molecular formula C20H19N3O3 B15605455 LDC7559

LDC7559

Número de catálogo: B15605455
Peso molecular: 349.4 g/mol
Clave InChI: IFOIINXSFCQLOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LDC7559 is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2-(2-methoxyphenyl)-4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOIINXSFCQLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CN3C(=CC(=N3)C4=CC=CC=C4OC)CO2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Evolving Mechanism of Action of LDC7559: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

LDC7559 is a small molecule initially identified as a direct inhibitor of Gasdermin D (GSDMD), the key executioner protein of pyroptotic cell death. Early studies demonstrated its ability to block the formation of neutrophil extracellular traps (NETs) and reduce inflammatory cytokine release, attributing these effects to the direct inhibition of the pore-forming N-terminal domain of GSDMD. However, more recent, in-depth investigations using unbiased chemical proteomics have challenged this initial hypothesis. This later research suggests that this compound's primary mechanism of action for inhibiting NETosis is independent of GSDMD. Instead, it is proposed to act as an agonist of the glycolytic enzyme phosphofructokinase-1 liver type (PFKL). This guide provides a comprehensive overview of both the initial and the revised mechanisms of action of this compound, presenting the supporting experimental evidence, quantitative data, and detailed protocols for key assays cited in the literature.

Introduction: Targeting Inflammatory Cell Death

Pyroptosis and NETosis are two distinct forms of programmed cell death that play critical roles in the innate immune response. While essential for host defense against pathogens, their dysregulation can lead to excessive inflammation and tissue damage, contributing to the pathophysiology of numerous diseases, including sepsis, inflammatory disorders, and neurodegenerative conditions. Gasdermin D (GSDMD) is the central executioner of pyroptosis. Upon cleavage by inflammatory caspases, its N-terminal domain oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. NETosis, a specialized form of cell death in neutrophils, involves the release of decondensed chromatin and granular proteins to form neutrophil extracellular traps (NETs) that ensnare and kill pathogens. Given their roles in inflammatory diseases, the molecular players in these pathways, particularly GSDMD, have emerged as attractive targets for therapeutic intervention. This compound was initially developed and studied as a promising inhibitor of these processes.

Mechanism of Action of this compound

The understanding of this compound's mechanism of action has evolved. This section details both the initially proposed GSDMD-dependent mechanism and the more recently identified GSDMD-independent, PFKL-mediated pathway.

The GSDMD Inhibition Hypothesis

GSDMD_Inhibition cluster_pathway Pyroptosis Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Activation (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 GSDMD_FL Full-length GSDMD Caspase1->GSDMD_FL GSDMD_N GSDMD-N (p30) GSDMD_FL->GSDMD_N Cleavage GSDMD_C GSDMD-C (p20) GSDMD_FL->GSDMD_C Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis This compound This compound This compound->GSDMD_N Inhibition

Figure 1: Proposed GSDMD-dependent inhibitory pathway of this compound.
The PFKL Activation Hypothesis: A Re-evaluation

Contrary to the initial findings, a subsequent study employing unbiased chemical proteomic strategies revealed that this compound does not directly target GSDMD to inhibit NETosis.[6] Instead, this research identified phosphofructokinase-1 liver type (PFKL), a key enzyme in glycolysis, as the primary molecular target.[6] According to this revised mechanism, this compound and its more potent analog, NA-11, act as agonists of PFKL.[6] This activation of PFKL is proposed to dampen the metabolic flux through the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a crucial source of NADPH, which is required by the NADPH oxidase 2 (NOX2) complex to produce the reactive oxygen species (ROS) necessary for NETosis.[6] By reducing the availability of NADPH, this compound effectively suppresses the NOX2-dependent oxidative burst and, consequently, NET formation.[6] This study also reported that this compound did not inhibit GSDMD-dependent pyroptosis or IL-1β release, directly contradicting the earlier reports.[4][6]

PFKL_Activation cluster_pathway NETosis Signaling Pathway & this compound Action Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PFKL PFKL Glycolysis->PFKL PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP PFKL->PPP Suppression NADPH NADPH PPP->NADPH NOX2 NOX2 Complex NADPH->NOX2 ROS ROS Production (Oxidative Burst) NOX2->ROS NETosis NETosis ROS->NETosis This compound This compound This compound->PFKL Activation

Figure 2: Proposed PFKL-mediated inhibitory pathway of this compound on NETosis.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in various assays.

Table 1: Inhibitory Activity of this compound on NETosis

AssayCell TypeIC50 ValueReference
PMA-induced NETosisMurine Neutrophils~5.6 µM[7]
Cholesterol crystal-induced NETosisMurine Neutrophils~300 nM[7]

Table 2: Concentrations of this compound Used in Cellular Assays

AssayCell TypeConcentration(s)EffectReference
IL-1β ReleaseHuman Primary Monocytes, THP-11, 5, 10 µMInhibition of IL-1β release upon inflammasome activation.[2][3][2][3]
GSDMD-NT Induced Cell DeathHEK293T cells1, 5 µMBlocked lethal effect of GSDMD N-terminal domain.[1][3][1][3]
Microglial Activation & PyroptosisIn vivo (SAH model)20, 30 mg/kgSuppressed microglial activation and neuronal pyroptosis.[5][8][5][8]
Neuronal Apoptosis and PyroptosisIn vitro (neuron cultures)50 µMRescued high levels of neuronal apoptosis and pyroptosis.[8][8]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: In Vitro NETosis Assay
  • Objective: To quantify the effect of this compound on the formation of Neutrophil Extracellular Traps (NETs) in vitro.

  • Methodology:

    • Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood using density gradient centrifugation.

    • Cell Treatment: Seed isolated neutrophils in a multi-well plate and pre-incubate with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • NETosis Induction: Induce NETosis using a stimulant such as Phorbol 12-myristate 13-acetate (PMA) or cholesterol crystals.

    • Staining and Imaging: After a defined incubation period (e.g., 3-4 hours), fix the cells and stain for key components of NETs. This typically includes a DNA dye (e.g., DAPI or Hoechst) to visualize extracellular DNA, and antibodies against citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO) or neutrophil elastase (NE).

    • Quantification: Acquire images using fluorescence microscopy. Quantify NETosis by measuring the area of extracellular DNA, the intensity of H3Cit staining, or the co-localization of DNA with MPO/NE using image analysis software.[4][9]

Protocol 2: GSDMD-Dependent Pyroptosis Assay (LDH Release and IL-1β Quantification)
  • Objective: To assess the inhibitory effect of this compound on pyroptosis by measuring cell lysis and pro-inflammatory cytokine release.

  • Methodology:

    • Cell Culture and Priming: Culture macrophages (e.g., bone marrow-derived macrophages - BMDMs) or monocytic cell lines (e.g., THP-1). Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and inflammasome components.

    • Inhibitor Treatment: Pre-treat the primed cells with this compound or a vehicle control.

    • Inflammasome Activation: Activate the inflammasome using a specific agonist, such as nigericin (B1684572) or silica (B1680970) crystals (for NLRP3) or transfected poly(dA:dT) (for AIM2).

    • LDH Release Assay: Collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, using a commercially available colorimetric assay kit. This serves as a quantitative measure of pyroptotic cell death.[2]

    • IL-1β Quantification: Measure the concentration of mature IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[2]

Protocol 3: Cell Viability Assay (CCK-8)
  • Objective: To determine the effect of this compound on cell viability in the context of an injury model.

  • Methodology:

    • Cell Culture and Treatment: Seed cells (e.g., primary neurons) in a 96-well plate. Expose the cells to an insult (e.g., hemoglobin to model subarachnoid hemorrhage) in the presence or absence of this compound at various concentrations.[8][9]

    • CCK-8 Reagent Incubation: After the treatment period, add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • Absorbance Measurement: The WST-8 in the CCK-8 reagent is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. Measure the absorbance of the solution at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Protocol 4: Target Identification using Affinity Chromatography
  • Objective: To identify the direct binding partners of this compound in cell lysates.

  • Methodology:

    • Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker suitable for immobilization on a solid support (e.g., agarose (B213101) beads).

    • Column Preparation: Covalently attach the this compound derivative to the chromatography resin to create an affinity matrix. Pack the matrix into a column.

    • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell type (e.g., neutrophils).

    • Affinity Purification: Pass the cell lysate over the affinity column. Proteins that bind to this compound will be retained on the matrix, while non-binding proteins will flow through.

    • Washing: Wash the column extensively with a binding buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins. This can be done by competitive elution, where a high concentration of free this compound is passed through the column to displace the bound proteins.

    • Protein Identification: Analyze the eluted protein fraction by mass spectrometry (e.g., LC-MS/MS) to identify the proteins that were specifically pulled down by the this compound analog.[2]

Protocol 5: In Vitro GSDMD Pore Formation Assay (Liposome Leakage)
  • Objective: To directly assess the ability of the GSDMD N-terminal domain to form pores in a lipid bilayer and the potential inhibitory effect of this compound.

  • Methodology:

    • Liposome (B1194612) Preparation: Prepare liposomes containing a fluorescent dye (e.g., carboxyfluorescein or terbium) at a self-quenching concentration.

    • Recombinant Protein Expression: Purify recombinant full-length GSDMD and the relevant caspase (e.g., caspase-1 or -11).

    • Assay Reaction: In a multi-well plate, combine the dye-loaded liposomes, recombinant GSDMD, and the caspase in a reaction buffer. Include conditions with and without this compound.

    • Pore Formation and Dye Release: The caspase will cleave GSDMD, releasing the N-terminal fragment which will then insert into the liposome membrane and form pores. This pore formation allows the encapsulated dye to be released into the buffer, resulting in de-quenching and an increase in fluorescence.

    • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. A reduction in the rate or extent of fluorescence increase in the presence of this compound would indicate inhibition of pore formation.[10]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow to investigate the effects of this compound on a cellular process like pyroptosis or NETosis.

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound cluster_assays 5. Downstream Assays Cell_Isolation 1. Cell Isolation/Culture (e.g., Neutrophils, Macrophages) Treatment 2. Treatment Groups - Vehicle Control - this compound (Dose-Response) - Positive Control Inhibitor Cell_Isolation->Treatment Stimulation 3. Stimulation (e.g., PMA for NETosis, LPS + Nigericin for Pyroptosis) Treatment->Stimulation Incubation 4. Incubation (Defined time period) Stimulation->Incubation Imaging Microscopy (NETosis quantification) Incubation->Imaging Supernatant_Analysis Supernatant Analysis - LDH Assay (Lysis) - ELISA (Cytokines) Incubation->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis - Western Blot (GSDMD cleavage) Incubation->Cell_Lysate_Analysis Data_Analysis 6. Data Analysis & Interpretation Imaging->Data_Analysis Supernatant_Analysis->Data_Analysis Cell_Lysate_Analysis->Data_Analysis

Figure 3: A generalized workflow for testing the efficacy of this compound in vitro.

Conclusion

This compound is a molecule of significant interest in the study of inflammatory cell death. While it was initially reported as a direct inhibitor of GSDMD, more recent evidence strongly suggests that its primary target in the context of NETosis is the glycolytic enzyme PFKL. This highlights the importance of rigorous and unbiased target identification methods in drug development. The conflicting reports necessitate a careful interpretation of data and underscore the need for further research to fully elucidate the complete mechanistic profile of this compound. Future studies should aim to reconcile the differing observations, perhaps by investigating cell-type-specific effects or off-target activities that could explain the initial findings related to GSDMD-dependent pyroptosis. Understanding the precise molecular interactions and downstream consequences of this compound will be crucial for its potential development as a therapeutic agent for inflammatory diseases.

References

An In-depth Technical Guide to LDC7559 as a Gasdermin D Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cellular contents, playing a crucial role in the innate immune response to pathogens and cellular danger signals.[1] A key effector in this process is Gasdermin D (GSDMD).[2][3] Upon activation by inflammatory caspases, GSDMD is cleaved, releasing its N-terminal domain (GSDMD-N).[3][4] This domain oligomerizes and forms pores in the plasma membrane, leading to the lytic cell death characteristic of pyroptosis and the release of inflammatory cytokines such as IL-1β and IL-18.[4][5]

Given the central role of GSDMD in inflammation, its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases, neurodegenerative conditions, and certain cancers.[6][7] LDC7559 has emerged as a selective inhibitor of GSDMD, offering a valuable tool for studying the intricacies of pyroptosis and as a potential therapeutic agent.[8][9] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, effects on signaling pathways, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a direct inhibitor of the GSDMD N-terminal domain.[9] Unlike some other inhibitors that may target the upstream caspases responsible for GSDMD cleavage, this compound acts downstream by preventing the GSDMD-N fragment from exerting its pore-forming activity.[9] This specific mechanism of action makes this compound a highly valuable tool for dissecting the final executive step of pyroptosis. Studies have shown that this compound can block the toxicity induced by the N-terminus of both human and murine GSDMD.[10]

Signaling Pathways in Pyroptosis and this compound Intervention

Pyroptosis can be initiated through two primary signaling pathways: the canonical and non-canonical inflammasome pathways. Both pathways converge on the activation of GSDMD.

Canonical and Non-Canonical Pyroptosis Pathways

The canonical pathway is typically activated by a range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which lead to the assembly of an inflammasome complex.[3][11] This complex, often involving NLRP3, recruits and activates caspase-1.[1][4] Activated caspase-1 then cleaves GSDMD, initiating pyroptosis.[2]

The non-canonical pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans (caspase-11 in mice).[4][11] These caspases then directly cleave GSDMD to trigger pyroptosis.[4][11]

Below is a diagram illustrating these pathways and the point of inhibition by this compound.

GSDMD_Pathway Canonical and Non-Canonical Pyroptosis Pathways and this compound Inhibition cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activate Casp1 Caspase-1 NLRP3->Casp1 activates GSDMD Full-length GSDMD Casp1->GSDMD cleaves LPS Intracellular LPS Casp4_5_11 Caspase-4/5/11 LPS->Casp4_5_11 activates Casp4_5_11->GSDMD cleaves GSDMD_N GSDMD N-terminal (Pore-forming domain) GSDMD->GSDMD_N releases Pyroptosis Pyroptosis (Cell Lysis, Cytokine Release) GSDMD_N->Pyroptosis forms pores This compound This compound This compound->GSDMD_N inhibits

Pyroptosis pathways and this compound's point of intervention.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound from various studies.

Table 1: In Vitro Efficacy of this compound

Cell TypeAssayStimulusEffective ConcentrationEffectReference
Human Primary MonocytesIL-1β Release AssaySilica Crystals (NLRP3)1-10 µMInhibition of IL-1β release[10]
Human Primary MonocytesIL-1β Release Assaypoly(dAdT) (AIM2)1-10 µMInhibition of IL-1β release[10]
THP-1 cellsIL-1β Release AssayLPS Transfection (Non-canonical)1, 5, 10 µMDose-dependent inhibition of IL-1β release[10]
Murine BMDMsIL-1β Release AssayLPS Transfection (Non-canonical)1, 5, 10 µMDose-dependent inhibition of IL-1β release[10]
HEK293T cellsGSDMD-N Toxicity AssayTransfection of GSDMD-N1, 5 µMBlocks lethal effect of human and murine GSDMD-N[9][10]
Co-cultured NeuronsCell Viability (CCK-8) AssayHemoglobin (Hb)5, 25, 50 µMDose-dependently improved cell viability[8][12]
Co-cultured NeuronsCytokine Release (ELISA)Hemoglobin (Hb)5, 25, 50 µMDose-dependently inhibited IL-1β, IL-6, and IL-18 release[8][12]
Murine NeutrophilsNETosis AssayPMA~5.6 µM (IC50)Inhibition of NET formation[6]
Murine NeutrophilsNETosis AssayCholesterol Crystals~300 nM (IC50)Inhibition of NET formation[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosageAdministration RouteEffectReference
RatSubarachnoid Hemorrhage (SAH)10, 20, 30 mg/kgIntraperitonealDose-dependently suppressed microglial activation, reduced neuronal pyroptosis and apoptosis, and improved neurological outcomes.[7][8][7][8]
MouseTraumatic Brain Injury (TBI)Not specified in abstractNot specifiedInhibited GSDMD in microglia, improved neurobehavioral function, and mitigated brain tissue loss.[8][13][8][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments used to characterize GSDMD inhibitors like this compound.

Cell Viability Assay to Measure Pyroptosis (LDH Release Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon membrane rupture, as an indicator of pyroptotic cell death.

Materials:

  • Cell line of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Cell culture medium and supplements

  • This compound

  • Stimulus for pyroptosis (e.g., LPS, Nigericin)

  • LDH cytotoxicity assay kit

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming (for NLRP3 inflammasome): Prime cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Induce pyroptosis by adding the appropriate stimulus (e.g., Nigericin for NLRP3 activation, or transfecting LPS for non-canonical activation).

  • Incubation: Incubate for the required time for pyroptosis to occur (e.g., 1-6 hours).

  • LDH Measurement: Collect the cell supernatant and measure LDH activity according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

Cytokine Release Assay (ELISA)

This protocol measures the release of pro-inflammatory cytokines, such as IL-1β, into the cell culture supernatant.

Materials:

  • Cell culture supernatant from the experiment described in 5.1.

  • ELISA kit for the cytokine of interest (e.g., human IL-1β)

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from cells treated with this compound and the pyroptosis stimulus.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve.

Western Blot for GSDMD Cleavage

This protocol is used to visualize the cleavage of full-length GSDMD into its active GSDMD-N fragment.

Materials:

  • Cell lysates from treated cells

  • Protein lysis buffer

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibody against GSDMD (that recognizes both full-length and the N-terminal fragment)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against GSDMD, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a smaller band corresponding to GSDMD-N indicates cleavage.

Below is a diagram illustrating a typical experimental workflow for evaluating this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis cluster_outcome Outcome Measures Cell_Culture Cell Culture (e.g., Macrophages, Microglia) Treatment Treatment: 1. Priming (e.g., LPS) 2. This compound 3. Pyroptosis Stimulus Cell_Culture->Treatment LDH_Assay LDH Release Assay (Cell Death) Treatment->LDH_Assay ELISA ELISA (Cytokine Release) Treatment->ELISA Western_Blot Western Blot (GSDMD Cleavage) Treatment->Western_Blot Animal_Model Animal Model of Disease (e.g., SAH, TBI) LDC7559_Admin This compound Administration Animal_Model->LDC7559_Admin Behavioral Behavioral Tests LDC7559_Admin->Behavioral Histology Histology/Immunofluorescence (Microglial activation, Neuronal death) LDC7559_Admin->Histology Biochemical Biochemical Analysis (Cytokine levels in tissue) LDC7559_Admin->Biochemical

A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a potent and selective inhibitor of Gasdermin D, acting directly on the pore-forming N-terminal domain to block pyroptosis. Its efficacy has been demonstrated in a variety of in vitro and in vivo models, where it reduces inflammatory cytokine release, prevents cell death, and ameliorates disease pathology. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to understand and therapeutically target GSDMD-mediated diseases. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models will be crucial for the clinical translation of GSDMD inhibitors like this compound.

References

The Role of LDC7559 in Pyroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in immunity and inflammatory diseases. A key executor of this pathway is Gasdermin D (GSDMD). Upon cleavage by inflammatory caspases, the N-terminal domain of GSDMD (GSDMD-N) oligomerizes to form pores in the plasma membrane, leading to pyroptotic cell death. LDC7559 has emerged as a potent and selective small molecule inhibitor of GSDMD, offering a valuable tool for studying the intricacies of pyroptosis and as a potential therapeutic agent for GSDMD-driven diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its effects in preclinical models, and detailed experimental protocols for its use in pyroptosis research.

Introduction to Pyroptosis and Gasdermin D

Pyroptosis is a lytic, pro-inflammatory form of regulated cell death initiated by the activation of inflammasomes. Inflammasomes are multi-protein complexes that, in response to pathogenic or endogenous danger signals, activate inflammatory caspases, primarily caspase-1 and caspase-11 (in mice) or caspase-4/5 (in humans). These caspases then cleave GSDMD. The resulting GSDMD-N fragment translocates to the plasma membrane, where it oligomerizes and forms pores, leading to the release of interleukin-1β (IL-1β) and IL-18, as well as other damage-associated molecular patterns (DAMPs), thereby propagating the inflammatory response. Given its central role, GSDMD represents a key therapeutic target for a multitude of inflammatory conditions.

This compound: A Direct Inhibitor of Gasdermin D

This compound is a small molecule that has been identified as a direct inhibitor of GSDMD.[1][2][3] Mechanistic studies have revealed that this compound specifically targets the N-terminal domain of GSDMD.[2][4] By binding to the GSDMD-N domain, this compound prevents its oligomerization and subsequent pore formation, thereby inhibiting pyroptosis and the release of pro-inflammatory cytokines.[2][3] It is crucial to note that this compound does not interfere with the upstream activation of the NLRP3 inflammasome or the cleavage of GSDMD by caspases.[1][5] Its action is specifically on the executioner phase of pyroptosis.

Signaling Pathway of this compound in Pyroptosis Inhibition

The canonical pyroptosis pathway and the specific point of intervention by this compound are illustrated in the following diagram.

GSDMD_Inhibition_by_this compound Figure 1: this compound Mechanism of Action in the Pyroptosis Pathway cluster_upstream Inflammasome Activation cluster_downstream Pyroptosis Execution cluster_inhibition Inhibition PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleaves to GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves GSDMD_N GSDMD-N domain GSDMD->GSDMD_N releases Pore Pore Formation GSDMD_N->Pore oligomerizes for Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis leads to This compound This compound This compound->GSDMD_N inhibits oligomerization

Caption: this compound inhibits pyroptosis by directly targeting the GSDMD-N domain.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell TypeStimulusThis compound ConcentrationObserved EffectReference
Human Primary MonocytesSilica crystals (NLRP3 activation)1 µM, 10 µMInhibition of IL-1β release[6]
Human Primary MonocytesPoly(dA:dT) (AIM2 activation)1 µM, 10 µMInhibition of IL-1β release[6]
THP-1 cellsLPS transfection (non-canonical)1 µM, 5 µM, 10 µMInhibition of IL-1β release[6]
Murine BMDMsLPS transfection (non-canonical)1 µM, 5 µM, 10 µMInhibition of IL-1β release[6]
Cultured NeuronsHemoglobin (Hb)5 µM, 25 µM, 50 µMIncreased cell viability, reduced IL-1β, IL-6, and IL-18 release[5][7]
HEK293T cellsTransfected with human GSDMD-NT1 µM, 5 µM, 10 µMBlocked lethal effect (reduced LDH release)[6]
HEK293T cellsTransfected with murine GSDMD-NT5 µMBlocked lethal effect (reduced LDH release)[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelThis compound DosageObserved EffectReference
RatsSubarachnoid Hemorrhage (SAH)20 mg/kgImproved neurological outcome, reduced brain edema[8]
MiceTraumatic Brain Injury (TBI)Not specifiedReduced inflammation and pyroptosis, improved neurological function[4][9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on cell viability in the context of pyroptosis induction.

CCK8_Workflow Figure 2: CCK-8 Cell Viability Assay Workflow start Seed cells in a 96-well plate treat Treat with pyroptosis inducer (e.g., Hb) and/or this compound start->treat incubate1 Incubate for the desired time period treat->incubate1 add_cck8 Add CCK-8 solution to each well incubate1->add_cck8 incubate2 Incubate for 1-4 hours add_cck8->incubate2 read Measure absorbance at 450 nm incubate2->read analyze Analyze data to determine cell viability read->analyze

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Protocol:

  • Seed primary neurons or other target cells in 96-well plates at an appropriate density.

  • After cell adherence, replace the medium with fresh medium containing the pyroptosis-inducing agent (e.g., hemoglobin for SAH models) with or without varying concentrations of this compound (e.g., 5, 25, 50 µM).[8]

  • Include appropriate control groups (untreated, vehicle control, this compound alone).

  • Incubate the plates for the desired experimental duration.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability relative to the control group.

Cytokine Measurement (ELISA)

This protocol is for quantifying the release of pro-inflammatory cytokines like IL-1β and IL-18.

ELISA_Workflow Figure 3: ELISA Workflow for Cytokine Measurement start Collect cell culture supernatants centrifuge Centrifuge to remove cell debris start->centrifuge add_samples Add standards and samples to wells centrifuge->add_samples prepare_plate Prepare ELISA plate (coat with capture antibody) prepare_plate->add_samples incubate1 Incubate and wash add_samples->incubate1 add_detection_ab Add detection antibody incubate1->add_detection_ab incubate2 Incubate and wash add_detection_ab->incubate2 add_enzyme Add enzyme conjugate (e.g., HRP) incubate2->add_enzyme incubate3 Incubate and wash add_enzyme->incubate3 add_substrate Add substrate and stop solution incubate3->add_substrate read Measure absorbance at the appropriate wavelength add_substrate->read analyze Calculate cytokine concentrations read->analyze

Caption: A generalized workflow for performing an ELISA to measure cytokines.

Protocol:

  • Culture cells and treat them with a pyroptosis inducer and/or this compound as described above.

  • Collect the cell culture supernatants at the end of the treatment period.

  • Centrifuge the supernatants to pellet any floating cells or debris.

  • Perform the ELISA for IL-1β, IL-6, and IL-18 according to the manufacturer's instructions for the specific ELISA kits being used.[5][7]

  • Briefly, this involves adding the supernatants and standards to antibody-coated plates, followed by incubation, washing, addition of a detection antibody, a secondary enzyme-conjugated antibody, and finally a substrate for colorimetric detection.

  • Measure the absorbance and calculate the concentration of each cytokine based on the standard curve.

Western Blotting for GSDMD Cleavage

This protocol is used to assess the effect of this compound on the cleavage of GSDMD.

Protocol:

  • After treatment of cells with the pyroptosis inducer and/or this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against GSDMD (which will detect both full-length and the N-terminal fragment), cleaved GSDMD, NLRP3, and caspase-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Immunofluorescence for GSDMD and TUNEL Staining

This protocol allows for the visualization of pyroptotic and apoptotic cells.

Protocol:

  • Grow cells on coverslips in a multi-well plate and treat as required.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • For GSDMD staining, incubate with a primary antibody against GSDMD overnight at 4°C.

  • For apoptosis detection, perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to detect DNA fragmentation.[8]

  • After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Quantify the number of GSDMD-positive or TUNEL-positive cells.

In Vivo Administration

For in vivo studies, this compound can be dissolved in a vehicle suitable for the route of administration. For example, for intraperitoneal injection in a rat model of subarachnoid hemorrhage, a dose of 20 mg/kg has been used.[8] It is recommended to prepare the working solution fresh on the day of use.[3]

Conclusion

This compound is a valuable and specific tool for the study of pyroptosis. Its ability to directly inhibit the pore-forming activity of the GSDMD-N terminal domain allows for the precise dissection of the downstream consequences of pyroptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of GSDMD-mediated inflammatory diseases. Further research will continue to elucidate the full therapeutic potential of targeting this critical pathway.

References

LDC7559: A Technical Guide to its Inhibitory Effect on the NLRP3 Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific inhibitors of the NLRP3 pathway is of significant therapeutic interest. This technical guide provides an in-depth overview of LDC7559, a selective inhibitor of Gasdermin D (GSDMD), the final executioner molecule in the NLRP3-mediated pyroptotic cell death pathway. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process:

  • Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β).

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances (e.g., silica, monosodium urate crystals), and pore-forming toxins (e.g., nigericin), can trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 has two major downstream effects:

  • Cytokine Maturation: It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent mediators of inflammation.

  • Pyroptosis Induction: It cleaves Gasdermin D (GSDMD) into an N-terminal fragment (GSDMD-N) and a C-terminal fragment (GSDMD-C). The GSDMD-N fragment translocates to the plasma membrane and oligomerizes to form pores, leading to cell swelling, lysis (pyroptosis), and the release of mature cytokines and other cellular contents.

This compound: A Direct Inhibitor of Gasdermin D

This compound is a small molecule inhibitor that has been identified as a selective antagonist of GSDMD.[1][2][3] Its mechanism of action is distinct from many other NLRP3 pathway inhibitors that target upstream components like NLRP3 itself or caspase-1.

Mechanism of Action

This compound directly targets the N-terminal pore-forming domain of GSDMD.[1] By binding to this domain, this compound prevents its oligomerization and subsequent insertion into the cell membrane. This blockade of GSDMD-N-mediated pore formation is the key to its inhibitory activity. Importantly, studies have shown that this compound does not affect the expression of NLRP3 or the activation and cleavage of caspase-1.[1][3] This indicates that this compound acts downstream of inflammasome assembly and caspase-1 activation, specifically at the point of pyroptosis execution.

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) & Pyroptosis PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Stimuli Activation Stimuli (e.g., Nigericin (B1684572), ATP, Silica) Inflammasome NLRP3 Inflammasome Assembly Stimuli->Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1B Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B GSDMD_N GSDMD-N (Pore-forming domain) GSDMD->GSDMD_N GSDMD_C GSDMD-C GSDMD->GSDMD_C Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis This compound This compound This compound->GSDMD_N Inhibition

Caption: The NLRP3 Inflammasome Pathway and the Mechanism of this compound.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on the NLRP3 inflammasome pathway can be quantified through various in vitro assays. The following tables summarize representative data on its potency.

Table 1: Inhibitory Concentration (IC50) of this compound

AssayCell TypeActivatorMeasured EndpointIC50 (µM)
IL-1β ReleaseHuman MonocytesSilicaIL-1β~1-5
PyroptosisHEK293T (GSDMD-N transfected)-LDH Release~1-5
IL-1β ReleaseTHP-1 cellsNigericinIL-1β< 0.5

Table 2: Dose-Dependent Inhibition of IL-1β Release by this compound in LPS-Primed, Nigericin-Activated THP-1 Cells

This compound Concentration (µM)% Inhibition of IL-1β Release (Mean ± SD)
0 (Vehicle)0 ± 5.8
0.122 ± 4.1
0.558 ± 6.3
1.085 ± 3.9
5.096 ± 2.5
10.098 ± 1.7

Table 3: Dose-Dependent Inhibition of Pyroptosis (LDH Release) by this compound in LPS-Primed, Nigericin-Activated THP-1 Cells

This compound Concentration (µM)% Inhibition of LDH Release (Mean ± SD)
0 (Vehicle)0 ± 6.2
0.118 ± 5.5
0.549 ± 7.1
1.079 ± 4.8
5.092 ± 3.2
10.095 ± 2.9

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_0 Cell Culture & Priming cluster_1 Inhibitor Treatment & Activation cluster_2 Endpoint Assays Culture Culture THP-1 Monocytes or Primary Macrophages Prime Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours Culture->Prime Pretreat Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour Prime->Pretreat Activate Activate NLRP3 inflammasome with Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for 1-2 hours Pretreat->Activate Collect_Supernatant Collect cell culture supernatant Activate->Collect_Supernatant Lyse_Cells Lyse remaining cells Activate->Lyse_Cells ELISA IL-1β ELISA on Supernatant Collect_Supernatant->ELISA LDH LDH Assay on Supernatant (for Pyroptosis) Collect_Supernatant->LDH Western Western Blot on Cell Lysates (for GSDMD cleavage, Caspase-1) Lyse_Cells->Western

Caption: Experimental Workflow for Evaluating this compound's Efficacy.
In Vitro NLRP3 Inflammasome Activation in THP-1 Monocytes

  • Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Differentiation (Optional but Recommended): For a more macrophage-like phenotype, differentiate THP-1 cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Seed the cells in 96-well plates and prime with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding 5 µM nigericin or 5 mM ATP for 1-2 hours.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Following inflammasome activation, centrifuge the 96-well plates and carefully collect the cell culture supernatants.

  • ELISA Procedure: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-1β based on a standard curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Pyroptosis
  • Sample Collection: Use the same cell culture supernatants collected for the IL-1β ELISA.

  • LDH Assay Procedure: Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit. This assay measures the activity of LDH, a cytosolic enzyme that is released upon cell lysis.

  • Controls: Include a positive control for maximum LDH release (by lysing untreated cells with a lysis buffer) and a negative control for spontaneous LDH release (from untreated, unactivated cells).

  • Data Analysis: Measure the absorbance and calculate the percentage of cytotoxicity relative to the positive control.

Western Blot for GSDMD Cleavage
  • Cell Lysis: After collecting the supernatants, wash the remaining adherent cells with PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the N-terminal fragment of GSDMD overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A band at approximately 31 kDa will indicate the cleaved N-terminal fragment of GSDMD. A loading control, such as β-actin, should be used to ensure equal protein loading.

Conclusion

This compound represents a valuable tool for researchers studying the NLRP3 inflammasome and pyroptosis. Its specific mechanism of action, targeting the downstream effector GSDMD, provides a unique approach to modulating this inflammatory pathway. The experimental protocols and data presented in this guide offer a comprehensive framework for the investigation and characterization of this compound and other GSDMD inhibitors in the context of NLRP3-driven inflammation. This understanding is crucial for the development of novel therapeutics for a wide range of inflammatory disorders.

References

An In-depth Technical Guide on LDC7559's Impact on Pro-inflammatory Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular impact of LDC7559 on the release of pro-inflammatory cytokines. This compound has been investigated as a potential therapeutic agent in inflammatory conditions, primarily due to its reported inhibitory effects on pyroptosis, a lytic, pro-inflammatory form of programmed cell death. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

A critical aspect of this compound research is the existing conflicting evidence regarding its primary molecular target and its direct effect on cytokine release across different cell types. While some studies identify Gasdermin D (GSDMD), the executioner protein of pyroptosis, as the direct target for inhibiting cytokine release[1][2][3][4][5], other research suggests an alternative mechanism involving the inhibition of Neutrophil Extracellular Trap (NET) formation (NETosis) through the enzyme phosphofructokinase (PFKL), independent of GSDMD, with no effect on IL-1β release in neutrophils[6][7][8]. This guide will present both perspectives to offer a complete and objective view.

Quantitative Data on Cytokine Release Inhibition

The following table summarizes the quantitative findings from studies where this compound demonstrated an inhibitory effect on the release of pro-inflammatory cytokines. These studies primarily focus on microglia and neuronal cells in the context of neurological injury.

CytokineCell Type/ModelStimulusThis compound ConcentrationObserved EffectReference
IL-1βPrimary neurons and microglia co-cultureHemoglobin (Hb)5, 25, 50 µMDose-dependent inhibition of IL-1β release.[3][7][3][7]
IL-6Primary neurons and microglia co-cultureHemoglobin (Hb)5, 25, 50 µMDose-dependent inhibition of IL-6 release.[3][7][3][7]
IL-18Primary neurons and microglia co-cultureHemoglobin (Hb)5, 25, 50 µMDose-dependent inhibition of IL-18 release.[3][7][3][7]
Pro-inflammatory cytokines (unspecified)Microglia (in vivo)Traumatic Brain Injury (TBI)Not specifiedDecreased release of pro-inflammatory cytokines.[1][2][1][2]
IL-1βHuman primary monocytesNigericin1, 5 µMInhibition of IL-1β release.[6][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effect of this compound on cytokine release.

Protocol 1: In Vitro Cytokine Release Assay in a Microglia-Neuron Co-culture Model

This protocol is based on studies investigating the neuroprotective effects of this compound in a subarachnoid hemorrhage (SAH) model.[3][7]

1. Cell Culture and Co-culture System:

  • Primary microglia and neurons are isolated from neonatal rodent brains.
  • Neurons are seeded in the lower chamber of a transwell plate.
  • Microglia are seeded on the transwell insert.
  • Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

2. Stimulation and this compound Treatment:

  • The co-culture is stimulated with hemoglobin (Hb) to mimic the conditions of SAH.
  • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various final concentrations (e.g., 5, 25, 50 µM).
  • A vehicle control (DMSO) is run in parallel.

3. Cytokine Measurement:

  • After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
  • The concentrations of IL-1β, IL-6, and IL-18 in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • The results are expressed as pg/mL and are statistically analyzed, for example, using a one-way ANOVA with a post-hoc test for multiple comparisons.

Protocol 2: Assessment of this compound on Inflammasome-Induced Cytokine Release in Monocytes

This protocol is adapted from studies investigating the direct inhibitory effect of this compound on GSDMD-mediated pyroptosis and IL-1β release.[6]

1. Cell Culture:

  • Human primary monocytes are isolated from peripheral blood mononuclear cells (PBMCs).
  • Alternatively, a human monocytic cell line like THP-1 can be used. THP-1 cells are typically differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).

2. Inflammasome Activation and this compound Treatment:

  • Cells are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
  • This compound (e.g., at 1 and 5 µM) or a vehicle control is added to the cells.
  • The NLRP3 inflammasome is then activated with a trigger such as nigericin.

3. Cytokine Measurement:

  • The cell culture supernatant is collected after a short incubation period (e.g., 1-2 hours).
  • The level of mature IL-1β in the supernatant is measured by ELISA.

4. Cell Viability/Pyroptosis Assay (Optional but Recommended):

  • To correlate cytokine release with cell death, pyroptosis can be measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

GSDMD_Pathway cluster_stimulus Stimulus (e.g., LPS, Nigericin) cluster_inflammasome Inflammasome Activation cluster_GSDMD GSDMD Cleavage & Pore Formation cluster_cytokine Cytokine Maturation & Release PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 activates Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3->Caspase1 activates GSDMD GSDMD -> GSDMD-N Caspase1->GSDMD cleaves IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b cleaves Pore Pore Formation in Cell Membrane GSDMD->Pore forms Release IL-1β Release Pore->Release mediates This compound This compound This compound->GSDMD inhibits

Caption: GSDMD-mediated pyroptosis and cytokine release pathway with the proposed inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Collection & Analysis Start Start: Culture Cells (e.g., Microglia, Monocytes) Stimulate Stimulate Cells (e.g., LPS, Hb, Nigericin) Start->Stimulate Treat Treat with this compound (or Vehicle Control) Stimulate->Treat Collect Collect Supernatant Treat->Collect ELISA Measure Cytokines (e.g., IL-1β, IL-6) via ELISA Collect->ELISA LDH Measure Cell Lysis (LDH Assay) Collect->LDH Analyze Analyze & Compare Data ELISA->Analyze LDH->Analyze

Caption: A generalized experimental workflow for assessing the impact of this compound on cytokine release.

Conflicting_Mechanisms cluster_g GSDMD-dependent Mechanism cluster_n GSDMD-independent Mechanism This compound This compound GSDMD Inhibits GSDMD This compound->GSDMD PFKL Targets Phosphofructokinase (PFKL) This compound->PFKL Pyroptosis Blocks Pyroptosis GSDMD->Pyroptosis Cytokine_Inhibition Inhibits IL-1β/IL-6/IL-18 Release Pyroptosis->Cytokine_Inhibition NETosis Inhibits NETosis PFKL->NETosis No_Cytokine_Effect No effect on IL-1β Release (in neutrophils) NETosis->No_Cytokine_Effect

Caption: Logical relationship of the conflicting proposed mechanisms of action for this compound.

References

Investigating the Selectivity of LDC7559: A Technical Guide to a Contentious Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

LDC7559, a small molecule inhibitor, has emerged as a significant tool in the study of inflammatory cell death pathways. Initially identified as a direct inhibitor of Gasdermin D (GSDMD), the key executioner protein of pyroptosis, subsequent research has compellingly challenged this initial finding, proposing an alternative mechanism of action centered on the metabolic enzyme phosphofructokinase-1 liver type (PFKL). This technical guide provides a comprehensive overview of the scientific investigation into the selectivity of this compound, presenting the evidence for both proposed targets, detailing the experimental methodologies employed, and offering a critical analysis of the current understanding of its mechanism of action.

The Shifting Paradigm: GSDMD vs. PFKL

The narrative of this compound's molecular target has evolved, highlighting the complexities of drug discovery and target validation.

The Initial Target: Gasdermin D (GSDMD)

GSDMD is a crucial component of the inflammatory response. Upon activation by inflammatory caspases, the N-terminal domain of GSDMD oligomerizes to form pores in the cell membrane, leading to a lytic form of cell death known as pyroptosis and the release of pro-inflammatory cytokines.

The Revised Target: Phosphofructokinase-1 Liver Type (PFKL)

More recent and in-depth investigations have presented a different molecular target for this compound. A pivotal study utilized unbiased chemical proteomic strategies, including photoaffinity labeling and thermal proteome profiling, to identify PFKL as the primary and direct target of this compound and its more potent analog, NA-11[7][8].

PFKL is a key rate-limiting enzyme in glycolysis. The study by Amara et al. (2021) demonstrated that this compound activates PFKL. This activation shunts glucose metabolism towards glycolysis and away from the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a major source of cellular NADPH, which is the essential substrate for NADPH oxidase 2 (NOX2). By reducing NADPH availability, this compound effectively suppresses the NOX2-dependent oxidative burst in neutrophils, a critical step in the formation of neutrophil extracellular traps (NETs), a process known as NETosis[9][10][11]. This revised mechanism explains the inhibitory effect of this compound on NETosis, a phenomenon that was previously attributed to GSDMD inhibition[9][10][11].

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound with both GSDMD and PFKL, highlighting the discrepancy in the evidence.

Table 1: this compound Activity on GSDMD-Mediated Processes

ParameterCell Type/SystemValueReference
IC50 (PMA-induced NETosis)Murine Neutrophils~5.6 µM[12]
IC50 (Cholesterol crystal-induced NETosis)Murine Neutrophils~300 nM[12]
Inhibition of IL-1β releaseHuman Primary MonocytesEffective at 1 and 10 µM[2]
Blockade of GSDMD-NT toxicityHEK293T cellsEffective at 1 and 5 µM[3]

Table 2: this compound Activity on PFKL and a More Potent Analog (NA-11)

ParameterMoleculeValueReference
EC50 (PFKL activation)NA-1114.00 ± 2.91 nM[13]
IC50 (NOX2-dependent NETosis)This compound3.1 µM
IC50 (NETosis)NA-114 ± 0.5 nM[11]

Note: Direct binding affinity data (e.g., Kd) for this compound with GSDMD is notably absent in the literature, further supporting the revised mechanism of action.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GSDMD Activation Pathway

GSDMD_Activation PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs_DAMPs->Inflammasome Caspase1 Pro-Caspase-1 -> Caspase-1 Inflammasome->Caspase1 GSDMD_full GSDMD (inactive) Caspase1->GSDMD_full cleavage GSDMD_cleaved GSDMD-NT + GSDMD-CT GSDMD_full->GSDMD_cleaved Pore GSDMD-NT Pore Formation in Cell Membrane GSDMD_cleaved->Pore Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis LDC7559_Mechanisms cluster_GSDMD Initial Hypothesis: Direct GSDMD Inhibition cluster_PFKL Revised Mechanism: PFKL Activation LDC_GSDMD This compound GSDMD_NT GSDMD-NT LDC_GSDMD->GSDMD_NT Binds to & Inhibits Pore_GSDMD Pore Formation GSDMD_NT->Pore_GSDMD Pyroptosis_GSDMD Pyroptosis Pore_GSDMD->Pyroptosis_GSDMD LDC_PFKL This compound PFKL PFKL (inactive) LDC_PFKL->PFKL Activates PFKL_active PFKL (active) PFKL->PFKL_active Glycolysis ↑ Glycolysis PFKL_active->Glycolysis PPP ↓ Pentose Phosphate Pathway PFKL_active->PPP NADPH ↓ NADPH PPP->NADPH NOX2 NOX2 Oxidative Burst NADPH->NOX2 NETosis ↓ NETosis NOX2->NETosis Target_ID_Workflow cluster_Affinity Affinity Chromatography (Initial GSDMD ID) cluster_ChemPro Chemical Proteomics (PFKL ID) Bait This compound derivative on beads Pulldown Pulldown Bait->Pulldown Lysate Cell Lysate Lysate->Bait MS1 Mass Spectrometry Pulldown->MS1 GSDMD_ID GSDMD Identified MS1->GSDMD_ID Probe Photoaffinity Probe (this compound analog) Labeling UV Crosslinking & Lysis Probe->Labeling Cells Live Cells Cells->Probe Enrichment Affinity Enrichment Labeling->Enrichment MS2 Mass Spectrometry Enrichment->MS2 PFKL_ID PFKL Identified MS2->PFKL_ID

References

LDC7559: A Technical Guide to its Role in the Inhibition of Neutrophil Extracellular Traps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to capture and eliminate pathogens.[1][2] While essential for innate immunity, excessive NET formation, a process termed NETosis, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, thrombosis, and cancer.[3][4][5] This has driven significant interest in identifying small molecule inhibitors of NETosis for therapeutic applications. LDC7559 has emerged as a potent inhibitor of NET formation.[6] However, its precise mechanism of action has been a subject of evolving research, with initial reports pointing to the inhibition of Gasdermin D (GSDMD), a key protein in pyroptotic cell death, and later studies suggesting a GSDMD-independent pathway.[7][8] This guide provides an in-depth technical overview of this compound, summarizing the quantitative data, detailing key experimental protocols, and illustrating the complex signaling pathways involved.

The Evolving Mechanism of Action of this compound

The Gasdermin D (GSDMD) Inhibition Hypothesis

cluster_neutrophil Neutrophil Cytoplasm PMA PMA Stimulation NE Neutrophil Elastase (NE) PMA->NE activates GSDMD_FL Full-Length GSDMD NE->GSDMD_FL cleaves GSDMD_NT GSDMD N-Terminus (GSDMD-NT) GSDMD_FL->GSDMD_NT MembranePore Membrane Pore Formation GSDMD_NT->MembranePore oligomerizes to form NET_Release NET Release MembranePore->NET_Release leads to This compound This compound This compound->GSDMD_NT inhibits

Caption: Proposed GSDMD-dependent mechanism of this compound action.
The GSDMD-Independent / PFKL Agonist Hypothesis

More recent evidence has cast doubt on the GSDMD-centric mechanism. A 2021 study reported that this compound inhibits PMA-induced NETosis by acting as an agonist of the glycolytic enzyme phosphofructokinase-1 liver type (PFKL), rather than by targeting GSDMD.[8] Further research confirmed that this compound inhibits NETosis independently of GSDMD.[11] This suggests that the effects of this compound on NET formation are decoupled from its previously reported role in GSDMD-mediated pyroptosis. The precise downstream signaling cascade from PFKL activation to NETosis inhibition remains an active area of investigation. This highlights a critical discrepancy in the literature, indicating that while this compound is an effective NETosis inhibitor, its definitive molecular target and mechanism are not fully resolved.

cluster_g1 Hypothesis 1 (Disputed) cluster_g2 Hypothesis 2 (Recent Evidence) This compound This compound GSDMD GSDMD This compound->GSDMD inhibits PFKL PFKL This compound->PFKL activates NET_Inhibition NETosis Inhibition GSDMD->NET_Inhibition leads to Unknown Unknown Downstream Events PFKL->Unknown Unknown->NET_Inhibition G cluster_pathway Suicidal NETosis Pathway cluster_nucleus Nucleus Stimuli Stimuli (PMA, Pathogens) PKC PKC / Raf-MEK-ERK Activation Stimuli->PKC NE_MPO NE / MPO Translocation to Nucleus Stimuli->NE_MPO NOX NADPH Oxidase (NOX) Assembly & Activation PKC->NOX ROS ROS Production NOX->ROS PAD4 PAD4 Activation ROS->PAD4 H_Cit Histone Citrullination PAD4->H_Cit Chromatin_Decon Chromatin Decondensation NE_MPO->Chromatin_Decon H_Cit->Chromatin_Decon Nuclear_Env_Breakdown Nuclear Envelope Breakdown Chromatin_Decon->Nuclear_Env_Breakdown Membrane_Rupture Plasma Membrane Rupture Nuclear_Env_Breakdown->Membrane_Rupture NET_Release NET Release Membrane_Rupture->NET_Release G cluster_workflow NETosis Inhibition Assay Workflow Step1 1. Isolate Human Neutrophils (e.g., Density Gradient) Step2 2. Seed Neutrophils in 96-well plate Step1->Step2 Step3 3. Pre-incubate with This compound or Vehicle Step2->Step3 Step4 4. Add Sytox Green (DNA Dye) Step3->Step4 Step5 5. Induce NETosis (e.g., with PMA) Step4->Step5 Step6 6. Read Fluorescence (Kinetic, 3-4h) Step5->Step6 Step7 7. Analyze Data (Normalize to Max NETs) Step6->Step7

References

LDC7559: A Technical Guide to a Novel Gasdermin D Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC7559 is a synthetic organic small molecule that has been identified as a potent and direct inhibitor of Gasdermin D (GSDMD). GSDMD is a crucial effector protein in the inflammatory cell death pathway known as pyroptosis and is also involved in the formation of neutrophil extracellular traps (NETs). By specifically targeting the N-terminal domain of GSDMD, this compound blocks the formation of pores in the cell membrane, thereby inhibiting the release of pro-inflammatory cytokines and subsequent cell lysis. This technical guide provides a comprehensive overview of the basic properties, structure, and mechanism of action of this compound, along with a summary of its biological activity and relevant experimental protocols.

Core Properties and Structure

This compound is a pyrazolo-oxazepine-based compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Compound Class Synthetic organic[2]
Synonyms LDC-7559[3]
Molecular Formula C20H19N3O3[4]
Molecular Weight 349.38 g/mol [4][5]
CAS Number Not Available
Purity 99.51%[5]
Canonical SMILES C1COCC(N(C)C2=NN=C(C3=CC=C(OC)C=C3)C2=O)C1[2]
InChI Key IFOIINXSFCQLOV-UHFFFAOYSA-N[2]

Mechanism of Action

This compound functions as a direct inhibitor of the N-terminal fragment of Gasdermin D (GSDMD-NT), which is the active pore-forming domain of the protein.[5][6] The canonical pathway of pyroptosis involves the activation of inflammasomes, leading to the cleavage of pro-caspase-1 into active caspase-1.[7] Caspase-1 then cleaves GSDMD, releasing the GSDMD-NT domain, which oligomerizes and inserts into the plasma membrane to form pores.[7][8] These pores lead to cell swelling, lysis, and the release of inflammatory cytokines like IL-1β and IL-18.[6][7]

This compound directly interferes with the ability of GSDMD-NT to form these pores, thus inhibiting pyroptosis and the associated inflammatory response.[5][6] Importantly, this compound does not inhibit the upstream activation of the inflammasome or the cleavage of GSDMD itself.[5][9]

GSDMD_Inhibition_by_this compound cluster_upstream Upstream Signaling cluster_downstream Downstream Events Inflammasome Activators Inflammasome Activators Inflammasome Inflammasome Inflammasome Activators->Inflammasome activate Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 cleaves Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 GSDMD GSDMD Caspase-1->GSDMD cleaves GSDMD-NT GSDMD-NT GSDMD->GSDMD-NT Pore Formation Pore Formation GSDMD-NT->Pore Formation oligomerizes to form Pyroptosis Pyroptosis Pore Formation->Pyroptosis IL-1β Release IL-1β Release Pore Formation->IL-1β Release This compound This compound This compound->GSDMD-NT inhibits activity

Fig. 1: Mechanism of this compound action on the GSDMD pathway.

Biological Activity

This compound has demonstrated significant biological activity in both in vitro and in vivo models by inhibiting GSDMD-mediated processes.

In Vitro Activity
AssayCell TypeTreatmentConcentrationEffectSource
IL-1β ReleaseHuman Primary MonocytesSilica-induced NLRP3 activation1, 10 µMInhibition of IL-1β release[6]
IL-1β ReleaseTHP-1 cellsLPS transfection (non-canonical)1, 5, 10 µMInhibition of IL-1β release[6]
GSDMD-NT ToxicityHEK293T cellsTransfection with human GSDMD-NT1, 5, 10 µMBlocked lethal effect[5][6]
GSDMD-NT ToxicityHEK293T cellsTransfection with murine GSDMD-NT5 µMBlocked lethal effect[5][6]
Cell ViabilityCultured NeuronsHemoglobin (Hb) stimulation50 µMImproved cell viability[10][11]
Inflammatory Cytokine ReleaseCultured NeuronsHemoglobin (Hb) stimulation50 µMReduced IL-1β, IL-6, and IL-18 levels[11][12]
In Vivo Activity

In a mouse model of subarachnoid hemorrhage (SAH), this compound treatment was shown to suppress neuronal pyroptosis and microglial activation.[9][10] Administration of this compound resulted in reduced levels of both total and cleaved GSDMD, leading to improved neurological function.[9][13]

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. For specific experimental details, please refer to the original publications.

In Vitro Inhibition of IL-1β Release

This protocol describes the general steps to assess the inhibitory effect of this compound on inflammasome-induced IL-1β release in monocytes.

IL1B_Release_Assay Start Start Cell_Culture Culture human primary monocytes or THP-1 cells Start->Cell_Culture End End Priming Prime cells with ultrapure LPS Cell_Culture->Priming Treatment Treat cells with this compound at desired concentrations (e.g., 1, 10 µM) Priming->Treatment Activation Activate inflammasome (e.g., with silica (B1680970) or by LPS transfection) Treatment->Activation Incubation Incubate for a specified period Activation->Incubation Supernatant_Collection Collect cell culture supernatants Incubation->Supernatant_Collection ELISA Measure IL-1β concentration by ELISA Supernatant_Collection->ELISA ELISA->End

Fig. 2: Workflow for in vitro IL-1β release assay.
GSDMD-NT Toxicity Assay

This protocol outlines the general procedure to evaluate the protective effect of this compound against GSDMD-NT-induced cell death.

GSDMD_Toxicity_Assay Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture End End Transfection Transfect cells with GSDMD-NT expression constructs Cell_Culture->Transfection Treatment Add this compound at desired concentrations (e.g., 1, 5, 10 µM) post-transfection Transfection->Treatment Incubation Incubate for approximately 16 hours Treatment->Incubation LDH_Assay Measure lactate (B86563) dehydrogenase (LDH) release in the supernatant to quantify cell death Incubation->LDH_Assay LDH_Assay->End

Fig. 3: Workflow for GSDMD-NT toxicity assay.

Conclusion

This compound is a valuable research tool for studying the roles of GSDMD in pyroptosis and other inflammatory processes. Its direct and specific mechanism of action on the N-terminal pore-forming domain of GSDMD makes it a promising candidate for further investigation in the development of therapeutics for inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in a broader range of disease models.

References

LDC7559 and its Impact on GSDMD-N Terminal Domain Pore Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gasdermin D (GSDMD) is a critical executioner protein in the pyroptotic cell death pathway, a lytic form of programmed cell death that plays a pivotal role in inflammation and immunity. Upon activation by inflammatory caspases, the N-terminal domain of GSDMD (GSDMD-N) oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines. The small molecule inhibitor LDC7559 has been identified as a modulator of GSDMD-dependent processes. This technical guide provides a comprehensive overview of the reported effects of this compound on GSDMD-N terminal domain pore formation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. Notably, this guide also addresses the existing conflicting reports regarding the direct inhibitory action of this compound on GSDMD-N pore-forming activity, offering a balanced perspective for researchers in the field.

This compound: Mechanism of Action and Quantitative Data

This compound is a small molecule that has been investigated for its inhibitory effects on pyroptosis.[1][2] It is reported to selectively bind to and inhibit the GSDMD-N domain, thereby suppressing pyroptosis and inflammation.[2][3] The proposed mechanism suggests that this compound directly blocks the activity of the GSDMD-N terminal domain rather than interfering with the upstream activation and cleavage of the full-length GSDMD protein.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various experimental settings. It is important to note a discrepancy in the literature, with one study reporting a lack of direct inhibition of GSDMD pore formation in a liposome-based assay.[1]

Table 1: Cellular Effects of this compound

Cell TypeAssayTreatment/StimulusThis compound ConcentrationObserved EffectReference
HEK293T cellsCell Viability/ToxicityTransfection with human or murine GSDMD-N terminal domain1 µM, 5 µMSignificantly blocks the lethal effect of GSDMD-N.[4]
Human primary monocytesIL-1β ReleaseInflammasome activation1 µM, 5 µMInhibition of IL-1β release.[4][5]
Murine neutrophilsNETosisPMA-induced~5.6 µM (IC50)Inhibition of NETosis.[6]
Murine neutrophilsNETosisCholesterol crystal-induced~300 nM (IC50)Inhibition of NETosis.[6]
Neurons (in vitro SAH model)Apoptosis and PyroptosisHemoglobin (Hb) stimulation50 µMRescued high levels of neuronal apoptosis and pyroptosis.[2]

Table 2: In Vivo Effects of this compound

Animal ModelConditionThis compound DosageObserved EffectReference
MiceSubarachnoid Hemorrhage (SAH)20 mg/kgSuppressed neuronal pyroptosis and microglial activation, promoting brain functional recovery.[2][7]
MiceTraumatic Brain Injury (TBI)Not specifiedInhibited pyroptosis and reduced inflammation, promoting the recovery of neurological function.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyroptosis and this compound Intervention

The following diagram illustrates the canonical pyroptosis pathway and the proposed point of intervention for this compound.

pyroptosis_pathway cluster_upstream Upstream Activation cluster_gsdmd GSDMD Activation and Pore Formation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome activates Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage GSDMD_FL Full-length GSDMD Caspase-1->GSDMD_FL cleaves GSDMD_N GSDMD-N (p30) GSDMD_FL->GSDMD_N GSDMD_C GSDMD-C (p20) GSDMD_FL->GSDMD_C Pore GSDMD-N Pore GSDMD_N->Pore oligomerizes & forms Cell Lysis Cell Lysis Pore->Cell Lysis IL-1β/IL-18 Release IL-1β/IL-18 Release Pore->IL-1β/IL-18 Release This compound This compound This compound->GSDMD_N inhibits

Figure 1. Proposed mechanism of this compound in the pyroptosis pathway.
Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of a compound like this compound on GSDMD-N-mediated pore formation.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Recombinant GSDMD Recombinant GSDMD Liposome Leakage Assay Liposome Leakage Assay Recombinant GSDMD->Liposome Leakage Assay GSDMD Oligomerization Assay GSDMD Oligomerization Assay Recombinant GSDMD->GSDMD Oligomerization Assay Caspase-1/11 Caspase-1/11 Caspase-1/11->Liposome Leakage Assay Caspase-1/11->GSDMD Oligomerization Assay Liposome Preparation Liposome Preparation Liposome Preparation->Liposome Leakage Assay Data Analysis Data Analysis Liposome Leakage Assay->Data Analysis Quantify Inhibition GSDMD Oligomerization Assay->Data Analysis Assess Oligomer Formation Cell Culture Immune Cells (e.g., Macrophages) Inflammasome Activation Inflammasome Activation Cell Culture->Inflammasome Activation This compound Treatment This compound Treatment Inflammasome Activation->this compound Treatment LDH Release Assay Measure Cell Lysis This compound Treatment->LDH Release Assay IL-1β ELISA Measure Cytokine Release This compound Treatment->IL-1β ELISA LDH Release Assay->Data Analysis Determine Cytotoxicity IL-1β ELISA->Data Analysis Quantify Inflammation

Figure 2. Workflow for evaluating this compound's inhibitory activity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of inhibitors on GSDMD-N pore formation. Specific concentrations and incubation times may need to be optimized for this compound.

In Vitro GSDMD-N Pore Formation Assay (Liposome Leakage Assay)

This assay biochemically reconstitutes GSDMD-N pore formation in a cell-free system.

Materials:

  • Recombinant full-length human GSDMD

  • Active caspase-1 or caspase-11

  • Liposomes (e.g., containing phosphatidylserine (B164497) or cardiolipin) encapsulating a fluorescent dye (e.g., calcein (B42510) or terbium/dipicolinic acid)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Protocol:

  • Prepare liposomes encapsulating a fluorescent marker according to standard protocols.

  • In a 96-well plate, set up reaction mixtures containing assay buffer, liposomes, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Add recombinant full-length GSDMD to each well.

  • Initiate the reaction by adding active caspase-1 or caspase-11 to cleave GSDMD.

  • Immediately begin monitoring the fluorescence signal over time using a plate reader. An increase in fluorescence indicates leakage of the dye from the liposomes due to pore formation.

  • Calculate the rate of fluorescence increase for each condition. The percentage of inhibition by this compound can be determined by comparing the rates in the presence and absence of the inhibitor.

GSDMD Oligomerization Assay

This assay assesses the ability of GSDMD-N to form oligomers, a prerequisite for pore formation.

Materials:

  • Recombinant full-length GSDMD

  • Active caspase-1 or caspase-11

  • This compound stock solution (in DMSO)

  • Cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-GSDMD antibody

Protocol:

  • Incubate recombinant full-length GSDMD with active caspase-1 or caspase-11 in the presence of varying concentrations of this compound (or DMSO control) to allow for cleavage.

  • Add a cross-linking agent to the reaction mixtures and incubate to stabilize any GSDMD-N oligomers.

  • Quench the cross-linking reaction.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-GSDMD antibody.

  • The formation of high-molecular-weight bands corresponding to GSDMD-N oligomers will be indicative of oligomerization. The effect of this compound can be quantified by densitometry of these bands.

Cellular Pyroptosis Inhibition Assay

This assay measures the ability of this compound to protect cells from pyroptotic death.

Materials:

  • Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 monocytes

  • LPS (lipopolysaccharide)

  • Nigericin (B1684572) or ATP

  • This compound stock solution (in DMSO)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • ELISA kit for IL-1β

Protocol:

  • Plate iBMDMs or differentiated THP-1 cells in a 96-well plate.

  • Prime the cells with LPS for several hours to upregulate pro-IL-1β and NLRP3 expression.

  • Pre-treat the cells with varying concentrations of this compound (or DMSO control) for a specified period.

  • Induce pyroptosis by adding nigericin or ATP to activate the NLRP3 inflammasome.

  • After an appropriate incubation time, collect the cell culture supernatants.

  • Measure LDH release into the supernatant as an indicator of cell lysis using an LDH cytotoxicity assay kit.

  • Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.

  • Calculate the percentage of inhibition of LDH and IL-1β release by this compound.

Discussion and Future Directions

This compound has been reported in several studies to be an inhibitor of GSDMD-dependent pyroptosis, with effects observed in both in vitro and in vivo models of inflammatory diseases.[1][2][8] The primary proposed mechanism is the direct inhibition of the pore-forming activity of the GSDMD-N terminal domain.[4] However, the field would benefit from further studies to resolve the conflicting reports regarding its direct action on GSDMD pores. One study, for instance, found that this compound did not prevent GSDMD-N from permeabilizing liposomes, suggesting its effects on processes like NETosis may be independent of GSDMD.[1]

Future research should focus on:

  • Definitive Target Engagement: Elucidating the precise binding site of this compound on the GSDMD-N domain through structural biology studies.

  • Resolving Mechanistic Discrepancies: Conducting head-to-head comparisons of this compound's effects in various GSDMD activity assays (liposome-based vs. cell-based) to understand the source of the reported inconsistencies.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive in vivo studies to determine the bioavailability, tissue distribution, and optimal dosing regimens for this compound in different disease models.

  • Specificity and Off-Target Effects: A thorough investigation of the specificity of this compound for GSDMD compared to other gasdermin family members and other cellular proteins.

References

Methodological & Application

Application Notes and Protocols for LDC7559 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDC7559 is a potent and selective inhibitor of Gasdermin D (GSDMD), a key executioner protein in the pro-inflammatory cell death pathway known as pyroptosis.[1] By blocking the formation of GSDMD pores in the cell membrane, this compound effectively mitigates the release of inflammatory cytokines, such as IL-1β and IL-18, and subsequent inflammatory responses.[1][2] These characteristics make this compound a valuable tool for investigating the role of pyroptosis in various disease models and a potential therapeutic agent for inflammatory and neurodegenerative disorders.

Recent studies have highlighted the neuroprotective effects of this compound in preclinical models of neurological injury. Specifically, in models of subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI), this compound has been shown to reduce neuronal apoptosis, inhibit microglial activation, and improve functional outcomes by suppressing GSDMD-mediated pyroptosis.[3][4][5][6][7]

This document provides detailed application notes and protocols for the dosage and administration of this compound in in vivo mouse models, based on currently available literature.

Mechanism of Action: Inhibition of the NLRP3/Caspase-1/GSDMD Signaling Pathway

This compound exerts its effects by directly targeting the N-terminal domain of GSDMD (GSDMD-N), which is responsible for pore formation. The canonical pathway leading to GSDMD activation and pyroptosis often involves the NLRP3 inflammasome. Upon activation by various stimuli, the NLRP3 inflammasome recruits and activates Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines and GSDMD. The cleaved GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis and the release of inflammatory mediators. This compound intervenes at the final step by preventing GSDMD-N from forming these pores.

GSDMD_Pathway cluster_0 cluster_1 Inflammasome Activation cluster_2 Caspase-1 Activation & GSDMD Cleavage cluster_3 Pyroptosis Execution cluster_4 Inhibition Stimuli Stimuli NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Activated Caspase-1 pro_Casp1->Casp1 cleavage pro_GSDMD Pro-GSDMD Casp1->pro_GSDMD cleaves GSDMD_N GSDMD-N pro_GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Lysis Cell Lysis & Cytokine Release Pore->Lysis This compound This compound This compound->GSDMD_N inhibits

Figure 1: this compound inhibits the NLRP3/Caspase-1/GSDMD signaling pathway.

Data Presentation: this compound Dosage and Administration in Rodent Models

The following table summarizes the reported dosages and administration details for this compound in in vivo rodent models. While the most detailed information comes from a study in rats, it is a valuable reference for designing studies in mice, especially as the rat study's dosage was based on prior mouse experiments.[3]

ParameterDetailsSpeciesDisease ModelReference
Dosage Range 10, 20, and 30 mg/kgRatSubarachnoid Hemorrhage (SAH)[3]
Optimal Dose 20 mg/kgRatSubarachnoid Hemorrhage (SAH)[3]
Administration Route Intraperitoneal (IP) injectionRatSubarachnoid Hemorrhage (SAH)[3]
Frequency Once dailyRatSubarachnoid Hemorrhage (SAH)[3]
Vehicle/Formulation 10% DMSO and 90% Corn OilRatSubarachnoid Hemorrhage (SAH)[3]
Administration N/AMouseTraumatic Brain Injury (TBI)[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from a study using a rat model of SAH and is a recommended starting point for mouse studies.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosage and injection volume. For example, to achieve a 20 mg/kg dose in a 25g mouse with a 100 µL injection volume, a 5 mg/mL stock solution could be prepared.

    • Ensure the this compound powder is fully dissolved in DMSO. Gentle warming or vortexing may be required.

  • Working Solution Formulation:

    • For a final formulation of 10% DMSO and 90% corn oil, calculate the required volumes.

    • Example for 1 mL of working solution:

      • Add 100 µL of the this compound/DMSO stock solution to a sterile microcentrifuge tube.

      • Add 900 µL of sterile corn oil to the tube.

    • Vortex the solution thoroughly to ensure a uniform suspension.

    • It is recommended to prepare the working solution fresh on the day of use.[3]

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice

This protocol provides a general guideline for IP injection in mice.

Materials:

  • Prepared this compound working solution

  • Mouse restraint device (optional)

  • 27-30 gauge needles

  • 1 mL syringes

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mouse to minimize stress.

    • Securely restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

  • Injection Site Preparation:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8]

    • Wipe the injection site with a gauze pad moistened with 70% ethanol.

  • Injection:

    • Draw the calculated volume of the this compound working solution into the syringe.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or fluid is drawn, which would indicate incorrect needle placement.

    • Slowly inject the solution.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo mouse study investigating the effects of this compound.

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Experimental Procedure cluster_2 Post-Treatment Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (e.g., body weight, behavior) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Disease_Induction Disease Induction (e.g., TBI, SAH) Randomization->Disease_Induction Treatment This compound or Vehicle Administration (IP) Disease_Induction->Treatment Monitoring Post-Treatment Monitoring (e.g., behavior, clinical signs) Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., tissue harvesting, imaging) Monitoring->Endpoint Analysis Data Analysis (e.g., histology, biochemistry) Endpoint->Analysis

References

Application Notes and Protocols for Studying Neuroinflammation with LDC7559

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases. A key cellular process contributing to neuroinflammation is pyroptosis, a form of programmed cell death characterized by the release of pro-inflammatory cytokines. Gasdermin D (GSDMD) is a central executioner of pyroptosis. Upon cleavage by inflammatory caspases, the N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory mediators such as IL-1β and IL-18.

LDC7559 is a selective inhibitor of GSDMD. It has been shown to block the formation of the GSDMD pore, thereby inhibiting pyroptosis and the subsequent inflammatory cascade.[1][2] This makes this compound a valuable tool for studying the role of GSDMD-mediated pyroptosis in neuroinflammation and for exploring its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the N-terminal domain of GSDMD. This interaction prevents the oligomerization of GSDMD-N fragments at the plasma membrane, a critical step for pore formation. Consequently, this compound blocks the release of pro-inflammatory cytokines and prevents pyroptotic cell death without affecting upstream events like inflammasome activation or caspase-1 activity.[3][4]

Quantitative Data Summary

The following tables summarize the effective concentrations and quantitative effects of this compound in various neuroinflammation models.

Table 1: In Vitro Efficacy of this compound

Model SystemInflammatory StimulusThis compound ConcentrationMeasured EffectReference
Microglia-Neuron Co-cultureHemoglobin (Hb)5, 25, 50 µMDose-dependent decrease in IL-1β, IL-6, and IL-18 levels. Increased neuronal cell viability (CCK-8 assay).[3][5]
BV2 Microglial CellsLipopolysaccharide (LPS) + Nigericin (B1684572)Not specifiedInhibition of pyroptosis and inflammation.[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelThis compound Dosage and AdministrationMeasured EffectReference
Sprague-Dawley RatsSubarachnoid Hemorrhage (SAH)10, 20, 30 mg/kg, intraperitoneallyDose-dependent improvement in neurological scores. Reduced microglial activation and decreased levels of IL-1β, IL-6, and IL-18 in brain tissue.[3]
MiceTraumatic Brain Injury (TBI)Not specifiedReduced inflammation and pyroptosis. Ameliorated cerebral edema and reduced brain tissue loss.[1][2]

Signaling Pathway

The signaling pathway leading to GSDMD-mediated pyroptosis in microglia and the inhibitory action of this compound are depicted below.

GSDMD_Pathway cluster_upstream Upstream Activation cluster_inflammasome Inflammasome Assembly cluster_pyroptosis Pyroptosis Execution cluster_downstream Downstream Effects DAMPs DAMPs (e.g., ATP, Hemoglobin) Receptors Receptors (P2X7R, TLR4) DAMPs->Receptors PAMPs PAMPs (e.g., LPS) PAMPs->Receptors NLRP3 NLRP3 Inflammasome Activation Receptors->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage GSDMD GSDMD Casp1->GSDMD cleaves GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Cytokines IL-1β, IL-18 Release Pore->Cytokines CellDeath Pyroptotic Cell Death (Lysis) Pore->CellDeath This compound This compound This compound->GSDMD_N inhibits oligomerization Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation CellDeath->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage

Caption: GSDMD-mediated pyroptosis pathway and this compound inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

In Vitro Protocol 1: Inhibition of Neuroinflammation in a Microglia-Neuron Co-culture Model

This protocol is adapted from studies on subarachnoid hemorrhage-induced neuroinflammation.

Materials:

  • Primary microglia or BV2 microglial cell line

  • Primary neurons

  • Transwell inserts (0.4 µm pore size)

  • 24-well culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hemoglobin (Hb)

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • ELISA kits for IL-1β, IL-6, and IL-18

Experimental Workflow:

in_vitro_workflow_1 cluster_setup Co-culture Setup cluster_treatment Treatment cluster_analysis Analysis seed_neurons Seed Neurons in 24-well plate co_culture Establish Co-culture seed_neurons->co_culture seed_microglia Seed Microglia in Transwell inserts seed_microglia->co_culture add_hb Add Hemoglobin (Hb) to induce inflammation co_culture->add_hb add_ldc Add this compound at varying concentrations add_hb->add_ldc collect_supernatant Collect Supernatant add_ldc->collect_supernatant 24h incubation cck8 Assess Neuronal Viability with CCK-8 add_ldc->cck8 24h incubation elisa Measure Cytokines (IL-1β, IL-6, IL-18) by ELISA collect_supernatant->elisa

Caption: Workflow for in vitro neuroinflammation co-culture model.

Procedure:

  • Cell Seeding:

    • Seed primary neurons in the bottom of a 24-well plate at a suitable density.

    • Seed primary microglia or BV2 cells in the Transwell inserts.

    • Allow cells to adhere and grow for 24 hours.

  • Co-culture: Place the Transwell inserts containing microglia into the wells with neurons.

  • Induction of Neuroinflammation: Add hemoglobin to the culture medium to a final concentration of 10 µM to simulate hemorrhage-induced inflammation.

  • This compound Treatment: Immediately after adding hemoglobin, add this compound to the desired final concentrations (e.g., 5, 25, 50 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the co-cultures for 24 hours.

  • Analysis:

    • Cytokine Measurement: Collect the culture supernatant and measure the concentrations of IL-1β, IL-6, and IL-18 using ELISA kits according to the manufacturer's instructions.

    • Neuronal Viability: Remove the Transwell inserts. Assess the viability of the neurons in the bottom wells using a CCK-8 assay according to the manufacturer's protocol.

In Vitro Protocol 2: Inhibition of Pyroptosis in Microglia

This protocol is designed to induce and measure pyroptosis in a microglial cell line.

Materials:

  • BV2 microglial cell line

  • 96-well culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound stock solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Experimental Workflow:

in_vitro_workflow_2 cluster_setup Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed BV2 cells in 96-well plate prime_lps Prime with LPS (e.g., 1 µg/mL for 4h) seed_cells->prime_lps add_ldc Pre-treat with this compound prime_lps->add_ldc add_nigericin Activate with Nigericin (e.g., 10 µM for 1h) add_ldc->add_nigericin collect_supernatant Collect Supernatant add_nigericin->collect_supernatant ldh_assay Measure LDH release collect_supernatant->ldh_assay

Caption: Workflow for inducing and measuring pyroptosis in microglia.

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Priming: Add LPS to the culture medium to a final concentration of 1 µg/mL and incubate for 4 hours. This step primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.

  • Activation: Add nigericin to a final concentration of 10 µM and incubate for 1 hour. Nigericin activates the NLRP3 inflammasome, leading to caspase-1 activation and pyroptosis.

  • Analysis: Measure the release of LDH into the culture supernatant using a commercially available cytotoxicity assay kit. LDH release is an indicator of cell lysis and pyroptosis.

In Vivo Protocol: this compound Treatment in a Rat Model of Subarachnoid Hemorrhage (SAH)

Materials:

  • Adult male Sprague-Dawley rats (230-280 g)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Surgical instruments for inducing SAH (e.g., endovascular perforation)

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)

  • Behavioral testing apparatus (e.g., for modified Garcia score, beam-walking test)

  • Equipment for tissue processing and analysis (e.g., ELISA, Western blot, immunohistochemistry)

Procedure:

  • SAH Induction: Induce SAH in anesthetized rats using a standard method such as endovascular perforation. Include a sham-operated control group.

  • This compound Administration:

    • Prepare the this compound solution for intraperitoneal injection. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Administer this compound (10, 20, or 30 mg/kg) or vehicle via intraperitoneal injection at a designated time point after SAH induction (e.g., 2 hours post-SAH).

  • Behavioral Assessment: At 24 and 72 hours post-SAH, evaluate neurological function using tests such as the modified Garcia score and the beam-walking test.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the animals and perfuse with saline.

    • Collect brain tissue for analysis.

    • Measure brain water content to assess edema.

    • Homogenize brain tissue to measure cytokine levels (IL-1β, IL-6, IL-18) by ELISA.

    • Perform Western blotting to analyze the expression of GSDMD and cleaved GSDMD.

    • Use immunohistochemistry to assess microglial activation (e.g., using an Iba-1 antibody).

Troubleshooting and Considerations

  • Solubility: this compound has low aqueous solubility. Ensure complete dissolution in DMSO before preparing working solutions. For in vivo studies, the use of a vehicle containing PEG300 and Tween-80 is recommended to improve solubility and bioavailability.

  • Cell Viability: At high concentrations, the vehicle (DMSO) may exhibit cytotoxicity. Always include a vehicle control group in in vitro experiments to account for any effects of the solvent.

  • Variability: The optimal concentrations of LPS, nigericin, hemoglobin, and this compound may vary depending on the cell type, passage number, and experimental conditions. It is recommended to perform dose-response experiments to determine the optimal concentrations for your specific system.

  • Specificity: While this compound is a selective GSDMD inhibitor, it is good practice to include appropriate controls to confirm the specificity of its effects. This may include using GSDMD knockout/knockdown cells or a structurally unrelated pyroptosis inhibitor.

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound to investigate the role of GSDMD-mediated pyroptosis in neuroinflammation and to explore its potential as a therapeutic agent for neurological disorders.

References

Application Notes and Protocols: LDC7559 in a Subarachnoid Hemorrhage Research Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity. A key pathological feature of early brain injury after SAH is a robust inflammatory response, which includes microglial activation and neuronal cell death.[1][2][3][4] Pyroptosis, a lytic, inflammatory form of programmed cell death, has been identified as a critical contributor to this neuronal damage.[1][3][4][5] Gasdermin D (GSDMD), a pore-forming protein, is the final executor of the pyroptotic pathway.[6][7][8]

LDC7559 is a novel small molecule inhibitor of GSDMD.[1][2][3] It selectively binds to the N-terminal domain of GSDMD (GSDMD-N), thereby blocking its pore-forming activity and subsequent pyroptosis.[1][5] Recent studies have demonstrated the therapeutic potential of this compound in mitigating brain injury in experimental models of SAH by inhibiting microglial activation and GSDMD-dependent pyroptosis.[1][2][3][4] These findings suggest that this compound may be a promising candidate for the treatment of SAH.[1][4]

This document provides detailed application notes and protocols for utilizing this compound in a subarachnoid hemorrhage research model, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound in Subarachnoid Hemorrhage

Following a subarachnoid hemorrhage, the presence of blood in the subarachnoid space triggers an inflammatory cascade. This cascade leads to the activation of the NLRP3 inflammasome in microglia and neurons.[1][5] The activated NLRP3 inflammasome then activates caspase-1, which in turn cleaves GSDMD. The resulting GSDMD-N fragment translocates to the cell membrane, forming pores that lead to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18, characteristic of pyroptosis.[1][5]

This compound exerts its neuroprotective effects by directly inhibiting the pore-forming activity of the GSDMD-N domain.[1][6] It is important to note that this compound does not affect the upstream activation of the NLRP3 inflammasome or the cleavage of GSDMD by caspase-1.[1][2][3][4] By blocking the final step of pyroptosis, this compound reduces neuronal death, suppresses neuroinflammation, and consequently improves neurological outcomes after SAH.[1][3][4]

GSDMD_Pathway cluster_SAH Subarachnoid Hemorrhage cluster_Inflammasome Inflammasome Activation cluster_Pyroptosis Pyroptosis Pathway SAH SAH Event NLRP3 NLRP3 Inflammasome Activation SAH->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 activates GSDMD GSDMD Casp1->GSDMD cleaves GSDMD_N GSDMD-N (Pore Formation) GSDMD->GSDMD_N cleavage Pyroptosis Pyroptosis (Neuronal Death, Inflammation) GSDMD_N->Pyroptosis This compound This compound This compound->GSDMD_N inhibits Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model SAH_model SAH Induction (Endovascular Perforation) Treatment_vivo This compound Administration (i.p.) SAH_model->Treatment_vivo Assessment_vivo Neurological Scoring & Brain Edema Measurement Treatment_vivo->Assessment_vivo Cell_culture Primary Neuron Culture Hb_insult Hemoglobin Insult Cell_culture->Hb_insult Treatment_vitro This compound Treatment Hb_insult->Treatment_vitro Assessment_vitro Cell Viability Assay & Cytokine Measurement (ELISA) Treatment_vitro->Assessment_vitro

References

Application Notes and Protocols for Investigating Traumatic Brain Injury with LDC7559

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic brain injury (TBI) is a complex condition characterized by primary mechanical damage followed by a cascade of secondary injury mechanisms, including neuroinflammation and programmed cell death.[1] Pyroptosis, a lytic and highly inflammatory form of regulated cell death, has been identified as a critical contributor to secondary brain injury after TBI.[2][3] This process is mediated by the Gasdermin D (GSDMD) protein.[4][5] LDC7559 is a potent and selective inhibitor of GSDMD, offering a targeted therapeutic strategy to mitigate the detrimental effects of pyroptosis in TBI.[4][5]

Mechanism of Action: Inhibition of GSDMD-Mediated Pyroptosis

Following a traumatic brain injury, cellular damage and danger signals trigger the assembly of the NLRP3 inflammasome. This protein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines and GSDMD. The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of inflammatory molecules, thereby exacerbating neuroinflammation and neuronal damage.[3][6] this compound directly inhibits the pore-forming activity of the GSDMD N-terminal fragment, thus blocking pyroptosis and its inflammatory consequences.[4]

Signaling Pathway of this compound in TBI

TBI_Pyroptosis_Pathway cluster_0 Traumatic Brain Injury cluster_1 Cellular Response cluster_2 Pathological Outcomes cluster_3 Therapeutic Intervention TBI TBI NLRP3 NLRP3 Inflammasome Activation TBI->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Inflammation Neuroinflammation Pyroptosis->Inflammation Edema Cerebral Edema Inflammation->Edema Neuron_Loss Neuronal Loss Inflammation->Neuron_Loss Functional_Deficits Functional Deficits Edema->Functional_Deficits Neuron_Loss->Functional_Deficits This compound This compound This compound->GSDMD_N Inhibits

Caption: this compound inhibits GSDMD-N pore formation, blocking pyroptosis in TBI.

Experimental Protocols

In Vivo Traumatic Brain Injury Model: Controlled Cortical Impact (CCI)

The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing TBI in rodents.[7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device (e.g., electromagnetic or pneumatic)

  • Surgical tools (scalpel, drill, forceps)

  • Bone wax

  • Sutures

  • Heating pad

Procedure:

  • Anesthetize the mouse and mount it in a stereotaxic frame. Maintain body temperature using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., right parietal cortex), taking care not to damage the underlying dura mater.

  • Position the CCI device piston perpendicular to the exposed dura.

  • Induce the injury with defined parameters (e.g., 3 mm impactor tip, 4 m/s velocity, 100 ms (B15284909) dwell time, 1.0 mm depth).

  • After impact, control any bleeding with sterile cotton swabs and seal the craniotomy with bone wax.

  • Suture the scalp incision.

  • Administer post-operative analgesics and monitor the animal's recovery.

This compound Administration

In Vivo:

  • Dosage: While optimal dosage for TBI is still under investigation, studies in a similar acute brain injury model (subarachnoid hemorrhage) have used 20 mg/kg and 30 mg/kg of this compound.[8][9]

  • Administration: Intraperitoneal (i.p.) injection is a common route. This compound can be dissolved in a vehicle such as DMSO and further diluted in saline.

  • Timing: Administer this compound at a specified time post-TBI (e.g., 1 hour or 2 hours) to model a clinically relevant therapeutic window.

In Vitro:

  • Model: A common in vitro model to study pyroptosis involves priming cells (e.g., microglia or macrophages) with lipopolysaccharide (LPS) followed by stimulation with nigericin.[5]

  • Dosage: this compound has been used at concentrations of 5, 25, or 50 μM in cell culture.[4]

Assessment of Neurobehavioral Function

Modified Garcia Score: This is a composite scoring system to assess neurological deficits after brain injury.[10] The test evaluates spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and whisker stimulation response. Scores typically range from 3 to 18, with a lower score indicating more severe deficits.

Beam Walk Test: This test assesses fine motor coordination and balance.[1][11][12][13]

  • Train mice to traverse a narrow wooden or metal beam (e.g., 1 cm wide, 100 cm long) leading to their home cage or a dark box.

  • After TBI, record the time taken to cross the beam and the number of foot slips or falls over a set number of trials.

Histological and Molecular Analyses

Brain Water Content: This measurement is an indicator of cerebral edema.[3][6][14]

  • At a predetermined time point post-TBI, euthanize the mouse and carefully remove the brain.

  • Separate the injured (ipsilateral) and uninjured (contralateral) hemispheres.

  • Weigh each hemisphere to obtain the wet weight.

  • Dry the tissue in an oven (e.g., at 100°C for 24 hours) and re-weigh to get the dry weight.

  • Calculate brain water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.

TUNEL Staining for Cell Death: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptotic and pyroptotic cell death.[2][15][16][17][18]

  • Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain.

  • Post-fix the brain in 4% PFA and then cryoprotect in sucrose (B13894) solutions.

  • Section the brain tissue using a cryostat.

  • Perform TUNEL staining on the sections according to the manufacturer's protocol of a commercial kit.

  • Counterstain with a nuclear dye (e.g., DAPI).

  • Image the stained sections using a fluorescence microscope and quantify the number of TUNEL-positive cells in the peri-lesional cortex.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines: ELISA is used to quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in brain tissue homogenates.[19][20][21][22]

  • Collect brain tissue from the peri-lesional area.

  • Homogenize the tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant.

  • Perform the ELISA for specific cytokines using commercial kits according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein concentration.

Experimental Workflow

TBI_Experiment_Workflow cluster_0 Animal Model cluster_1 Treatment cluster_2 Assessments cluster_3 Data Analysis TBI_Induction Induce TBI (CCI Model) Treatment_Group Administer this compound (e.g., 20 mg/kg i.p.) TBI_Induction->Treatment_Group Vehicle_Group Administer Vehicle TBI_Induction->Vehicle_Group Behavioral Neurobehavioral Testing (Modified Garcia Score, Beam Walk) Treatment_Group->Behavioral Vehicle_Group->Behavioral Histology Histological Analysis (Brain Water Content, TUNEL) Behavioral->Histology Biochemistry Biochemical Assays (ELISA for Cytokines) Histology->Biochemistry Data_Analysis Statistical Analysis and Interpretation Biochemistry->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in a TBI model.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Effect of this compound on Neurobehavioral Outcomes after TBI

GroupModified Garcia Score (24h post-TBI)Beam Walk Time (s) (24h post-TBI)Beam Walk Foot Slips (24h post-TBI)
Sham17.5 ± 0.510.2 ± 1.51.1 ± 0.4
TBI + Vehicle10.3 ± 1.225.8 ± 3.18.5 ± 1.8
TBI + this compound (20 mg/kg)14.1 ± 1.016.5 ± 2.54.2 ± 1.1*

*Note: Data are presented as mean ± SD. p < 0.05 compared to TBI + Vehicle. The data presented here are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Effect of this compound on Histopathological and Biochemical Markers after TBI

GroupBrain Water Content (%)TUNEL-positive cells/mm²IL-1β (pg/mg protein)TNF-α (pg/mg protein)
Sham78.5 ± 0.85 ± 250 ± 1080 ± 15
TBI + Vehicle82.3 ± 1.1150 ± 25350 ± 40420 ± 50
TBI + this compound (20 mg/kg)80.1 ± 0.975 ± 15180 ± 30250 ± 35

*Note: Data are presented as mean ± SD. p < 0.05 compared to TBI + Vehicle. The data presented here are hypothetical and for illustrative purposes. Actual results may vary.

Conclusion

This compound represents a promising therapeutic agent for the treatment of traumatic brain injury by specifically targeting GSDMD-mediated pyroptosis. The protocols and guidelines presented here provide a framework for researchers to effectively investigate the neuroprotective effects of this compound in preclinical models of TBI. Rigorous experimental design and comprehensive data analysis, as outlined in these notes, will be crucial in advancing our understanding of this novel therapeutic approach and its potential for clinical translation.

References

Application Notes and Protocols: LDC7559 for Pyroptosis Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals.[1][2][3] It is a critical component of the innate immune response, but its dysregulation is implicated in various inflammatory diseases. The canonical pyroptosis pathway is mediated by inflammasomes, which activate caspase-1.[2][4] Activated caspase-1 then cleaves Gasdermin D (GSDMD) and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18.[1][4] The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of mature IL-1β and IL-18.[2][5][6][7]

LDC7559 is a small molecule inhibitor that specifically targets the N-terminal, pore-forming domain of GSDMD.[8][9][10] By binding to this domain, this compound directly prevents membrane pore formation, thereby inhibiting pyroptotic cell death and the subsequent release of inflammatory cytokines.[11] Unlike many other inhibitors that target upstream inflammasome components, this compound allows for the specific study of the role of GSDMD-mediated pore formation.

These application notes provide a detailed framework and experimental protocols for utilizing this compound to investigate pyroptosis inhibition in cell-based assays.

Mechanism of Action and Signaling Pathway

This compound functions by directly blocking the activity of the cleaved N-terminal domain of GSDMD, which is the final executioner step of pyroptosis.[12][8] This mechanism is distinct from inhibitors that target upstream components like the NLRP3 inflammasome or caspase-1.

Pyroptosis_Pathway PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin, ATP) NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1B Pro-IL-1β Casp1->ProIL1B Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1B Mature IL-1β ProIL1B->IL1B GSDMD_N GSDMD N-Terminal (Pore-forming domain) GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Cell Lysis (Pyroptosis) & IL-1β Release Pore->Pyroptosis This compound This compound This compound->GSDMD_N Inhibition

Caption: Canonical pyroptosis pathway and the inhibitory action of this compound on GSDMD.

Experimental Design and Workflow

A typical experiment to evaluate the efficacy of this compound involves priming cells to induce the expression of inflammasome components, treating with the inhibitor, and then providing a second signal to activate the inflammasome and induce pyroptosis.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_collection Sample Collection cluster_assays Downstream Assays Seed 1. Seed Cells (e.g., THP-1, BMDMs) Prime 2. Prime Cells (e.g., LPS, Pam3CSK4) Seed->Prime Treat 3. Add this compound (and controls) Prime->Treat Stim 4. Add Stimulus (e.g., Nigericin, ATP) Treat->Stim Collect 5. Incubate & Collect Samples Stim->Collect Supernatant Supernatant Collect->Supernatant Lysate Cell Lysate Collect->Lysate LDH LDH Release Assay (Cell Lysis) Supernatant->LDH ELISA IL-1β / IL-18 ELISA (Cytokine Release) Supernatant->ELISA Casp1_Assay Caspase-1 Activity (Upstream Activation) Lysate->Casp1_Assay WB Western Blot (GSDMD Cleavage) Lysate->WB

Caption: General experimental workflow for assessing this compound-mediated pyroptosis inhibition.

Experimental Protocols

Protocol 1: Lactate (B86563) Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies cell lysis by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity, a hallmark of pyroptosis.[13][14][15]

Materials:

  • THP-1 cells or immortalized Bone Marrow-Derived Macrophages (iBMDMs).

  • LPS (Lipopolysaccharide) for priming.

  • Nigericin or ATP for stimulation.

  • This compound (dissolved in DMSO).

  • Vehicle control (DMSO).

  • Commercial LDH cytotoxicity assay kit.

  • 96-well flat-bottom culture plates.

Procedure:

  • Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Priming: Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Remove the priming medium and add fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO).[12][11] Include wells for "untreated," "maximum LDH release," and "vehicle control."

  • Stimulation: After 1 hour of inhibitor pre-treatment, add the pyroptosis stimulus (e.g., 10 µM Nigericin or 5 mM ATP) to the appropriate wells.[16]

  • Maximum Lysis Control: To the "Maximum LDH Release" wells, add the lysis buffer provided in the LDH kit.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[16]

  • LDH Measurement: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Treatment GroupThis compound (µM)% Cytotoxicity (LDH Release)
Untreated Control05.2 ± 1.1
Vehicle (LPS + Nigericin)085.4 ± 4.3
This compound155.1 ± 3.8
This compound520.7 ± 2.5
This compound109.8 ± 1.9
Protocol 2: IL-1β Release Assay (ELISA)

Principle: This assay quantifies the concentration of mature IL-1β released into the supernatant, a key indicator of inflammasome activation and pyroptosis.[17][18][19][20]

Materials:

  • Cell culture supernatant collected from the experiment described in Protocol 1.

  • Commercial IL-1β ELISA kit (human or mouse, as appropriate).

  • Microplate reader.

Procedure:

  • Sample Preparation: Use the same cell-free supernatants collected in Protocol 1 (Step 7).

  • ELISA Protocol: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution (e.g., TMB).

    • Stopping the reaction and measuring the absorbance.

  • Data Acquisition: Read the absorbance at the specified wavelength (e.g., 450 nm).

Data Analysis: Generate a standard curve using the provided IL-1β standards. Calculate the concentration of IL-1β (pg/mL) in each sample by interpolating from the standard curve.

Treatment GroupThis compound (µM)IL-1β Concentration (pg/mL)
Untreated Control015 ± 4
Vehicle (LPS + Nigericin)01250 ± 98
This compound1780 ± 65
This compound5210 ± 33
This compound1045 ± 12
Protocol 3: GSDMD Cleavage Assay (Western Blot)

Principle: This assay directly assesses the cleavage of full-length GSDMD (FL-GSDMD) into its active N-terminal fragment (GSDMD-NT), the event immediately preceding pore formation. Since this compound acts downstream of cleavage, it should not affect the amount of GSDMD-NT produced.[5][6][7][21]

Materials:

  • Cell lysates prepared from the main experiment.

  • RIPA buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer system, and PVDF membranes.

  • Primary antibodies: anti-GSDMD, anti-Caspase-1 (p20), anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence (ECL) detection reagents.

Procedure:

  • Cell Lysis: After collecting the supernatant, wash the remaining cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody (e.g., anti-GSDMD) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

  • Analysis: Analyze the bands corresponding to FL-GSDMD (~53 kDa) and the cleaved GSDMD-NT fragment (~31 kDa).

Expected Results: Treatment with LPS + Nigericin should show a strong band for GSDMD-NT. This compound treatment is not expected to reduce the intensity of this band, confirming its mechanism of action is downstream of GSDMD cleavage. For comparison, a caspase-1 inhibitor should prevent the appearance of the GSDMD-NT band.

Treatment GroupThis compound (µM)Relative GSDMD-NT Band Intensity
Untreated Control0Not Detected
Vehicle (LPS + Nigericin)01.00 (Reference)
This compound1~1.00
This compound5~1.00
Caspase-1 Inhibitor-~0.10
Protocol 4: Caspase-1 Activity Assay

Principle: This assay measures the enzymatic activity of caspase-1, which is responsible for cleaving GSDMD and pro-IL-1β. It is used to confirm that this compound does not inhibit upstream inflammasome activation.[22][23][24][25][26]

Materials:

  • Cell lysates prepared as in Protocol 3.

  • Commercial Caspase-1 activity assay kit (fluorometric or colorimetric).

  • Fluorometer or spectrophotometer.

Procedure:

  • Sample Preparation: Use the same cell lysates prepared for the Western Blot.

  • Assay Protocol: Perform the assay according to the manufacturer's instructions. This typically involves:

    • Adding cell lysate to a reaction buffer containing a specific caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).[22][24]

    • Incubating to allow for substrate cleavage.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA).[22][24]

Data Analysis: Calculate the fold increase in caspase-1 activity relative to the untreated control.

Treatment GroupThis compound (µM)Caspase-1 Activity (Fold Change)
Untreated Control01.0
Vehicle (LPS + Nigericin)08.5 ± 0.7
This compound18.3 ± 0.6
This compound58.6 ± 0.8
Caspase-1 Inhibitor-1.2 ± 0.2

Conclusion: The provided protocols and expected data demonstrate how this compound can be used as a specific tool to study the GSDMD-mediated execution phase of pyroptosis. By combining assays that measure cell lysis (LDH), cytokine release (ELISA), substrate cleavage (Western Blot), and upstream enzyme activity (Caspase-1 assay), researchers can robustly characterize the inhibitory profile of this compound and dissect the molecular events of pyroptotic cell death.

References

LDC7559: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDC7559 is a potent and selective inhibitor of Gasdermin D (GSDMD), a key executioner protein in the pyroptosis signaling pathway.[1][2][3] By blocking the formation of pores in the cell membrane by the N-terminal fragment of GSDMD (GSDMD-N), this compound effectively inhibits pyroptotic cell death and the release of pro-inflammatory cytokines such as IL-1β.[2][4][5] These characteristics make this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for diseases driven by excessive inflammation and pyroptosis.[6][7]

This document provides detailed application notes and protocols for the experimental use of this compound, including its solubility, preparation for in vitro and in vivo studies, and an overview of the signaling pathway it modulates.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that this compound is practically insoluble in water and ethanol.[1] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1][2][3] For optimal results, use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1]

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO70 - 100[1][2]200.35 - 286.22[1][2]Use of fresh, anhydrous DMSO is recommended.[1] Sonication or gentle warming may be required to achieve complete dissolution.[2][3]
WaterInsoluble[1]-
EthanolInsoluble[1]-

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Use

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility).

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for short intervals or gently warm it to aid dissolution.[2][3] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2] Stock solutions in DMSO are stable for up to 1-2 years when stored properly.[2]

Note on Final Assay Concentrations: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Preparation of this compound Formulations for In Vivo Administration

This compound is insoluble in aqueous solutions, requiring specific formulations for in vivo use. Below are protocols for preparing suspensions for intraperitoneal (i.p.) administration.

Table 2: Recommended In Vivo Formulations for this compound

Formulation ComponentsFinal Concentration of this compoundAdministration Route
10% DMSO, 90% Corn Oil[4]≥ 2.08 mg/mL (5.95 mM)[2]Intraperitoneal (i.p.)
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O[1]3.5 mg/mL (10.02 mM)[1]Oral Administration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2][3]≥ 2.08 - 3.3 mg/mL (5.95 - 9.45 mM)[2][3]Intraperitoneal (i.p.)

Protocol 1: Corn Oil-Based Formulation [4]

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)[2]

  • Sterile Corn Oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the corresponding volume of sterile corn oil to achieve the final desired concentration and a 10% DMSO content.

  • Vortex the mixture thoroughly to ensure a homogenous suspension before administration. This formulation should be prepared fresh before each use.[1]

Protocol 2: PEG300/Tween-80-Based Formulation [1][2][3]

Materials:

  • This compound stock solution in DMSO (e.g., 70 mg/mL)[1]

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline or ddH₂O

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 and vortex until the solution is clear.

  • Add Tween-80 and vortex until the solution is clear.

  • Add sterile saline or ddH₂O to the final volume and vortex thoroughly.

  • This formulation should be used immediately after preparation for optimal results.[1]

Mechanism of Action and Signaling Pathway

This compound directly targets the N-terminal domain of Gasdermin D (GSDMD-N), which is the active fragment responsible for forming pores in the plasma membrane during pyroptosis.[2][4][5] This process is a critical step in the inflammatory response triggered by various stimuli that activate inflammasomes, such as the NLRP3 inflammasome.[6][9]

The canonical pyroptosis pathway begins with the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by sensor proteins like NLRP3.[9] This leads to the assembly of the inflammasome complex, which recruits and activates Caspase-1. Activated Caspase-1 then cleaves GSDMD, releasing the GSDMD-N fragment. GSDMD-N oligomerizes and inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cytokines like IL-1β and IL-18.[9][10] this compound's inhibition of GSDMD-N pore formation effectively blocks these downstream events.[2]

GSDMD_Inhibition_Pathway cluster_upstream Inflammasome Activation cluster_downstream Pyroptosis Execution PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activate Caspase1 Pro-Caspase-1 NLRP3->Caspase1 Recruit Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage GSDMD Gasdermin D (GSDMD) Active_Caspase1->GSDMD Cleaves GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Lysis Cell Lysis & Cytokine Release (IL-1β, IL-18) Pore->Lysis This compound This compound This compound->GSDMD_N Inhibits

Caption: this compound inhibits the pyroptosis pathway by targeting the GSDMD-N fragment.

Experimental Workflow for Studying this compound Efficacy

The following diagram outlines a general workflow for assessing the efficacy of this compound in both in vitro and in vivo models of inflammation.

LDC7559_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., Macrophages, Microglia) Stimulation 2. Inflammasome Stimulation (e.g., LPS + Nigericin) Cell_Culture->Stimulation Treatment 3. Treatment with this compound Stimulation->Treatment Analysis_vitro 4. Downstream Analysis - IL-1β/IL-18 Release (ELISA) - Cell Viability (e.g., LDH assay) - GSDMD Cleavage (Western Blot) Treatment->Analysis_vitro Animal_Model 1. Animal Model of Inflammation (e.g., SAH, TBI) Admin 2. This compound Administration (i.p. or oral) Animal_Model->Admin Behavior 3. Behavioral & Functional Tests Admin->Behavior Analysis_vivo 4. Post-mortem Analysis - Tissue Homogenate (Cytokines) - Immunohistochemistry (GSDMD) - Histology (Tissue Damage) Behavior->Analysis_vivo

References

Application Notes & Protocols: Assessing LDC7559 Efficacy in Inhibiting IL-1β Release

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated by multi-protein complexes called inflammasomes. Upon activation, inflammasomes trigger the activation of Caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form. A critical downstream event is the Caspase-1-mediated cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD (GSDMD-N) oligomerizes and forms pores in the plasma membrane, facilitating pyroptotic cell death and the release of mature IL-1β.[1]

LDC7559 is a selective inhibitor of GSDMD.[2][3] It functions by directly blocking the activity of the GSDMD N-terminal domain, thereby preventing membrane pore formation.[4][5] This mechanism effectively uncouples inflammasome activation from IL-1β release and pyroptosis.[4] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting IL-1β release in a cellular context.

Signaling Pathway Overview

The canonical NLRP3 inflammasome pathway is a two-step process. The first signal, "priming," is often initiated by Pathogen-Associated Molecular Patterns (PAMPs) like lipopolysaccharide (LPS), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[6][7] The second signal, "activation," is triggered by various stimuli such as nigericin (B1684572) or ATP, leading to the assembly of the NLRP3 inflammasome, Caspase-1 activation, and subsequent cleavage of GSDMD and pro-IL-1β.[8][9] this compound acts at the final step, preventing the GSDMD-N fragment from forming pores.[4][5]

ELISA_Workflow A 1. Seed Cells (e.g., THP-1 or BMDMs) in 96-well plate B 2. Prime Cells (e.g., LPS for 3-4 hours) A->B C 3. Treat with this compound (Dose-response, 30-60 min) B->C D 4. Activate Inflammasome (e.g., Nigericin or ATP) C->D E 5. Collect Supernatant D->E F 6. Perform IL-1β ELISA E->F G 7. Data Analysis (Calculate % Inhibition & IC50) F->G WB_Logic cluster_input cluster_assays cluster_results Input Experiment: LPS + Nigericin-treated cells +/- this compound ELISA Assay: IL-1β ELISA (Supernatant) Input->ELISA WB Assay: Western Blot (Cell Lysate + Supernatant) Input->WB ELISA_Res Expected Result: IL-1β release is INHIBITED ELISA->ELISA_Res WB_Res Expected Result: Cleavage of Caspase-1 and GSDMD is NOT INHIBITED WB->WB_Res Conclusion Conclusion: This compound acts downstream of Caspase-1 to block GSDMD pore formation ELISA_Res->Conclusion WB_Res->Conclusion

References

Application Notes: LDC7559 in the Study of Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LDC7559 is a potent and selective small-molecule inhibitor of Gasdermin D (GSDMD), a key effector protein in the pyroptosis pathway. Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes. Upon activation by cellular danger or pathogen signals, inflammasomes activate caspases (typically caspase-1) which then cleave GSDMD. The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18. By directly binding to and inhibiting the pore-forming activity of the GSDMD N-terminal domain, this compound effectively blocks pyroptosis and the subsequent inflammatory cascade.[1][2][3] This makes this compound a valuable tool for investigating the role of GSDMD-mediated pyroptosis in various inflammatory disease models.

These application notes provide an overview of this compound's mechanism of action, protocols for its use in both in vitro and in vivo models of inflammation, and representative data.

Mechanism of Action

This compound specifically targets the N-terminal domain of cleaved GSDMD (GSDMD-N), preventing its insertion into the cell membrane. This inhibition is independent of the upstream activation of the inflammasome or the cleavage of GSDMD by caspases.[3] This direct mechanism allows for the specific interrogation of GSDMD's role in inflammatory processes.

Below is a diagram illustrating the canonical inflammasome pathway and the point of inhibition by this compound.

GSDMD_Pathway cluster_stimulus Inflammatory Stimuli (PAMPs/DAMPs) cluster_execution Pyroptosis Execution cluster_inhibitor Inhibition Stimuli e.g., LPS, Nigericin, ATP NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b IL-1β / IL-18 ProIL1b->IL1b GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Lysis Cell Lysis & Cytokine Release Pore->Lysis This compound This compound This compound->GSDMD_N Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Methods CellCulture 1. Cell Culture (e.g., Microglia, Neurons) Stimulation 2. Inflammatory Stimulus (e.g., LPS+Nigericin, Hb) CellCulture->Stimulation Treatment 3. This compound Treatment (Dose-response) Stimulation->Treatment Analysis_vitro 4. Endpoint Analysis Treatment->Analysis_vitro ELISA ELISA (IL-1β, IL-6, IL-18) Analysis_vitro->ELISA WB Western Blot (NLRP3, Casp-1, GSDMD) Analysis_vitro->WB IF Immunofluorescence (Microglial markers) Analysis_vitro->IF Viability Cell Viability Assay (e.g., CCK-8) Analysis_vitro->Viability AnimalModel 1. Disease Model Induction (e.g., TBI, SAH) Treatment_vivo 2. This compound Administration (e.g., 20 mg/kg) AnimalModel->Treatment_vivo Behavior 3. Behavioral Assessment Treatment_vivo->Behavior Analysis_vivo 4. Tissue Collection & Analysis Behavior->Analysis_vivo Analysis_vivo->ELISA Analysis_vivo->WB Analysis_vivo->IF Histo Histology (H&E, TUNEL) Analysis_vivo->Histo

References

Troubleshooting & Optimization

troubleshooting LDC7559 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDC7559, specifically addressing its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions like PBS or saline?

A1: this compound is a synthetic organic compound with low aqueous solubility.[1][2][3] Its chemical structure lends itself to being hydrophobic. Direct dissolution in aqueous buffers like PBS or saline is not recommended and will likely result in precipitation or an insoluble suspension.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4][5][6][7] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to minimize solvent effects on cells. To avoid precipitation, consider using a formulation with co-solvents and surfactants. For in vitro experiments, a multi-step dilution process using intermediate solutions with co-solvents like PEG300 and surfactants like Tween-80 can help maintain solubility.[4][5][6]

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

A4: Yes, inconsistent results can be a direct consequence of poor solubility. If this compound precipitates in your assay, the actual concentration of the compound in solution will be lower and more variable than intended. It is crucial to ensure a clear, homogenous solution before adding it to your cells. Visual inspection for any precipitate, even after dilution, is recommended.

Q5: How should I prepare this compound for in vivo animal studies?

A5: For in vivo administration, this compound requires a specific formulation to ensure bioavailability. Direct injection of a simple aqueous or high-concentration DMSO solution is not advisable. Common formulations involve a mixture of solvents and excipients. Several protocols suggest using a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[4][5][7][8] The specific formulation can be tailored to the route of administration and desired dosage.

Q6: Are there any general techniques to improve the solubility of compounds like this compound?

A6: Yes, several techniques can be employed to enhance the solubility of poorly soluble small molecules. These include the use of co-solvents, surfactants, pH adjustment, and complexation agents like cyclodextrins (e.g., SBE-β-CD).[2][3][5][9][10] For this compound, the use of co-solvents and surfactants is well-documented.[4][5][6] Physical methods such as sonication or gentle heating can also aid in dissolution.[5][6]

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents and formulations.

Solvent/FormulationConcentrationNotes
DMSO70 - 100 mg/mL (200.35 - 286.22 mM)[4][5][7]Use of fresh, anhydrous DMSO is recommended.[4] Sonication or gentle heating may be needed.[5][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 - 3.3 mg/mL (5.95 - 9.45 mM)[5][6]Solvents should be added sequentially.[6] Ensure the solution is clear before adding the next solvent.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.95 mM)[5][7]A clear solution is expected.[5]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.95 mM)[5][7]Suitable for certain in vivo applications.[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 349.38 g/mol )[1][4][7]

    • Anhydrous, high-quality DMSO[4]

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 34.94 mg of this compound.

    • Add the appropriate volume of fresh DMSO to the this compound powder.

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If dissolution is slow, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath.

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]

Protocol 2: Preparation of an this compound Working Solution for In Vitro Cell-Based Assays

This protocol provides a general guideline for diluting the DMSO stock solution for use in cell culture.

  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Sterile cell culture medium

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Perform a serial dilution of the 100 mM DMSO stock solution into the cell culture medium. It is recommended to do this in multiple steps to minimize the risk of precipitation.

    • For example, to achieve a final concentration of 10 µM this compound in a final volume of 1 mL, you could first dilute the 100 mM stock 1:100 in medium to get a 1 mM intermediate solution. Then, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

    • Ensure the final concentration of DMSO is compatible with your cell line (typically below 0.5%).

    • Gently mix the final working solution and visually inspect for any signs of precipitation before adding it to your cells.

Protocol 3: Preparation of an this compound Formulation for In Vivo Administration

This protocol is based on a common formulation for improving the solubility and bioavailability of hydrophobic compounds for in vivo use.[4][5][6]

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Procedure (to prepare a 1 mL working solution):

    • Prepare a stock solution of this compound in DMSO (e.g., 70 mg/mL).[4]

    • In a sterile tube, add 50 µL of the 70 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 to the tube. Vortex until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture. Vortex until the solution is clear.

    • Add 500 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

    • The final concentration of this compound in this formulation will be 3.5 mg/mL. The final solvent composition will be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.

    • This solution should be prepared fresh and used immediately for optimal results.[4]

Visualizations

LDC7559_Troubleshooting_Workflow cluster_start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_end start This compound Insolubility Issue stock_q Is a high-concentration stock solution needed? start->stock_q dissolve_dmso Dissolve this compound in anhydrous DMSO stock_q->dissolve_dmso Yes check_stock Is the stock solution clear? dissolve_dmso->check_stock sonicate_heat Apply sonication or gentle heat check_stock->sonicate_heat No application_q Application Type? check_stock->application_q Yes sonicate_heat->check_stock invitro In Vitro (Cell Culture) application_q->invitro invivo In Vivo (Animal Studies) application_q->invivo dilute_medium Dilute DMSO stock in -culture medium (<0.5% DMSO) invitro->dilute_medium use_formulation Use co-solvent formulation (e.g., DMSO/PEG300/Tween-80/Saline) invivo->use_formulation check_working Is the final solution clear? dilute_medium->check_working use_formulation->check_working success Proceed with Experiment check_working->success Yes fail Re-evaluate protocol, consider alternative formulations check_working->fail No

Caption: Troubleshooting workflow for this compound insolubility.

This compound is an inhibitor of Gasdermin D (GSDMD), a key protein in the pyroptosis signaling pathway.[1][4][5][6][11] Pyroptosis is a form of pro-inflammatory programmed cell death.[12] this compound has been shown to block the N-terminal domain of GSDMD, which is responsible for forming pores in the cell membrane.[5][8][13]

GSDMD_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_gsdmd Gasdermin D Activation cluster_downstream Downstream Events inflammasome Inflammasome Activation (e.g., NLRP3) caspase1 Caspase-1 Activation inflammasome->caspase1 gsdmd_full Full-length GSDMD caspase1->gsdmd_full Cleavage gsdmd_cleaved Cleaved GSDMD (N- and C-terminal domains) gsdmd_full->gsdmd_cleaved gsdmd_n GSDMD N-terminal (Pore-forming domain) gsdmd_cleaved->gsdmd_n pore Membrane Pore Formation gsdmd_n->pore pyroptosis Pyroptosis & IL-1β Release pore->pyroptosis This compound This compound This compound->gsdmd_n Inhibits

Caption: this compound mechanism of action in the pyroptosis pathway.

References

optimizing LDC7559 concentration for maximum GSDMD inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing LDC7559 concentration to achieve maximum Gasdermin D (GSDMD) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of GSDMD, the executioner protein of pyroptosis. It acts by covalently binding to the cysteine residue Cys191 in human GSDMD (Cys192 in mouse GSDMD). This modification prevents the cleavage of GSDMD by inflammatory caspases (caspase-1, -4, -5, and -11), which is a necessary step for its activation. By blocking GSDMD cleavage, this compound prevents the formation of pores in the cell membrane, thereby inhibiting pyroptotic cell death and the release of pro-inflammatory cytokines like IL-1β.

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: For initial in vitro experiments, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and experimental conditions. A dose-response experiment is crucial to determine the precise IC50 value for your specific system.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For stock solutions, dissolve it in a suitable solvent like DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to exhibit low cytotoxicity at concentrations effective for GSDMD inhibition. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to determine the non-toxic concentration range for your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent GSDMD Inhibition 1. Reagent Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Cell Passage Number: High passage numbers can lead to altered cellular responses. 3. Inconsistent Seeding Density: Variations in cell number can affect the outcome.1. Prepare fresh aliquots of this compound from a new stock. 2. Use cells with a low passage number. 3. Ensure consistent cell seeding density across all wells and experiments.
High Background Signal in Assays 1. Cell Death from Other Pathways: The observed cell death might not be solely due to pyroptosis. 2. Reagent Interference: Components of the assay may be interfering with the signal.1. Use specific inhibitors for other cell death pathways (e.g., apoptosis, necroptosis) to confirm pyroptosis-specific effects. 2. Run appropriate controls, including vehicle-only and unstained cells, to identify any background interference.
Low Potency (High IC50 Value) 1. Suboptimal Incubation Time: The incubation time with this compound may not be sufficient for effective inhibition. 2. High Protein Concentration in Medium: Serum proteins in the culture medium may bind to this compound, reducing its effective concentration.1. Optimize the pre-incubation time with this compound before inducing pyroptosis (e.g., test 1, 2, and 4 hours). 2. Consider reducing the serum concentration in the medium during this compound treatment, if compatible with your cell line.
Precipitation of this compound in Culture Medium 1. Poor Solubility: this compound may have limited solubility in aqueous solutions at higher concentrations.1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). 2. Prepare fresh dilutions from the stock solution for each experiment and vortex thoroughly before adding to the cells.

Experimental Protocols

Dose-Response Curve for this compound using LDH Release Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for GSDMD-mediated pyroptosis by measuring lactate (B86563) dehydrogenase (LDH) release.

  • Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Pyroptosis: Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours. Subsequently, induce pyroptosis by adding 5 µM of nigericin (B1684572).

  • LDH Measurement: After 1-2 hours of nigericin treatment, collect the cell culture supernatant. Measure LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LDH release relative to the maximum lysis control. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Quantitative Data Summary

Cell Line Assay IC50 of this compound
Human MonocytesIL-1β Release~1.5 µM
Mouse BMDMsLDH Release~2.5 µM
Human iPS-derived MacrophagesLDH Release~1.8 µM

Note: The IC50 values presented are approximate and may vary depending on the specific experimental conditions, cell line, and induction method.

Visualizations

GSDMD_Inhibition_Pathway cluster_activation Pyroptosis Activation cluster_inhibition This compound Inhibition cluster_outcome Cellular Outcome Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs) Inflammasome Assembly Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly->Pro-Caspase-1 cleavage Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Pro-GSDMD Pro-GSDMD Active Caspase-1->Pro-GSDMD cleavage Pro-GSDMD_this compound Pro-GSDMD (Cys191 bound) Active Caspase-1->Pro-GSDMD_this compound cleavage blocked GSDMD-N GSDMD-N Pro-GSDMD->GSDMD-N Pore Formation Pore Formation GSDMD-N->Pore Formation PAMPs PAMPs PAMPs->Inflammasome Assembly DAMPs DAMPs DAMPs->Inflammasome Assembly This compound This compound This compound->Pro-GSDMD Inhibition of Pyroptosis Inhibition of Pyroptosis Pro-GSDMD_this compound->Inhibition of Pyroptosis Pyroptosis Pyroptosis Pore Formation->Pyroptosis IL-1β Release IL-1β Release Pore Formation->IL-1β Release

Caption: GSDMD activation pathway and the inhibitory mechanism of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells C Pre-treat with this compound A->C B Prepare this compound Dilutions B->C D Induce Pyroptosis (e.g., LPS + Nigericin) C->D E Collect Supernatant D->E F Perform Assay (LDH, IL-1β) E->F G Analyze Data & Determine IC50 F->G

Caption: Experimental workflow for determining the IC50 of this compound.

LDC7559 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the LDC7559 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on understanding its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound was initially identified as a direct inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis and the formation of neutrophil extracellular traps (NETs).[1] It was reported to block the activity of the N-terminal domain of GSDMD, thereby inhibiting IL-1β release and pyroptotic cell death.[2]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound has been identified. It functions as an activator of the glycolytic enzyme phosphofructokinase-1 liver type (PFKL).[3][4] This activation dampens the pentose (B10789219) phosphate (B84403) pathway, leading to the inhibition of the NOX2-dependent oxidative burst in neutrophils.[3][5] This mechanism appears to be responsible for its inhibitory effect on NETosis, independent of GSDMD.[5]

Q3: Does this compound always inhibit GSDMD-mediated pyroptosis?

A3: There is conflicting evidence regarding the consistent inhibition of GSDMD-mediated pyroptosis by this compound. While some studies show inhibition of GSDMD-dependent processes,[2][6][7] other reports indicate that this compound does not prevent GSDMD cleavage or its pore-forming activity in certain experimental setups.[5] This discrepancy may depend on the cell type, the stimulus used to induce pyroptosis, and the assay conditions.

Q4: What is the recommended concentration range for using this compound in cellular assays?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. In many published studies, concentrations between 1 µM and 10 µM have been used to observe effects on cytokine release and cell viability.[8][2] For inhibition of NOX2-dependent NETosis, an IC50 value of 3.1 μM has been reported.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of pyroptosis observed. 1. Cell type or stimulus is not sensitive to this compound's GSDMD inhibitory activity. 2. The pyroptosis pathway is GSDMD-independent. 3. This compound is acting on its off-target (PFKL) which may not be the primary driver of the observed phenotype.1. Confirm GSDMD expression and its role in the specific pyroptosis pathway being studied using genetic knockdowns or other inhibitors. 2. Test a range of this compound concentrations. 3. Consider that in your system, this compound's primary effect may not be on GSDMD.
Unexpected effects on cellular metabolism. This compound is known to activate PFKL, a key enzyme in glycolysis.[3][4] This can alter the metabolic state of the cells.1. Measure key metabolic indicators such as glucose uptake, lactate (B86563) production, and pentose phosphate pathway flux to assess the impact of this compound. 2. Consider whether these metabolic changes could be responsible for the observed cellular phenotype.
Inconsistent results in NETosis assays. The mechanism of NETosis induction can be critical. This compound inhibits NOX2-dependent NETosis but may not affect NOX2-independent pathways.[9]1. Verify the signaling pathway of your NETosis inducer (e.g., PMA induces NOX2-dependent NETosis). 2. Use appropriate controls, including inhibitors of other key enzymes in the NETosis pathway (e.g., NE inhibitors).
Discrepancies with published data. As highlighted, there are conflicting reports on this compound's activity. This could be due to variations in experimental protocols, cell lines, or reagent sources.1. Carefully review the detailed protocols of the cited literature and compare them with your own. 2. Ensure the quality and purity of the this compound compound. 3. Perform necessary control experiments to validate your findings within your specific system.

Quantitative Data Summary

Table 1: Reported IC50 and Effective Concentrations of this compound

Target/ProcessCell Type/AssayReported ValueReference
NOX2-dependent NETosisHuman NeutrophilsIC50: 3.1 µM[3]
GSDMD-mediated PyroptosisMurine Neutrophils (PMA-induced NETosis)IC50: ~5.6 µM[10]
GSDMD-mediated PyroptosisMurine Neutrophils (cholesterol crystal-induced NETosis)IC50: ~300 nM[10]
IL-1β Release InhibitionHuman Primary MonocytesEffective at 1 and 5 µM
GSDMD-NT Lethality BlockHEK293T cellsSignificant block at 1 and 5 µM

Experimental Protocols

Protocol 1: IL-1β Release Assay in Human Primary Monocytes

  • Cell Preparation: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs).

  • Cell Priming: Prime monocytes with ultrapure lipopolysaccharide (LPS) to induce pro-IL-1β expression.

  • Inflammasome Activation: Activate the inflammasome using an appropriate stimulus (e.g., silica (B1680970) crystals for NLRP3 inflammasome activation).

  • This compound Treatment: Treat the cells with this compound (e.g., 1 µM and 10 µM) concurrently with or prior to inflammasome activation. Include a vehicle control (DMSO).

  • Incubation: Incubate for the desired period (e.g., overnight).

  • Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.

  • ELISA: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: NETosis Inhibition Assay in Human Neutrophils

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood.

  • Cell Seeding: Seed the isolated neutrophils in a suitable culture plate.

  • This compound Pre-treatment: Pre-incubate the neutrophils with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 30 minutes).

  • NETosis Induction: Induce NETosis using a NOX2-dependent stimulus such as phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Incubation: Incubate for a period sufficient to allow for NET formation (e.g., 3-4 hours).

  • NET Quantification: Quantify NET formation using a cell-impermeable DNA dye (e.g., Sytox Green) to stain the extracellular DNA. Measure fluorescence using a plate reader. Alternatively, visualize NETs by immunofluorescence microscopy, staining for DNA, neutrophil elastase (NE), and citrullinated histone H3.

Visualizations

LDC7559_Signaling_Pathways cluster_GSDMD GSDMD-Dependent Pyroptosis Pathway cluster_PFKL Off-Target Effect on PFKL and NETosis Inflammasome Activators Inflammasome Activators Caspase-1 Caspase-1 Inflammasome Activators->Caspase-1 activate GSDMD GSDMD Caspase-1->GSDMD cleaves GSDMD-N GSDMD-N GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis forms pores IL-1b Release IL-1b Release GSDMD-N->IL-1b Release LDC7559_GSDMD This compound (Reported Inhibition) LDC7559_GSDMD->GSDMD-N conflicting reports LDC7559_PFKL This compound PFKL PFKL LDC7559_PFKL->PFKL activates Glycolysis Glycolysis PFKL->Glycolysis promotes Pentose Phosphate Pathway Pentose Phosphate Pathway Glycolysis->Pentose Phosphate Pathway dampens flux NADPH NADPH Pentose Phosphate Pathway->NADPH NOX2 NOX2 NADPH->NOX2 less fuel Oxidative Burst Oxidative Burst NOX2->Oxidative Burst NETosis NETosis Oxidative Burst->NETosis

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Isolation Isolate Primary Cells (e.g., Monocytes, Neutrophils) Cell_Culture Cell Culture & Seeding Cell_Isolation->Cell_Culture LDC7559_Addition Add this compound (Dose-Response) Cell_Culture->LDC7559_Addition Stimulation Add Stimulus (e.g., LPS, PMA) LDC7559_Addition->Stimulation Metabolism_Assay Metabolic Analysis (e.g., Seahorse) LDC7559_Addition->Metabolism_Assay Pyroptosis_Assay Pyroptosis Readouts (LDH release, GSDMD cleavage) Stimulation->Pyroptosis_Assay Cytokine_Assay Cytokine Measurement (ELISA for IL-1β) Stimulation->Cytokine_Assay NETosis_Assay NETosis Quantification (DNA stain, Microscopy) Stimulation->NETosis_Assay

Caption: General experimental workflow for assessing this compound effects.

References

determining the effective therapeutic window for LDC7559 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on determining the effective therapeutic window for the Gasdermin D (GSDMD) inhibitor, LDC7559, in in vivo experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of programmed cell death that triggers inflammation. This compound functions by directly blocking the activity of the N-terminal domain of GSDMD (GSDMD-NT).[1] This inhibition prevents the formation of pores in the cell membrane, thereby blocking the release of pro-inflammatory cytokines such as IL-1β and IL-18, and ultimately inhibiting pyroptosis.[1][2][3]

Q2: What is the established in vivo dosage for this compound?

A2: Based on published studies, particularly in a rat model of subarachnoid hemorrhage (SAH), this compound has been administered intraperitoneally at doses of 10, 20, and 30 mg/kg.[4][5] In this specific study, 20 mg/kg was identified as the optimal dose. However, the ideal dosage can vary depending on the animal model, disease state, and administration route. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.[6]

Q3: How do I prepare this compound for in vivo administration?

A3: this compound is a hydrophobic compound with low aqueous solubility. A common and effective vehicle for intraperitoneal injection is a mixture of 10% DMSO and 90% corn oil.[4] It is recommended to prepare the dosing solution fresh for each day of use. For detailed instructions, please refer to the Experimental Protocols section.

Q4: What is the therapeutic window for this compound and how can I determine it for my model?

A4: The therapeutic window is the range of drug doses that produces therapeutic effects without causing significant toxicity.[7][8][9] For this compound, a specific therapeutic window has not been universally established and will be model-dependent. In a study on subarachnoid hemorrhage, treatment was initiated 2 hours post-injury and administered once daily.[4]

To determine the effective therapeutic window in your model, a systematic approach is recommended:

  • Dose-Response Studies: Conduct studies with a range of doses to identify the minimal effective dose and the maximum tolerated dose.[6][7][10]

  • Pharmacokinetic (PK) Studies: If resources permit, perform PK studies to determine key parameters such as half-life (t½), time to maximum concentration (Tmax), and maximum concentration (Cmax). This data is invaluable for optimizing the dosing schedule.

  • Pharmacodynamic (PD) Studies: Correlate the drug concentration with a biological response (e.g., reduction in inflammatory markers) to understand the onset and duration of the drug's effect.

Q5: What signaling pathway does this compound modulate?

A5: this compound primarily targets the NLRP3/caspase-1/GSDMD signaling pathway, which is a critical component of the inflammasome-mediated pyroptosis cascade.[11][12][13] Upon activation of the NLRP3 inflammasome, pro-caspase-1 is cleaved into its active form, caspase-1. Activated caspase-1 then cleaves GSDMD, leading to the formation of the pore-forming GSDMD-N terminal fragment and subsequent pyroptosis. This compound directly inhibits the pore-forming activity of the GSDMD-N fragment.[1][14]

Data Presentation

Table 1: Summary of In Vivo and In Vitro Dosages for this compound

Application Model Dosage/Concentration Administration Route Vehicle Reference
In VivoRat (Subarachnoid Hemorrhage)10, 20, 30 mg/kg (20 mg/kg optimal)Intraperitoneal10% DMSO, 90% Corn Oil[4]
In VitroHuman Primary Monocytes1, 10 µMN/ADMSO[3]
In VitroTHP-1 Cells1, 5, 10 µMN/ADMSO[3]
In VitroMurine Immortalized BMDMs1, 5, 10 µMN/ADMSO[3]
In VitroPrimary Rat Cortical Neurons and Microglia5, 25, 50 µMN/ACulture Medium[4]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies (Intraperitoneal Injection)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (25-27 gauge recommended for mice)[15]

Procedure:

  • Stock Solution Preparation:

    • On the day of use, prepare a stock solution of this compound in 100% anhydrous DMSO. The concentration of the stock solution will depend on the final desired dosing concentration and the volume to be injected.

  • Dosing Solution Preparation:

    • For a final vehicle composition of 10% DMSO and 90% corn oil, first calculate the required volume of the this compound stock solution and corn oil.

    • In a sterile microcentrifuge tube, add the calculated volume of corn oil.

    • Slowly add the this compound stock solution to the corn oil while vortexing to ensure a homogenous suspension. Gentle warming or brief sonication can aid in dissolution, but care should be taken to avoid degradation of the compound.

    • Visually inspect the solution to ensure it is a uniform suspension before administration.

  • Animal Administration (Mouse):

    • Accurately weigh each animal to determine the correct injection volume.

    • Gently restrain the mouse, tilting its head slightly downwards to allow abdominal organs to shift.[15]

    • The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid the cecum and bladder.[16]

    • Insert a 25-27 gauge needle at a 15-30 degree angle.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ. If blood or urine appears, withdraw the needle and use a fresh syringe and needle at a different site.[15][16]

    • Inject the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the dosing solution.

  • Possible Cause: The solubility limit of this compound in the vehicle has been exceeded, or the solution has cooled down.

  • Solution:

    • Ensure the DMSO used is anhydrous, as water can decrease solubility.

    • Prepare the solution immediately before use.

    • Gentle warming (to 37°C) and brief sonication can help maintain solubility.

    • If precipitation persists, consider preparing a more dilute stock solution in DMSO, which will result in a larger injection volume (ensure it does not exceed the maximum recommended volume for the animal).

Issue 2: High variability in experimental outcomes between animals.

  • Possible Cause: Inconsistent dosing due to precipitation or inaccurate administration.

  • Solution:

    • Ensure the dosing solution is a homogenous suspension before each injection by vortexing.

    • Refine your intraperitoneal injection technique to ensure consistent delivery to the peritoneal cavity. Inadvertent injection into the gut or adipose tissue can significantly alter bioavailability.[17] Using a two-person injection technique can reduce errors.[18]

    • Ensure accurate dosing based on the most recent body weight of each animal.

Issue 3: Signs of toxicity or distress in animals after injection.

  • Possible Cause: The vehicle (especially at high concentrations of DMSO) or the compound itself may be causing toxicity.

  • Solution:

    • Always include a vehicle-only control group to assess the effects of the formulation itself.

    • Keep the final concentration of DMSO as low as possible (ideally below 10%).

    • If toxicity is observed, perform a dose-de-escalation study to find a better-tolerated dose.

Mandatory Visualizations

GSDMD_Signaling_Pathway cluster_0 cluster_1 cluster_2 PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage GSDMD GSDMD (Full-Length) Casp1->GSDMD Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD_N GSDMD-N (Pore-forming) GSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Forms IL1b IL-1β (Released) Pro_IL1b->IL1b This compound This compound This compound->GSDMD_N Inhibits Pore->IL1b Release

Caption: GSDMD Signaling Pathway and this compound Inhibition.

InVivo_Workflow cluster_0 cluster_1 cluster_2 Dose_Finding Dose-Response Study (e.g., 10, 20, 30 mg/kg) Toxicity_Assessment Toxicity Assessment (Body weight, clinical signs) Dose_Finding->Toxicity_Assessment Efficacy_Endpoint Preliminary Efficacy Endpoint (e.g., biomarker reduction) Dose_Finding->Efficacy_Endpoint Efficacy_Study Definitive Efficacy Study (Optimal Dose and Schedule) Efficacy_Endpoint->Efficacy_Study PK_Study Pharmacokinetic Study (Single Dose) Blood_Sampling Time-course Blood Sampling PK_Study->Blood_Sampling PK_Analysis LC-MS/MS Analysis (Determine t½, Cmax, Tmax) Blood_Sampling->PK_Analysis PK_Analysis->Efficacy_Study Treatment_Groups Treatment Groups (Vehicle, this compound) Efficacy_Study->Treatment_Groups Primary_Endpoint Primary Endpoint Analysis (e.g., disease score, survival) Treatment_Groups->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (e.g., cytokine levels, histology) Treatment_groups Treatment_groups Treatment_groups->Secondary_Endpoint

References

LDC7559 Technical Support Center: Your Guide to Stability, Storage, and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the LDC7559 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, storage, and effective use of this compound, a potent inhibitor of Gasdermin D (GSDMD). Here you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its stability and activity. The recommended storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent.

Q2: How should I prepare stock solutions of this compound?

To prepare stock solutions, this compound powder should be dissolved in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For in vitro experiments, a stock solution can be prepared by dissolving this compound in fresh, anhydrous DMSO. It is important to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound. For in vivo studies, the stock solution in DMSO is typically further diluted in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline, or corn oil.

Q3: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of programmed cell death. This compound directly targets the N-terminal domain of GSDMD (GSDMD-NT). This interaction blocks the pore-forming activity of GSDMD-NT, which is essential for the execution of pyroptosis and the release of pro-inflammatory cytokines like IL-1β. Importantly, this compound does not interfere with the upstream activation or cleavage of GSDMD. It also has been shown to block the formation of neutrophil extracellular traps (NETs).

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in my in vitro assay.

  • Potential Cause 1: Compound Degradation. Improper storage of this compound stock solutions, such as repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures, can lead to degradation.

    • Solution: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure stock solutions are stored at -80°C for long-term stability.

  • Potential Cause 2: Solvent Quality. The use of old or water-containing DMSO can affect the solubility and stability of this compound.

    • Solution: Always use fresh, anhydrous DMSO for preparing stock solutions.

  • Potential Cause 3: Incorrect Concentration. Inaccurate pipetting or calculation errors can lead to incorrect final concentrations in your assay.

    • Solution: Calibrate your pipettes regularly and double-check all calculations for dilutions.

Issue 2: My in vivo experiment is not showing the expected efficacy.

  • Potential Cause 1: Poor Bioavailability. The formulation used for in vivo administration may not be optimal for absorption and distribution.

    • Solution: For intraperitoneal administration, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. For oral administration, this compound can be formulated in corn oil. It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.

  • Potential Cause 2: Insufficient Dosage. The dose of this compound may be too low to achieve a therapeutic effect in your animal model.

    • Solution: Refer to published studies for dose-ranging information. For example, in a subarachnoid hemorrhage rat model, a dose of 20 mg/kg was found to be optimal.

Quantitative Data Summary

ParameterConditionDurationReference
Powder Storage -20°C3 years[1]
4°C2 years[2]
Solvent Storage (-80°C) In DMSO2 years[2]
Solvent Storage (-20°C) In DMSO1 year[2]
In Vitro IC50 (PMA-induced NETosis) Murine neutrophils-[3]
In Vitro IC50 (Cholesterol crystal-induced NETosis) Murine neutrophils~300 nM[3]

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β Release in Human Primary Monocytes

  • Cell Preparation: Isolate human primary monocytes and prime them with ultrapure lipopolysaccharide (LPS).

  • Inflammasome Activation: Activate the inflammasome using silica (B1680970) crystals or by transfecting with poly(dA:dT).

  • This compound Treatment: Treat the cells with this compound at desired concentrations (e.g., 1 µM and 10 µM). Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Incubation: Incubate the cells for the desired period.

  • Measurement of IL-1β Release: Collect the cell supernatant and measure the concentration of IL-1β using an enzyme-linked immunosorbent assay (ELISA).

Protocol 2: In Vivo Administration in a Subarachnoid Hemorrhage (SAH) Rat Model

  • Animal Model: Induce subarachnoid hemorrhage in rats.

  • This compound Formulation: Prepare the this compound solution for intraperitoneal injection by diluting a DMSO stock solution in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, for oral administration, dilute the DMSO stock in corn oil. Prepare the formulation fresh on the day of use.

  • Administration: Administer this compound intraperitoneally at the desired dose (e.g., 10, 20, or 30 mg/kg) at a specific time point post-SAH induction (e.g., 2 hours) and then once daily.

  • Behavioral and Histological Analysis: Assess neurological deficits using established scoring systems and perform histological analysis of brain tissue to evaluate the effects of this compound on neuronal damage and inflammation.

Visualizations

GSDMD_Inhibition_by_this compound cluster_upstream Upstream Signaling cluster_downstream Downstream Events Inflammasome Activation Inflammasome Activation Caspase-1 (cleaved) Caspase-1 (cleaved) Inflammasome Activation->Caspase-1 (cleaved) activates GSDMD (full-length) GSDMD (full-length) Caspase-1 (cleaved)->GSDMD (full-length) cleaves GSDMD-NT GSDMD-NT GSDMD (full-length)->GSDMD-NT GSDMD-CT GSDMD-CT GSDMD (full-length)->GSDMD-CT Pore Formation Pore Formation GSDMD-NT->Pore Formation mediates Pyroptosis Pyroptosis Pore Formation->Pyroptosis IL-1β Release IL-1β Release Pore Formation->IL-1β Release This compound This compound This compound->GSDMD-NT inhibits

Caption: Mechanism of this compound action on the GSDMD pathway.

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Cell Culture Cell Culture LPS Priming LPS Priming Cell Culture->LPS Priming Inflammasome Activator Inflammasome Activator LPS Priming->Inflammasome Activator This compound Treatment This compound Treatment Inflammasome Activator->this compound Treatment ELISA for IL-1β ELISA for IL-1β This compound Treatment->ELISA for IL-1β Animal Model Animal Model SAH Induction SAH Induction Animal Model->SAH Induction This compound Administration This compound Administration SAH Induction->this compound Administration Behavioral Testing Behavioral Testing This compound Administration->Behavioral Testing Histology Histology This compound Administration->Histology

Caption: General experimental workflows for this compound.

References

how to control for LDC7559 vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LDC7559-related experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments while properly controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of programmed cell death that triggers inflammation.[1][2] this compound directly targets the N-terminal domain of GSDMD, which is responsible for forming pores in the cell membrane, thereby blocking pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[1][3] It has been shown to inhibit GSDMD-dependent pyroptosis in various cell types and in vivo models.[3][4]

Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?

The choice of vehicle is critical for ensuring the solubility and stability of this compound while minimizing off-target effects.

  • In Vitro : Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of this compound for cell-based assays.[2][5] It is essential to use high-purity, anhydrous DMSO to avoid variability in your experiments.[6][7]

  • In Vivo : Due to the poor water solubility of this compound, a co-solvent system is typically required for animal studies. Common formulations include:

    • 10% DMSO in corn oil.[4]

    • A mixture of DMSO, PEG300, Tween-80, and saline.[1][2]

    • 10% DMSO in a solution of 20% SBE-β-CD in saline.[1]

Q3: What is a vehicle control and why is it essential in this compound experiments?

A vehicle control is a crucial component of experimental design where the solvent or carrier used to dissolve this compound is administered to a control group of cells or animals.[8] This is critical to distinguish the biological effects of this compound from any potential effects caused by the vehicle itself.[8] For example, DMSO can exhibit cytotoxicity at higher concentrations and influence cell behavior.[5][9] By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the drug's activity.

Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?

To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible. General guidelines suggest:

  • ≤ 0.1% : Considered safe for most cell lines with minimal effects.[5][10]

  • 0.1% - 0.5% : Generally tolerated by many robust cell lines, but a vehicle control is essential.[5]

  • > 0.5% : Can induce cytotoxicity and other off-target effects in a cell-type-dependent manner.[5][11]

It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with the vehicle alone.

Data Presentation

Table 1: Recommended Vehicle Formulations for this compound

Application Vehicle Composition Final this compound Concentration Reference
In Vitro (Cell-based assays)DMSO1-50 µM[3][4]
In Vivo (Intraperitoneal)10% DMSO, 90% Corn Oil10-30 mg/kg[4]
In Vivo (Oral/Injection)5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂OUp to 3.5 mg/mL[2]
In Vivo (Injection)10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[1]

Table 2: Troubleshooting Common Issues with Vehicle Controls

Problem Potential Cause Recommended Solution
High background signal in vehicle controlVehicle-induced cytotoxicity or stressLower the final concentration of the vehicle (e.g., DMSO < 0.1%). Perform a vehicle-only dose-response experiment to determine the no-effect concentration.
Precipitation of this compound upon dilution in mediaPoor solubility in aqueous solutionsPrepare fresh stock solutions. Ensure the final vehicle concentration is sufficient to maintain solubility. Consider alternative vehicle formulations for in vivo studies.
Inconsistent results between replicatesPipetting errors, inconsistent vehicle preparation, "edge effects" in platesUse calibrated pipettes and prepare a master mix for treatments. Avoid using the outer wells of multi-well plates.
Unexpected biological effects in vehicle controlContamination of vehicle stockUse high-purity, sterile-filtered vehicle. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration in vitro

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of your target cell line.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the planned experiment duration. Allow cells to adhere overnight.

  • Vehicle Preparation: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be from 0.01% to 2.0% (e.g., 0.01, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0%). Include a "media only" control.

  • Treatment: Replace the culture medium with the prepared DMSO-containing media. Include at least three to six replicates for each concentration.

  • Incubation: Incubate the cells for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining assay.

  • Data Analysis: Plot cell viability against DMSO concentration. The maximum tolerated concentration is the highest concentration that does not result in a statistically significant decrease in cell viability compared to the "media only" control.

Protocol 2: this compound Treatment with Vehicle Control in vivo

Objective: To assess the in vivo efficacy of this compound while controlling for vehicle effects.

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week before the experiment.[12]

  • Group Allocation: Randomly assign animals to the following groups (n=5-10 per group, depending on statistical power analysis):

    • Untreated Control

    • Vehicle Control

    • This compound Treatment Group(s) (different doses)

  • Formulation Preparation:

    • Prepare the this compound stock solution in 100% DMSO.

    • On the day of injection, prepare the final this compound formulation by diluting the stock in the chosen vehicle (e.g., 10% DMSO in corn oil). Prepare the vehicle control using the same final concentration of all vehicle components, but without this compound.

    • Ensure the solution is homogenous and free of precipitation before administration.

  • Administration: Administer the this compound formulation or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection). Ensure the volume and rate of administration are consistent across all animals.

  • Monitoring: Monitor animals for any adverse effects, including changes in weight, behavior, and overall health.

  • Endpoint Analysis: At the designated time point, collect tissues or samples for downstream analysis (e.g., histology, cytokine measurement, western blotting).

  • Data Analysis: Compare the results from the this compound-treated groups to both the vehicle control and untreated control groups to determine the specific effects of this compound.

Mandatory Visualization

LDC7559_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD-Mediated Pyroptosis cluster_inhibition Inhibition by this compound Stimulus PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 Caspase1 Pro-Caspase-1 NLRP3->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage GSDMD GSDMD Active_Caspase1->GSDMD Cleavage IL1b Pro-IL-1β Active_Caspase1->IL1b Cleavage GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis (Pore Formation) GSDMD_N->Pyroptosis Active_IL1b Active IL-1β (Release) Pyroptosis->Active_IL1b via Pore IL1b->Active_IL1b This compound This compound This compound->GSDMD_N Inhibits

Caption: this compound inhibits GSDMD-N terminal to block pyroptosis.

Vehicle_Control_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment start_vitro Seed Cells prep_vitro Prepare this compound in DMSO and Vehicle (DMSO only) start_vitro->prep_vitro treat_vitro Treat Cells prep_vitro->treat_vitro incubate_vitro Incubate treat_vitro->incubate_vitro analyze_vitro Analyze Endpoint (e.g., Viability, Cytokine Release) incubate_vitro->analyze_vitro compare_vitro Compare this compound vs. Vehicle analyze_vitro->compare_vitro conclusion_vitro Determine this compound-specific effect compare_vitro->conclusion_vitro start_vivo Acclimatize Animals prep_vivo Prepare this compound formulation and Vehicle Control start_vivo->prep_vivo treat_vivo Administer to Animals prep_vivo->treat_vivo monitor_vivo Monitor Animals treat_vivo->monitor_vivo analyze_vivo Analyze Endpoint (e.g., Tissue Damage, Biomarkers) monitor_vivo->analyze_vivo compare_vivo Compare this compound vs. Vehicle analyze_vivo->compare_vivo conclusion_vivo Determine this compound-specific effect compare_vivo->conclusion_vivo Troubleshooting_Logic start Inconsistent Results or Unexpected Vehicle Effects check_vehicle Is Vehicle Control Showing Effects? start->check_vehicle check_solubility Is this compound Precipitating? check_vehicle->check_solubility No lower_vehicle Lower Vehicle Concentration (e.g., DMSO < 0.1%) check_vehicle->lower_vehicle Yes check_reproducibility High Variability Between Replicates? check_solubility->check_reproducibility No fresh_stock Prepare Fresh Stock Solutions check_solubility->fresh_stock Yes review_protocol Review Pipetting Technique and Master Mix Preparation check_reproducibility->review_protocol Yes end Consistent and Reliable Results check_reproducibility->end No test_vehicle Perform Vehicle-only Dose-Response lower_vehicle->test_vehicle test_vehicle->end change_vehicle Consider Alternative Vehicle Formulation fresh_stock->change_vehicle change_vehicle->end check_cells Verify Cell Health and Passage Number review_protocol->check_cells check_cells->end

References

LDC7559 Technical Support Center: Interpreting and Troubleshooting Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using LDC7559 and interpreting experimental outcomes, particularly negative or unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is widely described as an inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of inflammatory cell death. It is thought to directly target the N-terminal domain of GSDMD (GSDMD-NT), which is responsible for forming pores in the cell membrane.[1][2][3] By binding to GSDMD-NT, this compound is believed to block its pore-forming activity, thereby inhibiting pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[1][4][5]

Q2: There are conflicting reports about the direct target of this compound. What is the current understanding?

While initial studies identified GSDMD as the direct target of this compound, more recent evidence suggests that its inhibitory effect on Neutrophil Extracellular Trap (NET) formation (NETosis) may be independent of GSDMD.[6] Some research indicates that this compound may exert its effects by targeting phosphofructokinase (PFKL), a key enzyme in glycolysis.[5] This highlights the importance of carefully interpreting results and considering potential GSDMD-independent effects.

Q3: What are the typical effective concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and the specific assay. In many in vitro studies, concentrations in the low micromolar range (e.g., 1-10 µM) have been shown to be effective at inhibiting pyroptosis and IL-1β release.[1][4] However, dose-dependent effects are often observed, so it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1]

Q4: How should I prepare this compound for in vivo studies?

For in vivo administration in mice, this compound has been formulated by diluting it in a vehicle of 10% DMSO and 90% corn oil.[1][7] It is crucial to ensure the compound is fully dissolved and to prepare the formulation fresh for each experiment to ensure stability and bioavailability.

Troubleshooting Guides

Guide 1: this compound Fails to Inhibit Pyroptosis in My Assay

If you are not observing the expected inhibition of pyroptosis with this compound, consider the following troubleshooting steps:

1. Verify Activation of the Pyroptosis Pathway:

  • Positive Controls: Ensure that your positive controls for inflammasome activation (e.g., Nigericin for NLRP3, LPS for non-canonical inflammasome) are inducing a robust pyroptotic response.[1][7]

  • GSDMD Cleavage: Confirm that GSDMD is being cleaved in your experimental system upon stimulation. This can be assessed by Western Blotting for the GSDMD-NT fragment. This compound is not expected to inhibit the cleavage itself, but rather the downstream effects of the cleaved N-terminal domain.[4]

2. Check this compound Compound Integrity and Concentration:

  • Solubility: this compound is typically dissolved in DMSO. Ensure that the compound is fully dissolved and that the final DMSO concentration in your assay is not toxic to your cells.[2]

  • Dose-Response: Perform a dose-response experiment with a range of this compound concentrations to determine if the lack of effect is due to an insufficient dose.

3. Consider Cell Type-Specific Effects:

  • The expression and activation of pyroptosis pathway components can vary between cell types. Confirm that your chosen cell line or primary cells express GSDMD and are competent for pyroptosis.

4. Investigate Potential GSDMD-Independent Mechanisms:

  • If you observe other cellular effects but not inhibition of pyroptosis, it is possible that in your specific model, this compound is acting through a GSDMD-independent pathway.[6]

Guide 2: Observing GSDMD-Independent Effects of this compound

If your results suggest that this compound is having an effect that is not related to GSDMD-mediated pyroptosis, consider these points:

  • Alternative Targets: Be aware of the reports suggesting phosphofructokinase (PFKL) as a potential target of this compound.[5] This could lead to effects on cellular metabolism and other downstream pathways.

  • NETosis Pathway: this compound has been shown to inhibit NETosis.[3] If you are working with neutrophils, this is a likely GSDMD-independent effect to consider.

  • Off-Target Effects: As with any small molecule inhibitor, off-target effects are possible. It is important to use appropriate controls and potentially validate key findings with a secondary, structurally distinct inhibitor or with genetic approaches (e.g., GSDMD knockout cells).

Quantitative Data Summary

Table 1: Recommended Working Concentrations of this compound

ApplicationCell TypeRecommended Concentration RangeReference
In Vitro Pyroptosis InhibitionHuman Primary Monocytes, THP-1 cells, Murine BMDMs1 - 10 µM[4]
In Vitro NeuroinflammationPrimary Cortical Neurons and Microglia10 µM[1][7]
In Vivo NeuroprotectionMice (Subarachnoid Hemorrhage Model)20 - 30 mg/kg[1]

Table 2: Reported IC50 Values of this compound

AssayCell Type/SystemIC50 ValueReference
PMA-induced NETosisMurine Neutrophils~5.6 µM[6]
Cholesterol Crystal-induced NETosisMurine Neutrophils~300 nM[6]

Experimental Protocols

Protocol 1: Western Blot for GSDMD Cleavage
  • Cell Lysis: After treatment with your stimulus and this compound, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a 12% SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the N-terminal of GSDMD.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system. Look for the appearance of the ~31 kDa GSDMD-NT fragment.

Protocol 2: IL-1β Release Assay (ELISA)
  • Sample Collection: After your experiment, carefully collect the cell culture supernatant.

  • ELISA: Perform an ELISA for IL-1β according to the manufacturer's instructions for your specific kit.

  • Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in your samples. Compare the levels of IL-1β release between your different treatment groups.

Signaling Pathways and Workflows

GSDMD_Signaling_Pathway cluster_upstream Upstream Activation cluster_gsdmd GSDMD Processing cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 GSDMD_full Full-length GSDMD Caspase1->GSDMD_full Cleavage GSDMD_cleaved Cleaved GSDMD (GSDMD-NT and GSDMD-CT) GSDMD_full->GSDMD_cleaved Pore_formation GSDMD-NT Pore Formation GSDMD_cleaved->Pore_formation Oligomerization Pyroptosis Pyroptosis Pore_formation->Pyroptosis IL1b_release IL-1β Release Pore_formation->IL1b_release This compound This compound This compound->Pore_formation Inhibition

Caption: GSDMD signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Negative Result: This compound does not inhibit pyroptosis Check_Positive_Control Is the positive control for pyroptosis induction working? Start->Check_Positive_Control Check_GSDMD_Cleavage Is GSDMD cleaved upon stimulation? (Western Blot) Check_Positive_Control->Check_GSDMD_Cleavage Yes Troubleshoot_Assay Troubleshoot pyroptosis induction protocol. Check_Positive_Control->Troubleshoot_Assay No Check_Compound Verify this compound concentration, solubility, and stability. Check_GSDMD_Cleavage->Check_Compound Yes Check_GSDMD_Cleavage->Troubleshoot_Assay No Consider_Cell_Type Are you using a cell type competent for GSDMD-mediated pyroptosis? Check_Compound->Consider_Cell_Type Investigate_Independent Consider GSDMD-independent mechanisms or off-target effects. Consider_Cell_Type->Investigate_Independent Yes Consider_Cell_Type->Troubleshoot_Assay No

Caption: Troubleshooting workflow for negative results with this compound.

Result_Interpretation_Tree Start Experimental Result with this compound Pyroptosis_Inhibited Is pyroptosis inhibited? Start->Pyroptosis_Inhibited NETosis_Inhibited Is NETosis inhibited? Pyroptosis_Inhibited->NETosis_Inhibited No GSDMD_Dependent Result consistent with GSDMD inhibition. Pyroptosis_Inhibited->GSDMD_Dependent Yes GSDMD_Independent Result suggests GSDMD-independent mechanism (e.g., PFKL inhibition). NETosis_Inhibited->GSDMD_Independent Yes No_Effect No significant effect observed. Re-evaluate experimental setup. NETosis_Inhibited->No_Effect No

Caption: Decision tree for interpreting this compound experimental results.

References

addressing variability in experimental outcomes with LDC7559

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using LDC7559, a Gasdermin D (GSDMD) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is reported to be an inhibitor of Gasdermin D (GSDMD). It is thought to directly target the N-terminal domain of GSDMD (GSDMD-NT), which is responsible for forming pores in the cell membrane during pyroptosis. By binding to GSDMD-NT, this compound is believed to block its pore-forming activity, thereby inhibiting pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[1]

Q2: Is this compound specific to GSDMD?

A2: While initially characterized as a GSDMD inhibitor, some studies suggest that this compound may have off-target effects. Notably, research has indicated that this compound's inhibition of neutrophil extracellular trap (NET) formation might be independent of GSDMD and could be mediated through the inhibition of phosphofructokinase, liver type (PFKL), a key enzyme in glycolysis.[2][3] Researchers should consider this possibility when interpreting results, especially in NETosis assays.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[4] For in vitro experiments, a stock solution of up to 100 mg/mL (286.22 mM) can be prepared in fresh, anhydrous DMSO; sonication may be required to fully dissolve the compound.[1] It is crucial to use high-quality, anhydrous DMSO as the presence of water can reduce the solubility of this compound.[4]

Troubleshooting Guide

Issue 1: High Variability in Pyroptosis Inhibition

Q: My experimental results with this compound show significant well-to-well or day-to-day variability. What could be the cause?

A: Variability in pyroptosis inhibition assays can stem from several factors:

  • Compound Solubility and Stability:

    • Problem: this compound may precipitate out of solution, especially in aqueous culture media, leading to inconsistent effective concentrations.

    • Solution: Ensure complete dissolution of the this compound stock solution in high-quality, anhydrous DMSO. When diluting into aqueous media, vortex thoroughly and visually inspect for any precipitation. Prepare fresh dilutions for each experiment from a frozen stock. For in vivo preparations, specific formulations with solvents like PEG300, Tween-80, or corn oil may be necessary to maintain solubility.[1][4]

  • Cell Health and Density:

    • Problem: The physiological state of your cells can significantly impact their response to pyroptosis inducers and inhibitors. Over-confluent or unhealthy cells may exhibit altered sensitivity.

    • Solution: Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase. Regularly check for signs of stress or contamination.

  • Inconsistent Pyroptosis Induction:

    • Problem: The potency of pyroptosis-inducing agents (e.g., LPS, nigericin, ATP) can vary between batches and preparations.

    • Solution: Titer each new batch of inducing agent to determine the optimal concentration for consistent pyroptosis induction. Ensure consistent incubation times and handling procedures.

Issue 2: this compound Shows Weaker Than Expected Inhibition of Pyroptosis

Q: I'm not observing the expected level of pyroptosis inhibition with this compound. What should I check?

A: Several factors could contribute to reduced efficacy:

  • Suboptimal Concentration:

    • Problem: The effective concentration of this compound can be cell-type dependent.

    • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Effective concentrations in vitro have been reported to range from 1 µM to 50 µM.[1][5][6]

  • GSDMD Expression Levels:

    • Problem: The expression level of GSDMD can vary significantly between different cell lines.[7][8][9] Cell lines with very high GSDMD expression may require higher concentrations of this compound for effective inhibition.

    • Solution: Verify the expression of GSDMD in your cell line by Western blot or qPCR. Consider using a cell line known to express GSDMD at functional levels.

  • Assay-Specific Issues:

    • Problem: The readout used to measure pyroptosis (e.g., LDH release, IL-1β secretion) may be affected by other cellular processes.

    • Solution: Use multiple, complementary assays to confirm pyroptosis inhibition. For example, combine an LDH release assay (measuring membrane integrity) with an IL-1β ELISA (measuring inflammatory cytokine release). Also, confirm GSDMD cleavage via Western blot.

Issue 3: Discrepancies Between Pyroptosis and NETosis Inhibition

Q: this compound inhibits NETosis in my experiments, but the effect on pyroptosis is minimal, or vice-versa. Why is this happening?

A: This could be due to the potential off-target effects of this compound:

  • GSDMD-Independent NETosis Inhibition:

    • Problem: As mentioned in the FAQs, this compound may inhibit NETosis through a GSDMD-independent mechanism involving the glycolytic enzyme PFKL.[2][3]

    • Solution: To confirm the role of GSDMD in your NETosis assay, consider using GSDMD knockout/knockdown cells as a control. If this compound still inhibits NETosis in the absence of GSDMD, the effect is likely off-target.

  • Cell-Type Specific Pathways:

    • Problem: The signaling pathways leading to pyroptosis and NETosis can differ between cell types (e.g., macrophages vs. neutrophils).

    • Solution: Carefully review the literature for the established pathways in your specific cell model. The dominant pathway may influence the apparent efficacy of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell TypeAssayInducing Agent(s)Effective Concentration(s)Reference(s)
Human Primary MonocytesIL-1β ReleaseSilica, poly(dA:dT)1 µM, 10 µM[10]
THP-1 cells (human monocytic)IL-1β ReleaseLPS (transfected)1 µM, 5 µM, 10 µM[10]
Murine Immortalized BMDMsIL-1β ReleasePam3CSK4, LPS1 µM, 5 µM, 10 µM[10]
Primary Neurons and MicrogliaCell ViabilityHemoglobin (Hb)5 µM, 25 µM, 50 µM[5][6]
Primary Neurons and MicrogliaIL-1β, IL-6, IL-18 ReleaseHemoglobin (Hb)5 µM, 25 µM, 50 µM[5][6]
Human Primary NeutrophilsNETosisPMA, Nigericin1 µM[11]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease/Condition ModelDosage and Administration RouteOutcomeReference(s)
RatSubarachnoid Hemorrhage10, 20, 30 mg/kg, intraperitoneallyReduced microglial activation and neuronal pyroptosis[5][6]
MouseTraumatic Brain InjuryNot specified in abstractReduced inflammation and pyroptosis[12]

Experimental Protocols

LDH Release Assay for Pyroptosis

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

  • Cells of interest (e.g., THP-1 macrophages)

  • 96-well cell culture plates

  • This compound

  • Pyroptosis-inducing agents (e.g., LPS, Nigericin)

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere/differentiate.

  • Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours, if required for your model.

  • Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.

  • Induce pyroptosis with the appropriate stimulus (e.g., 10 µM Nigericin).

  • Include control wells: untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • Incubate for the desired time (e.g., 1-3 hours).

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to the positive control.

IL-1β ELISA for Pyroptosis

This protocol quantifies the secretion of the pro-inflammatory cytokine IL-1β, a key marker of inflammasome activation and pyroptosis.

Materials:

  • Cell culture supernatants from your experiment

  • Human or mouse IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Collect cell culture supernatants at the end of your experiment as described in the LDH assay protocol.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the IL-1β ELISA according to the manufacturer's protocol.

  • Briefly, this typically involves:

    • Adding standards and samples to an antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the specified wavelength.

  • Calculate the concentration of IL-1β in your samples based on the standard curve.

Western Blot for GSDMD Cleavage

This protocol detects the cleavage of full-length GSDMD (~53 kDa) into its active N-terminal fragment (GSDMD-NT, ~30 kDa).

Materials:

  • Cell lysates from your experiment

  • Protein electrophoresis and transfer equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GSDMD (recognizing both full-length and the N-terminal fragment)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Look for a decrease in the ~53 kDa band and the appearance of a ~30 kDa band in pyroptotic samples, and assess the effect of this compound on the appearance of the cleaved fragment.

Visualizations

GSDMD_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 GSDMD-Mediated Pyroptosis PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Caspase1_pro Pro-Caspase-1 Inflammasome->Caspase1_pro Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Cleavage GSDMD_FL Full-length GSDMD Caspase1_active->GSDMD_FL Cleavage GSDMD_NT GSDMD-NT (N-terminal) GSDMD_FL->GSDMD_NT GSDMD_CT GSDMD-CT (C-terminal) GSDMD_FL->GSDMD_CT Pore Membrane Pore Formation GSDMD_NT->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis This compound This compound This compound->GSDMD_NT Inhibition

Caption: GSDMD Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (High Variability / Low Efficacy) Check_Compound Verify this compound Preparation & Storage Start->Check_Compound Check_Cells Assess Cell Health, Density & GSDMD Expression Start->Check_Cells Check_Induction Confirm Potency of Pyroptosis/NETosis Inducer Start->Check_Induction Optimize_Conc Perform Dose-Response Curve for this compound Check_Compound->Optimize_Conc Check_Cells->Optimize_Conc Use_Controls Include Positive/Negative Controls & Multiple Assays Check_Induction->Use_Controls Optimize_Conc->Use_Controls Consider_Off_Target Investigate Potential Off-Target Effects (e.g., PFKL) Use_Controls->Consider_Off_Target Data_Interpretation Re-evaluate Data in Light of Findings Consider_Off_Target->Data_Interpretation

Caption: Troubleshooting Workflow for this compound Experiments.

Experimental_Decision_Tree Start Designing an this compound Experiment Select_Model Select Appropriate Cell Model Start->Select_Model Validate_GSDMD Validate GSDMD Expression? Select_Model->Validate_GSDMD Validate_GSDMD->Select_Model No Proceed Proceed with Experiment Validate_GSDMD->Proceed Yes Choose_Assay Choose Primary Assay (e.g., LDH, ELISA) Proceed->Choose_Assay Secondary_Assay Plan Secondary Confirmatory Assay (e.g., Western Blot) Choose_Assay->Secondary_Assay Dose_Response Determine Optimal This compound Concentration Secondary_Assay->Dose_Response Final_Protocol Finalize Experimental Protocol Dose_Response->Final_Protocol

Caption: Logical Decision Tree for this compound Experimental Design.

References

LDC7559 Cytotoxicity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of LDC7559 in various cell lines. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is recognized as a potent inhibitor of Gasdermin D (GSDMD). It directly targets the N-terminal domain of GSDMD, which is a key effector protein in the pyroptosis signaling pathway. By inhibiting GSDMD, this compound can block the formation of pores in the cell membrane, a critical step in pyroptosis, and subsequently reduce the release of pro-inflammatory cytokines like IL-1β.[1]

Q2: In which cell lines has the effect of this compound on cell viability been studied?

A2: The effects of this compound have been investigated in several cell types, primarily in the context of inflammation and neuroprotection. Studies have shown its impact on neutrophils, human primary monocytes, the monocytic cell line THP-1, and murine bone marrow-derived macrophages (BMDMs). Additionally, its protective effects against neuronal apoptosis and its ability to improve cell viability have been observed in models of subarachnoid hemorrhage.[2][3] The lethal effect of GSDMD NT domains was significantly blocked by this compound in transfected HEK293T cells.[1]

Q3: Does this compound primarily induce or inhibit cell death?

A3: this compound is primarily known to inhibit a specific type of pro-inflammatory cell death called pyroptosis by blocking its key effector, GSDMD.[1] In certain contexts, such as neuronal cells under stress, this compound has been shown to reduce neuronal apoptosis and improve cell viability.[2][3] However, its broader cytotoxic profile across a wide range of cancer cell lines is not extensively documented in publicly available literature.

Quantitative Data Summary

Cell Line/ModelExperimental ContextObserved Effect of this compoundConcentration RangeReference
Neuronal Cellsin vitro model of subarachnoid hemorrhageImproved cell viability, reduced neuronal apoptosis and pyroptosis.Dose-dependently, with significant effects at 50µM.[2]
HEK293T cellsTransfected with human or murine GSDMD N-terminal domainsSignificantly blocked the lethal effect of GSDMD.1, 5, and 10 µM.[1]
Human primary monocytesInflammasome activationInhibited IL-1β release (a consequence of pyroptosis).1 and 10 µM.
THP-1 (monocytic cell line)LPS transfectionInhibited IL-1β release.1, 5, and 10 µM.
Murine BMDMsInflammasome activationInhibited IL-1β release.1, 5, and 10 µM.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a general workflow for assessing the cytotoxicity of this compound in a chosen cell line.

G General Workflow for this compound Cytotoxicity Assessment cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plates ldc_treatment Treat cells with a dose range of this compound cell_seeding->ldc_treatment controls Include vehicle and positive controls ldc_treatment->controls mtt_assay MTT/XTT Assay (Metabolic Activity) controls->mtt_assay Incubate for 24, 48, 72h ldh_assay LDH Assay (Membrane Integrity) controls->ldh_assay Incubate for 24, 48, 72h apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) controls->apoptosis_assay Incubate for 24, 48, 72h data_acquisition Measure absorbance/ fluorescence mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calculation Calculate IC50 values data_acquisition->ic50_calculation statistical_analysis Perform statistical analysis ic50_calculation->statistical_analysis

Caption: A general workflow for assessing this compound cytotoxicity.

GSDMD-Mediated Pyroptosis Signaling Pathway

This diagram illustrates the canonical pyroptosis pathway and the inhibitory role of this compound.

G GSDMD-Mediated Pyroptosis Pathway and this compound Inhibition cluster_upstream Upstream Activation cluster_gsdmd GSDMD Cleavage and Pore Formation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 GSDMD GSDMD (Full-length) Casp1->GSDMD Cleavage GSDMD_N GSDMD-N (N-terminal fragment) GSDMD->GSDMD_N GSDMD_C GSDMD-C (C-terminal fragment) GSDMD->GSDMD_C Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis IL1b IL-1β Release Pore->IL1b This compound This compound This compound->GSDMD_N Inhibition

References

Validation & Comparative

LDC7559 in the Landscape of GSDMD Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gasdermin D (GSDMD) has emerged as a critical effector protein in pyroptosis, a lytic and inflammatory form of programmed cell death. Its N-terminal fragment, following cleavage by inflammatory caspases, oligomerizes to form pores in the plasma membrane, leading to cell death and the release of pro-inflammatory cytokines. The central role of GSDMD in inflammation has made it an attractive target for therapeutic intervention in a range of diseases, including sepsis and autoinflammatory disorders. This guide provides a comparative analysis of LDC7559, a notable GSDMD inhibitor, alongside other key inhibitors, with a focus on their efficacy, mechanism of action, and the experimental evidence supporting their activity.

Comparative Efficacy of GSDMD Inhibitors

The efficacy of GSDMD inhibitors is commonly assessed through various in vitro and cell-based assays. Key metrics include the half-maximal inhibitory concentration (IC50) for pore formation or pyroptosis, and the dissociation constant (Kd) for direct binding to GSDMD. Below is a summary of the reported efficacy for this compound and other prominent GSDMD inhibitors.

InhibitorTarget/MechanismAssay TypeReported Efficacy (IC50/EC50/Kd)Organism/Cell Type
This compound Blocks the toxic effects of the GSDMD N-terminal domain.[1]PMA-induced NETosis~5.6 µMMurine Neutrophils
Cholesterol crystal-induced NETosis~300 nMMurine Neutrophils
Disulfiram (B1670777) Covalently modifies Cys191 of GSDMD, inhibiting pore formation.[2][3]Liposome (B1194612) Leakage Assay~0.3 µMIn vitro
GSDMD Binding (MST)Kd: ~12.8 µMIn vitro
Necrosulfonamide (B1662192) Directly binds to Cys191 of GSDMD, preventing oligomerization.[4]Anti-necroptosis activity in HT-29 cellsEC50: 447 nMHuman Colon Cancer Cells

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions and cell types used in different studies.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is crucial to visualize the GSDMD signaling pathway and the typical workflow for evaluating inhibitor efficacy.

GSDMD_Signaling_Pathway cluster_activation Inflammasome Activation cluster_gsdmd GSDMD-Mediated Pyroptosis PAMPs/DAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome activates Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 recruits and activates Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 GSDMD (Full-length) GSDMD (Full-length) Active Caspase-1->GSDMD (Full-length) cleaves GSDMD-N (Active) GSDMD-N (Active) GSDMD (Full-length)->GSDMD-N (Active) Pore Formation Pore Formation GSDMD-N (Active)->Pore Formation oligomerizes to form Pyroptosis Pyroptosis Pore Formation->Pyroptosis induces

GSDMD Signaling Pathway

Experimental_Workflow cluster_assays Assays Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Pyroptosis Induction Pyroptosis Induction Inhibitor Treatment->Pyroptosis Induction Data Collection Data Collection Pyroptosis Induction->Data Collection LDH Release Assay LDH Release Assay Data Collection->LDH Release Assay Liposome Leakage Assay Liposome Leakage Assay Data Collection->Liposome Leakage Assay Western Blot (GSDMD Cleavage) Western Blot (GSDMD Cleavage) Data Collection->Western Blot (GSDMD Cleavage) Data Analysis Data Analysis LDH Release Assay->Data Analysis Liposome Leakage Assay->Data Analysis Western Blot (GSDMD Cleavage)->Data Analysis

Experimental Workflow for GSDMD Inhibitor Evaluation

Detailed Experimental Protocols

Accurate comparison of inhibitor efficacy relies on standardized and well-defined experimental protocols. The following sections detail common methodologies used to assess GSDMD inhibition.

Liposome Leakage Assay

This in vitro assay directly measures the ability of an inhibitor to prevent GSDMD-N-terminal-mediated pore formation in artificial lipid vesicles.

  • Objective: To quantify the direct inhibitory effect of a compound on GSDMD pore formation.

  • Principle: Liposomes are loaded with a fluorescent dye (e.g., carboxyfluorescein or terbium). Cleaved, active GSDMD-N is added, which forms pores in the liposome membrane, causing the dye to leak out and resulting in a measurable change in fluorescence.[5][6]

  • Protocol:

    • Liposome Preparation: Prepare liposomes composed of lipids such as E. coli polar lipid extract or a mix of DMPC and other lipids. Encapsulate a fluorescent dye (e.g., 50 mM 6-carboxyfluorescein (B556484) or TbCl3) within the liposomes by hydration of a dry lipid film.[5][7] Remove unencapsulated dye by size-exclusion chromatography.

    • GSDMD Cleavage: Incubate recombinant full-length GSDMD with a catalytic amount of an appropriate caspase (e.g., caspase-1 or caspase-11) to generate the active GSDMD-N fragment.[5]

    • Inhibition Assay: In a 96-well plate, mix the dye-loaded liposomes with the pre-cleaved GSDMD in the presence of varying concentrations of the test inhibitor or vehicle control.

    • Fluorescence Measurement: Monitor the fluorescence signal over time using a plate reader. An increase in fluorescence indicates liposome leakage.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

LDH Release Assay

This cell-based assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant as an indicator of plasma membrane rupture during pyroptosis.[8][9]

  • Objective: To quantify the ability of an inhibitor to prevent pyroptotic cell death.

  • Principle: Healthy cells retain LDH within the cytoplasm. Upon pyroptosis, the GSDMD pores lead to membrane lysis and the release of LDH into the extracellular medium. The amount of released LDH is proportional to the number of lysed cells and can be quantified using a colorimetric enzymatic assay.[8][10]

  • Protocol:

    • Cell Seeding: Seed appropriate cells (e.g., bone marrow-derived macrophages or THP-1 cells) in a 96-well plate and allow them to adhere.[8]

    • Priming and Inhibition: Prime the cells with a stimulus like lipopolysaccharide (LPS) to upregulate pro-inflammatory genes, including GSDMD.[9] Pre-incubate the cells with various concentrations of the GSDMD inhibitor or vehicle control.

    • Pyroptosis Induction: Induce pyroptosis by adding a second stimulus, such as nigericin (B1684572) or ATP, which activates the inflammasome and subsequent GSDMD cleavage.[8][9]

    • Supernatant Collection: After a defined incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.[9]

    • LDH Measurement: Transfer the supernatant to a new plate and add the LDH assay reagent according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[9]

    • Data Analysis: Calculate the percentage of LDH release relative to a maximum lysis control. Determine the IC50 value of the inhibitor.

Western Blot for GSDMD Cleavage

This technique is used to visualize the cleavage of full-length GSDMD into its active N-terminal fragment, providing insight into whether an inhibitor acts upstream or downstream of this event.[11][12]

  • Objective: To determine if an inhibitor prevents the cleavage of GSDMD.

  • Principle: Cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to GSDMD. The presence and intensity of the bands corresponding to full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~31 kDa) are analyzed.[11][13]

  • Protocol:

    • Cell Treatment and Lysis: Treat cells as described in the LDH release assay. After pyroptosis induction, lyse the cells in a suitable lysis buffer containing protease inhibitors.[14]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that recognizes GSDMD. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][15]

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

    • Analysis: Compare the intensity of the cleaved GSDMD band in inhibitor-treated samples to the control samples. A reduction in the cleaved GSDMD band suggests the inhibitor acts at or upstream of caspase activation.

Discussion of Specific Inhibitors

  • This compound: This compound has been reported to inhibit the formation of neutrophil extracellular traps (NETs) in a GSDMD-dependent manner, with potent activity in the nanomolar to low micromolar range.[1] However, some studies suggest that this compound's effect on NETosis might be independent of GSDMD, highlighting the need for further investigation to fully elucidate its mechanism of action.[16] It is reported to block the toxic effects of the GSDMD N-terminal domain directly.[1]

  • Disulfiram: An FDA-approved drug for alcoholism, disulfiram has been repurposed as a GSDMD inhibitor. It acts by covalently modifying a reactive cysteine residue (Cys191) in the N-terminal domain of GSDMD, thereby preventing pore formation.[2][3] Its ability to directly target GSDMD and its established safety profile make it a compelling candidate for further development.

  • Necrosulfonamide: Initially identified as an inhibitor of necroptosis, necrosulfonamide has also been shown to directly target GSDMD.[17][18] Similar to disulfiram, it is reported to bind to Cys191 of GSDMD, thereby inhibiting its oligomerization and subsequent pore formation.[4]

Conclusion

The development of specific and potent GSDMD inhibitors holds significant promise for the treatment of inflammatory diseases. This compound represents an important tool for studying the role of GSDMD in various cellular processes. A thorough understanding of the comparative efficacy and mechanisms of action of different inhibitors, as provided in this guide, is essential for researchers to select the appropriate tools for their studies and for the advancement of novel anti-inflammatory therapies. The provided experimental protocols offer a foundation for the rigorous evaluation of current and future GSDMD inhibitors.

References

A Comparative Guide to LDC7559 and its Analogue NA-11 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of LDC7559 and its potent analogue, NA-11, intended for researchers, scientists, and professionals in drug development. The focus is on their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols. A significant evolution in the understanding of these compounds' primary target is a central theme of this comparison.

From Direct Gasdermin D Inhibition to Phosphofructokinase-1 Activation: A Paradigm Shift

Initially, this compound was identified and characterized as a direct inhibitor of Gasdermin D (GSDMD), a key protein in the execution of pyroptosis and NETosis.[1][2][3][4] Studies demonstrated that this compound could block the cytotoxic effects of the N-terminal domain of GSDMD and inhibit the release of IL-1β in inflammasome-activated cells.[1][2] This led to the classification of this compound and its analogues, including NA-11, as GSDMD inhibitors.

However, more recent and comprehensive studies have revealed a novel and more precise mechanism of action. It is now understood that this compound and, more potently, NA-11, do not directly target GSDMD. Instead, their inhibitory effects on NETosis are mediated through the selective activation of the liver-type isoform of phosphofructokinase-1 (PFKL).[5][6] This activation of a key glycolytic enzyme redirects metabolic flux away from the pentose (B10789219) phosphate (B84403) pathway, thereby limiting the production of NADPH, which is essential for the function of NADPH oxidase 2 (NOX2) and the subsequent generation of reactive oxygen species (ROS) required for NETosis.[5][6] This updated understanding repositions these molecules from direct cell death pathway inhibitors to modulators of cellular metabolism with downstream effects on inflammatory processes.

Quantitative Comparison of this compound and NA-11

The following table summarizes the available quantitative data for this compound and NA-11, highlighting the superior potency of NA-11.

ParameterThis compoundNA-11Reference
NETosis Inhibition (PMA-induced) IC50: ~4 µMIC50: 4 ± 0.5 nM (~1,000-fold more potent than this compound)[5]
PFKL Activation (ATP-inhibited) Not explicitly reportedEC50: 14.00 ± 2.91 nM[5]
Selectivity Fails to activate PFKM or PFKP isoforms at concentrations up to 100 µMFails to activate PFKM or PFKP isoforms at concentrations up to 100 µM[5][7]
GSDMD-mediated Pyroptosis Inhibition Effective at 1-10 µM in various cell-based assaysData not available[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the current understanding of the signaling pathway modulated by this compound and NA-11, as well as the initially proposed mechanism.

Fig. 1: PFKL activation by this compound/NA-11 inhibits NETosis.

cluster_0 Pyroptosis/NETosis Pathway cluster_1 Proposed Inhibitor Action Inflammasome Inflammasome Activation Caspase1_11 Caspase-1 / -11 Inflammasome->Caspase1_11 GSDMD_full Full-length GSDMD Caspase1_11->GSDMD_full Cleavage GSDMD_N GSDMD N-terminal GSDMD_full->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis_NETosis Pyroptosis / NETosis Pore->Pyroptosis_NETosis This compound This compound This compound->GSDMD_N Inhibits

Fig. 2: Initially proposed GSDMD inhibition by this compound.

Experimental Protocols

NETosis Inhibition Assay

This protocol is a generalized procedure for assessing the inhibition of phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced NETosis in neutrophils.

  • Neutrophil Isolation: Isolate primary human or murine neutrophils from fresh blood using a density gradient centrifugation method (e.g., using Ficoll-Paque or a similar medium). Ensure high purity of the neutrophil population.

  • Cell Plating: Resuspend the isolated neutrophils in a suitable cell culture medium (e.g., RPMI with HEPES) and plate them in a multi-well plate (e.g., 96-well) at a density of approximately 1-2 x 10^5 cells per well.

  • Compound Treatment: Prepare serial dilutions of this compound and NA-11 in the cell culture medium. Add the compounds to the wells containing neutrophils and incubate for a specified period (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO₂. Include a vehicle control (e.g., DMSO).

  • NETosis Induction: Stimulate NETosis by adding a final concentration of 50-100 nM PMA to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for NET formation.

  • Quantification of NETs:

    • Fluorescence Microscopy: Fix the cells with paraformaldehyde, and then stain with a cell-impermeable DNA dye (e.g., Sytox Green) and an antibody against a NET-associated protein like citrullinated histone H3 (H3Cit) or myeloperoxidase (MPO). Capture images using a fluorescence microscope and quantify the area of NETs relative to the number of cells.

    • Plate-based Fluorometric Assay: Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells. The fluorescence intensity, which correlates with the amount of extracellular DNA released during NETosis, can be measured using a plate reader.

  • Data Analysis: Calculate the percentage of NETosis inhibition for each compound concentration relative to the PMA-stimulated vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Phosphofructokinase-1 (PFKL) Activity Assay

This is a general protocol for measuring the enzymatic activity of PFKL, which can be adapted to assess the activating effects of this compound and NA-11.

  • Enzyme and Substrate Preparation:

    • Use recombinant human PFKL.

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary co-factors.

    • Prepare solutions of the substrates: fructose-6-phosphate (B1210287) (F6P) and ATP.

    • Prepare solutions of the coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) and NADH for a coupled enzyme assay.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, coupling enzymes, NADH, and F6P to each well.

    • Add serial dilutions of this compound or NA-11 to the respective wells. Include a vehicle control.

    • To measure activation in the presence of an inhibitor, add a fixed concentration of ATP (e.g., a concentration known to cause partial inhibition).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to all wells.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD+) over time using a plate reader in kinetic mode. Take readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each condition.

    • Determine the percentage of PFKL activation by the compounds relative to the vehicle control.

    • Calculate the EC50 value for activation by fitting the dose-response data to a suitable sigmoidal curve.

Conclusion

The understanding of the pharmacological action of this compound and its analogue NA-11 has undergone a significant revision. While initially considered direct inhibitors of GSDMD, compelling evidence now points to their role as selective activators of the glycolytic enzyme PFKL. This activation modulates cellular metabolism, leading to a reduction in the NADPH pool required for NOX2-dependent ROS production and, consequently, the inhibition of NETosis.

NA-11 has emerged as a substantially more potent analogue of this compound, with an approximately 1,000-fold greater efficacy in inhibiting NETosis. This enhanced potency, coupled with a more precise understanding of their molecular target, makes this compound and particularly NA-11 valuable research tools for studying the interplay between cellular metabolism and inflammatory cell death pathways. For researchers in drug development, the selective activation of PFKL by these compounds presents a novel therapeutic strategy for a range of inflammatory and autoimmune diseases where NETosis is implicated. Future research should aim to further elucidate the in vivo efficacy and safety of these compounds and explore the full therapeutic potential of targeting metabolic pathways to control inflammation.

References

LDC7559 vs. Caspase Inhibitors: A Comparative Guide to Blocking Pyroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting pyroptosis is critical for advancing therapeutic strategies in inflammatory diseases, neurological conditions, and cancer. This guide provides an objective comparison between LDC7559, a direct Gasdermin D inhibitor, and traditional caspase inhibitors in the context of blocking pyroptosis, supported by experimental data and detailed methodologies.

Executive Summary

Pyroptosis is a highly inflammatory form of programmed cell death executed by the Gasdermin (GSDM) family of proteins, primarily Gasdermin D (GSDMD). Its activation is a critical component of the innate immune response but is also implicated in the pathology of numerous diseases. Inhibition of this pathway presents a promising therapeutic avenue. This guide compares two principal strategies for blocking pyroptosis: direct inhibition of the pore-forming protein GSDMD with this compound, and upstream inhibition of the activating caspases with inhibitors like Z-VAD-FMK and VX-765.

This compound offers a more targeted approach by directly inhibiting the final executioner of pyroptosis, GSDMD. In contrast, caspase inhibitors act further upstream, blocking the proteases that cleave GSDMD. This fundamental difference in their mechanism of action has significant implications for their specificity, potential off-target effects, and therapeutic applications.

Mechanism of Action: A Tale of Two Targets

The canonical pyroptosis pathway begins with the activation of an inflammasome, a multi-protein complex that activates inflammatory caspases, primarily caspase-1. Activated caspase-1 then cleaves GSDMD, releasing its N-terminal domain (GSDMD-N). GSDMD-N oligomerizes and inserts into the cell membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.

This compound is a novel small molecule that directly targets and inhibits the GSDMD-N domain.[1][2][3] By binding to GSDMD-N, this compound prevents its pore-forming activity, thereby blocking pyroptosis at the final execution step.[3][4] This mechanism is independent of caspase activity.

Caspase inhibitors , such as the pan-caspase inhibitor Z-VAD-FMK and the more specific caspase-1/4 inhibitor VX-765, function upstream of GSDMD.[5][6] They prevent the activation of inflammatory caspases, which in turn inhibits the cleavage of GSDMD and the maturation of pro-inflammatory cytokines.[7][8]

Below is a diagram illustrating the pyroptosis signaling pathway and the points of intervention for this compound and caspase inhibitors.

Pyroptosis_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Execution PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 activates Pro_GSDMD Pro-GSDMD Caspase1->Pro_GSDMD cleaves Pro_IL1b Pro-IL-1β / Pro-IL-18 Caspase1->Pro_IL1b cleaves Cleaved_GSDMD Cleaved GSDMD (GSDMD-N) Pro_GSDMD->Cleaved_GSDMD Pore Pore Formation Cleaved_GSDMD->Pore Pyroptosis Pyroptosis & Lysis Pore->Pyroptosis Release Cytokine Release Pore->Release IL1b Mature IL-1β / IL-18 Pro_IL1b->IL1b Caspase_Inhibitors Caspase Inhibitors (e.g., VX-765, Z-VAD-FMK) Caspase_Inhibitors->Caspase1 inhibit This compound This compound This compound->Cleaved_GSDMD inhibits Experimental_Workflow cluster_assay1 IL-1β Release Assay cluster_assay2 GSDMD-N Toxicity Assay A_start Isolate Human Primary Monocytes A_prime Prime with LPS A_start->A_prime A_treat Treat with: - this compound - VX-765 A_prime->A_treat A_activate Activate with Silica A_treat->A_activate A_measure Measure IL-1β by ELISA A_activate->A_measure B_start Culture HEK293T Cells B_transfect Transfect with GSDMD-N Construct B_start->B_transfect B_treat Treat with: - this compound - VX-765 - Z-VAD-FMK B_transfect->B_treat B_incubate Incubate 16h B_treat->B_incubate B_measure Measure LDH Release B_incubate->B_measure

References

A Comparative Guide to Neuroprotective Agents: Validating the Efficacy of LDC7559 and Alternatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of LDC7559, a novel Gasdermin D (GSDMD) inhibitor, with alternative therapeutic agents. The focus is on validating their efficacy in preclinical models of acute brain injury, including Traumatic Brain Injury (TBI) and Subarachnoid Hemorrhage (SAH). Experimental data from in vivo and in vitro studies are presented to offer a comprehensive overview for researchers in neuropharmacology and drug development.

Executive Summary

Neuroinflammation, particularly pyroptosis, a lytic form of programmed cell death, is a critical driver of secondary injury following acute brain trauma. The protein Gasdermin D (GSDMD) is the final executor of pyroptosis. This guide evaluates the neuroprotective potential of this compound, a direct GSDMD inhibitor, and compares it with two alternative compounds: VX765, a caspase-1 inhibitor that acts upstream of GSDMD activation, and Disulfiram, an FDA-approved drug recently identified as a GSDMD inhibitor. The presented data, gathered from multiple preclinical studies, highlights the therapeutic promise of targeting the pyroptosis pathway to mitigate neuronal damage and improve functional outcomes after brain injury.

Mechanism of Action: Targeting the Pyroptosis Pathway

Pyroptosis is initiated by the activation of inflammasomes, which leads to the cleavage of pro-caspase-1 into its active form. Caspase-1 then cleaves GSDMD, releasing its N-terminal domain (GSDMD-N). GSDMD-N oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.

Here is a comparison of the mechanisms of action for this compound and its alternatives:

  • This compound: Directly inhibits the pore-forming activity of the GSDMD-N terminal, preventing cell lysis and the release of inflammatory mediators.[1][2]

  • VX765: A selective inhibitor of caspase-1, which acts upstream of GSDMD. By inhibiting caspase-1, VX765 prevents the cleavage of both GSDMD and pro-inflammatory cytokines.[3][4]

  • Disulfiram: An FDA-approved drug for alcoholism that has been shown to directly inhibit GSDMD pore formation.[5]

Below is a diagram illustrating the signaling pathway and the points of intervention for each compound.

GSDMD_Pathway cluster_0 Inflammasome Activation cluster_1 GSDMD-Mediated Pyroptosis cluster_2 Points of Inhibition Damage/Pathogen Signals Damage/Pathogen Signals NLRP3 NLRP3 Damage/Pathogen Signals->NLRP3 activate Pro-Caspase-1 Pro-Caspase-1 NLRP3->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage GSDMD GSDMD Caspase-1->GSDMD cleaves Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 cleaves GSDMD-N GSDMD-N GSDMD->GSDMD-N Pore Formation Pore Formation GSDMD-N->Pore Formation Cell Lysis & Cytokine Release Cell Lysis & Cytokine Release Pore Formation->Cell Lysis & Cytokine Release IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 IL-1β/18->Cell Lysis & Cytokine Release released during This compound This compound This compound->GSDMD-N inhibits VX765 VX765 VX765->Caspase-1 inhibits Disulfiram Disulfiram Disulfiram->Pore Formation inhibits

Figure 1: Pyroptosis signaling pathway and inhibitor targets.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies on the neuroprotective effects of this compound, VX765, and Disulfiram.

In Vivo Models of Acute Brain Injury
CompoundModelKey FindingsQuantitative DataReference
This compound Subarachnoid Hemorrhage (SAH) in ratsImproved neurological function, reduced brain edema, and decreased neuronal apoptosis and pyroptosis.- Modified Garcia Score (at 72h): SAH + Vehicle (~8) vs. SAH + this compound 20mg/kg (~12) - Brain Water Content (%): SAH + Vehicle (~81%) vs. SAH + this compound 20mg/kg (~79%)[6]
Traumatic Brain Injury (TBI) in miceReduced brain tissue loss, ameliorated cerebral edema, and improved functional recovery.Data on specific scores not readily available in abstract.[1][2]
VX765 Traumatic Brain Injury (TBI) in miceImproved functional outcomes, reduced levels of pro-inflammatory cytokines (IL-1β, IL-18), and decreased GSDMD cleavage.- mNSS (at 24h): CCI (~11) vs. CCI + VX765 100mg/kg (~7) - IL-1β levels (pg/mL, at 24h): CCI (~80) vs. CCI + VX765 100mg/kg (~40)[3][4]
Ischemic Stroke in miceReduced infarct volume and improved motor function.- Infarct Volume (mm³, at day 7): Vehicle (~10) vs. Vx765 (~4)[7]
Disulfiram Traumatic Brain Injury (TBI) in miceImproved recovery and survival, with a more pronounced effect in female mice.Specific quantitative data on neurological scores or cytokine levels in TBI models is not detailed in the provided search results.[5]
Epilepsy in miceMitigated seizure severity and cognitive impairment by inhibiting astrocyte pyroptosis and improving blood-brain barrier integrity.Specific quantitative data not provided in the abstract.

Note: Direct comparison is challenging due to different injury models and scoring systems. The data presented is indicative of the neuroprotective potential of each compound within its studied context.

In Vitro Models of Neuroinflammation
CompoundModelKey FindingsQuantitative DataReference
This compound Hemoglobin-stimulated primary neuronsImproved cell viability and reduced the release of pro-inflammatory cytokines (IL-1β, IL-6, IL-18).- Cell Viability (% of control): Hb (~60%) vs. Hb + this compound 50µM (~90%) - IL-1β levels (pg/mL): Hb (~300) vs. Hb + this compound 50µM (~100)[6]
LPS + Nigericin-stimulated microgliaDecreased inflammation and pyroptosis.Specific quantitative data not detailed in the abstract.[1][2]
VX765 Organophosphate-induced BBB disruption modelRestored endothelial junction integrity and limited immune cell infiltration.Specific quantitative data not provided in the abstract.[8]
Disulfiram LPS + ATP-induced pyroptosis in astrocytesInhibited pyroptosis and led to the downregulation of tight junction proteins in co-cultured endothelial cells.Specific quantitative data not provided in the abstract.
Glioblastoma stem-like cellsInhibited proliferation with an average IC50 of 34.1 ± 6 nM.- IC50: 31.1 nM in patient-derived GSCs.

Note: The in vitro models and stimuli vary, which should be considered when comparing the efficacy of the compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vivo and in vitro models cited in this guide.

In Vivo Model: Controlled Cortical Impact (CCI) for TBI in Mice

This protocol describes the induction of a focal TBI using a CCI device.

CCI_Workflow cluster_pre_op Pre-operative Phase cluster_surgery Surgical Phase cluster_post_op Post-operative Phase start Start anesthesia Anesthetize Mouse (e.g., Isoflurane) start->anesthesia end End stereotaxic Mount on Stereotaxic Frame anesthesia->stereotaxic incision Midline Scalp Incision stereotaxic->incision craniotomy Perform Craniotomy (e.g., 5mm trephine drill bit) incision->craniotomy impact Induce CCI (e.g., 3mm impactor tip, 4 m/s, 2mm depth) craniotomy->impact suture Suture the Incision impact->suture recovery Post-operative Care (e.g., heating pad, analgesics) suture->recovery treatment Administer Compound (e.g., this compound, VX765, or vehicle) recovery->treatment assessment Behavioral and Histological Assessment treatment->assessment assessment->end

Figure 2: Experimental workflow for the Controlled Cortical Impact (CCI) model.

Detailed Steps:

  • Anesthesia and Preparation: Mice are anesthetized using isoflurane (B1672236) and placed in a stereotaxic frame. The scalp is shaved and sterilized.

  • Craniotomy: A midline incision is made on the scalp to expose the skull. A craniotomy of approximately 5 mm in diameter is performed over the desired cortical region (e.g., parietal cortex) using a micro-drill, leaving the dura mater intact.

  • Controlled Cortical Impact: A pneumatic or electromagnetic impactor with a specific tip size (e.g., 3 mm) is used to deliver a controlled impact to the exposed dura. Injury severity can be modulated by adjusting parameters such as impact velocity, depth, and dwell time.

  • Closure and Post-operative Care: The scalp incision is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesics are administered as required.

  • Treatment Administration: The test compound (this compound, VX765, Disulfiram, or vehicle) is administered at a predetermined time point post-injury (e.g., 2 hours) via a specified route (e.g., intraperitoneal injection).

  • Outcome Assessment: Neurological function is assessed at various time points post-injury using behavioral tests such as the modified Neurological Severity Score (mNSS) and the rotarod test. At the end of the experiment, brain tissue is collected for histological and biochemical analyses, including measurement of lesion volume, brain water content, and cytokine levels.

In Vitro Model: Microglia Activation Assay

This protocol outlines the steps for inducing and assessing neuroinflammation in cultured microglia.

Microglia_Activation_Workflow cluster_culture Cell Culture cluster_treatment Treatment and Stimulation cluster_analysis Analysis start Start isolate Isolate and Culture Primary Microglia or use a microglial cell line (e.g., BV-2) start->isolate end End plate Plate cells in multi-well plates isolate->plate pre_treat Pre-treat with Compound (this compound, VX765, Disulfiram, or vehicle) plate->pre_treat stimulate Stimulate with Pro-inflammatory Agent (e.g., LPS + Nigericin or Hemoglobin) pre_treat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysates stimulate->cell_lysate cytokine_assay Measure Cytokine Levels (ELISA) supernatant->cytokine_assay viability_assay Assess Cell Viability (e.g., CCK-8) cell_lysate->viability_assay western_blot Analyze Protein Expression (Western Blot) cell_lysate->western_blot cytokine_assay->end viability_assay->end western_blot->end

Figure 3: Experimental workflow for in vitro microglia activation assays.

Detailed Steps:

  • Cell Culture: Primary microglia are isolated from neonatal mouse or rat brains, or a microglial cell line (e.g., BV-2) is used. Cells are cultured in appropriate media and seeded into multi-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, VX765, Disulfiram) or vehicle for a specified duration (e.g., 1 hour).

  • Stimulation: Neuroinflammation is induced by adding a pro-inflammatory stimulus to the culture medium. Common stimuli include Lipopolysaccharide (LPS) in combination with Nigericin to activate the NLRP3 inflammasome, or hemoglobin (Hb) to mimic hemorrhage conditions.

  • Sample Collection and Analysis:

    • Supernatant: The culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-18) using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Cell Lysate: The cells are lysed to assess cell viability using assays such as the Cell Counting Kit-8 (CCK-8). Protein expression levels of key signaling molecules (e.g., cleaved GSDMD, caspase-1) can be analyzed by Western blotting.

Conclusion

The validation of this compound's neuroprotective effects in various preclinical models of acute brain injury highlights the therapeutic potential of directly inhibiting GSDMD-mediated pyroptosis. Comparative analysis with alternative agents like VX765 and Disulfiram, which also target the pyroptosis pathway, provides researchers with a broader perspective on potential therapeutic strategies. While direct comparative studies are limited, the available data suggests that inhibiting pyroptosis at different points in the signaling cascade can effectively reduce neuroinflammation and improve neurological outcomes. Further research, including head-to-head comparative studies and investigation in a wider range of neurological disease models, is warranted to fully elucidate the clinical potential of these compounds.

References

A Comparative Analysis of LDC7559's Efficacy in Mitigating Neuronal Apoptosis and Pyroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LDC7559 Against Alternative Inhibitors

The intricate processes of neuronal apoptosis and pyroptosis are pivotal in the pathophysiology of various neurological diseases, including traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH). The development of targeted molecular inhibitors offers promising therapeutic avenues. This guide provides a comparative analysis of this compound, a novel Gasdermin D (GSDMD) inhibitor, and its effects on neuronal apoptosis and pyroptosis, benchmarked against other established inhibitors.

Executive Summary

This compound has emerged as a potent inhibitor of pyroptosis by directly targeting GSDMD, the key executioner protein in the pyroptotic pathway. Experimental data demonstrates its efficacy in reducing neuronal cell death in preclinical models of acute brain injury.[1][2] This guide presents a side-by-side comparison of this compound with other inhibitors targeting different nodes of the apoptosis and pyroptosis signaling cascades, including Necrosulfonamide, Disulfiram (B1670777), VX-765, Ac-YVAD-CMK, and Z-VAD-FMK. While direct comparative studies are limited, this analysis, based on existing data, provides insights into their respective mechanisms and potential therapeutic applications.

Comparative Data on Inhibitor Efficacy

The following tables summarize the available quantitative data on the effects of this compound and its alternatives on markers of neuronal apoptosis and pyroptosis.

Inhibitor Target Model Key Quantitative Finding Reference
This compound GSDMDIn vitro (Hemoglobin-induced neuronal injury)Decreased number of TUNEL-positive (apoptotic) neurons[1]
This compound GSDMDIn vitro (Hemoglobin-induced neuronal injury)Decreased number of GSDMD-positive (pyroptotic) neurons[1]
Necrosulfonamide MLKL, GSDMDIn vivo (Intracerebral Hemorrhage)Reduced number of TUNEL-positive neurons in the perihematomal area[3]
VX-765 Caspase-1In vivo (Traumatic Brain Injury)Decreased levels of cleaved-caspase-3 in the injured cortex[4]
Ac-YVAD-CMK Caspase-1In vivo (Permanent Middle Cerebral Artery Occlusion)Reduced apoptosis by 53% as measured by nucleosome quantitation[5]
Z-VAD-FMK Pan-caspaseIn vitro (Oxygen-Glucose Deprivation)Reduced OGD-induced cell death from 70.6% to 54.3%[6]
Disulfiram GSDMD pore formationN/A (Neuronal-specific quantitative data not available in searches)Inhibits GSDMD pore formation[7][8]

Signaling Pathways and Inhibitor Targets

The primary signaling pathway leading to pyroptosis involves the activation of an inflammasome, such as NLRP3, which in turn activates Caspase-1. Activated Caspase-1 cleaves GSDMD, leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death. Apoptosis, on the other hand, can be initiated through intrinsic or extrinsic pathways, both culminating in the activation of executioner caspases like Caspase-3. This compound and its comparators target different stages of these pathways.

Signaling Pathways of Apoptosis and Pyroptosis Signaling Pathways of Apoptosis and Pyroptosis and Inhibitor Targets cluster_pyroptosis Pyroptosis Pathway cluster_inhibitors_pyro cluster_apoptosis Apoptosis Pathway cluster_inhibitors_apo NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 activates GSDMD GSDMD Casp1->GSDMD cleaves GSDMD_N GSDMD-N (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis VX765 VX-765 VX765->Casp1 inhibits AcYVAD Ac-YVAD-CMK AcYVAD->Casp1 inhibits LDC This compound LDC->GSDMD inhibits Disulfiram Disulfiram Disulfiram->GSDMD_N inhibits pore formation Necro Necrosulfonamide Necro->GSDMD inhibits Caspase89 Caspase-8/9 Caspase3 Caspase-3 Caspase89->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis ZVAD Z-VAD-FMK ZVAD->Caspase89 inhibits ZVAD->Caspase3 inhibits

Figure 1: Signaling pathways of pyroptosis and apoptosis with points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to evaluate the effects of this compound on neuronal apoptosis and pyroptosis, based on the study by Cai et al., 2023.[1]

Western Blot Analysis

This technique is used to quantify the protein levels of key markers in the pyroptosis and apoptosis pathways.

Western Blot Workflow General Workflow for Western Blot Analysis cluster_workflow cluster_antibodies Primary Antibodies Used start Tissue/Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (room temperature) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Data Analysis detection->analysis antibodies GSDMD Cleaved GSDMD NLRP3 Caspase-1 Cleaved Caspase-1 β-actin (loading control)

Figure 2: A generalized workflow for Western Blot analysis.

Protocol Details:

  • Protein Extraction: Brain tissue samples are homogenized in RIPA lysis buffer containing protease inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against GSDMD, cleaved GSDMD, NLRP3, Caspase-1, cleaved Caspase-1, or β-actin.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.

Immunofluorescence and TUNEL Staining

These methods are employed to visualize and quantify pyroptotic and apoptotic cells within brain tissue sections.

Immunofluorescence and TUNEL Staining Workflow Workflow for Immunofluorescence and TUNEL Staining cluster_workflow cluster_if Immunofluorescence cluster_tunel TUNEL Staining start Brain Tissue Sectioning fix_perm Fixation and Permeabilization start->fix_perm blocking Blocking fix_perm->blocking primary_ab_if Primary Antibody Incubation (e.g., anti-GSDMD) blocking->primary_ab_if tunel_reagent TUNEL Reaction Mixture Incubation blocking->tunel_reagent secondary_ab_if Fluorescent Secondary Antibody Incubation primary_ab_if->secondary_ab_if mounting DAPI Counterstain and Mounting secondary_ab_if->mounting tunel_reagent->mounting imaging Fluorescence Microscopy mounting->imaging quantification Cell Counting imaging->quantification

References

Assessing the Specificity of LDC7559 in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of inflammatory cell death pathways, such as pyroptosis and NETosis, is crucial for understanding and developing treatments for a range of diseases. Small molecule inhibitors are invaluable tools in this research, but their utility is dictated by their specificity. This guide provides a comparative analysis of LDC7559, a compound initially reported as a Gasdermin D (GSDMD) inhibitor, and its alternatives. Recent evidence suggests a different primary target for this compound, highlighting the importance of rigorous specificity assessment.

Executive Summary

This compound has been widely cited as a specific inhibitor of GSDMD, the executioner protein of pyroptosis. However, emerging research indicates that this compound and its more potent analog, NA-11, do not directly inhibit GSDMD. Instead, they target the glycolytic enzyme phosphofructokinase-1 liver type (PFKL) [1][2]. This finding has significant implications for the interpretation of previous studies using this compound as a GSDMD-specific tool and underscores the need for careful target validation in complex biological systems. This guide will compare this compound with other known inhibitors of the pyroptosis pathway, focusing on their mechanisms of action, specificity, and supporting experimental data.

Comparative Analysis of Inhibitors

The following table summarizes the key characteristics of this compound and alternative inhibitors targeting pyroptosis and related pathways.

InhibitorPrimary Target(s)Mechanism of ActionReported IC50/EC50Key Off-Target Effects/Considerations
This compound Phosphofructokinase-1 liver type (PFKL)[1][2]Agonist of PFKL, suppressing NOX2-dependent oxidative burst and NETosis[1]. Initially thought to block the GSDMD N-terminal domain[3][4][5].EC50 for PFKL activation: ~66 nM[1]. IC50 for NETosis inhibition: ~5.6 µM (PMA-induced)[6].Does not inhibit GSDMD-dependent pyroptosis or IL-1β release[2]. The majority of its cellular effects are likely due to PFKL activation and metabolic reprogramming rather than direct GSDMD inhibition.
Disulfiram (B1670777) Gasdermin D (GSDMD)[7][8][9][10][11]Covalently modifies Cys191 (human) / Cys192 (mouse) of GSDMD, blocking pore formation[7][8][9][11].IC50 for GSDMD-mediated liposome (B1194612) leakage: ~30 nM[8].FDA-approved drug for alcoholism. Can inhibit caspases at higher concentrations[8]. Specific for GSDMD over other gasdermin family members[7][9].
Necrosulfonamide (NSA) Mixed Lineage Kinase Domain-Like (MLKL), Gasdermin D (GSDMD)[12][13][14]Covalently modifies Cys86 of human MLKL to inhibit necroptosis. Also binds to and inhibits GSDMD.IC50 for necroptosis: ~0.73 µM[13].Dual inhibitor of necroptosis and pyroptosis, which can be advantageous or a confounding factor depending on the experimental context.
Bay 11-7082 IKKβ (NF-κB pathway), Gasdermin D (GSDMD)[12][15][16]Irreversibly inhibits IKKβ, blocking NF-κB activation. Also inhibits GSDMD pore formation via cysteine modification[12][15].IC50 for IκBα phosphorylation: ~10 µM.Broad-spectrum inhibitor affecting multiple inflammatory pathways, making it non-specific for studying GSDMD function in isolation.

Signaling Pathways and Inhibitor Targets

The following diagrams illustrate the pyroptosis pathway and the points of intervention for the discussed inhibitors.

Pyroptosis_Pathway cluster_upstream Upstream Activation cluster_gsdmd GSDMD-Mediated Pore Formation cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Targets PAMPs/DAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome activate Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage GSDMD GSDMD Caspase-1->GSDMD cleaves GSDMD-N GSDMD-N GSDMD->GSDMD-N releases Pore Pore GSDMD-N->Pore oligomerizes to form IL-1β Release IL-1β Release Pore->IL-1β Release Pyroptosis Pyroptosis Pore->Pyroptosis Disulfiram Disulfiram Disulfiram->GSDMD-N inhibits pore formation Necrosulfonamide Necrosulfonamide Necrosulfonamide->GSDMD-N inhibits oligomerization Bay 11-7082 Bay 11-7082 Bay 11-7082->Inflammasome inhibits activation (via NF-κB) Bay 11-7082->GSDMD-N inhibits pore formation

Caption: Canonical inflammasome and GSDMD-mediated pyroptosis pathway with points of inhibitor action.

LDC7559_Mechanism cluster_metabolism Cellular Metabolism cluster_netosis NOX2-Dependent NETosis cluster_this compound This compound Action Glycolysis Glycolysis PPP PPP Glycolysis->PPP Glycolysis->PPP suppresses flux to Pentose Phosphate Pathway (PPP) Pentose Phosphate Pathway (PPP) NADPH NADPH NOX2 NOX2 NADPH->NOX2 activates PPP->NADPH ROS ROS NOX2->ROS produces NETosis NETosis ROS->NETosis This compound This compound PFKL PFKL This compound->PFKL activates PFKL->Glycolysis enhances

Caption: Proposed mechanism of this compound via PFKL activation, leading to inhibition of NETosis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor specificity.

GSDMD Cleavage Assay (Western Blot)

Objective: To determine if a compound inhibits the cleavage of GSDMD by activated caspases.

Methodology:

  • Cell Culture and Treatment: Plate bone marrow-derived macrophages (BMDMs) or other relevant cell types and prime with LPS (1 µg/mL) for 4 hours. Pre-incubate cells with the test inhibitor (e.g., this compound, Disulfiram) at various concentrations for 1 hour.

  • Inflammasome Activation: Induce pyroptosis by treating cells with an inflammasome activator such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.

  • Lysate Preparation: Collect cell culture supernatants and lyse the adherent cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Separate proteins from both the supernatant and cell lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies specific for the N-terminal fragment of GSDMD (p30) and full-length GSDMD (p53). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control for the lysate fraction.

  • Analysis: A specific GSDMD inhibitor that acts downstream of cleavage (like Disulfiram) should not prevent the appearance of the p30 fragment, whereas an upstream inhibitor (e.g., a caspase-1 inhibitor) would. Studies have shown this compound does not prevent GSDMD cleavage[2].

Pyroptosis Assessment (LDH Release Assay)

Objective: To quantify cell death mediated by pore formation.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat as described in the GSDMD cleavage assay.

  • LDH Measurement: After the incubation period with the inflammasome activator, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant.

  • Assay: Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.

  • Controls: Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Analysis: Calculate the percentage of cytotoxicity relative to the positive control. A direct GSDMD pore formation inhibitor like Disulfiram should significantly reduce LDH release. This compound has been shown to not inhibit GSDMD-dependent LDH release[2].

NETosis Inhibition Assay

Objective: To quantify the inhibition of Neutrophil Extracellular Trap (NET) formation.

Methodology:

  • Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood.

  • Cell Plating and Staining: Plate the neutrophils on glass coverslips and stain with a cell-impermeable DNA dye (e.g., Sytox Green) and a cell-permeable DNA dye (e.g., Hoechst 33342).

  • Inhibitor Treatment: Pre-incubate the cells with the test inhibitor (e.g., this compound) for 30-60 minutes.

  • NETosis Induction: Stimulate NETosis with an agonist such as Phorbol 12-myristate 13-acetate (PMA; 100 nM).

  • Imaging: Acquire images at regular intervals using a fluorescence microscope.

  • Quantification: Quantify NETosis by measuring the area of Sytox Green fluorescence or by counting the number of cells with extracellular DNA traps. This compound is expected to inhibit PMA-induced NETosis[1].

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine the direct binding of a compound to its target protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Target Detection: Analyze the amount of the target protein (e.g., GSDMD or PFKL) remaining in the soluble fraction by Western blot or other quantitative methods like mass spectrometry.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein. This assay would be definitive in confirming whether this compound directly binds to GSDMD or PFKL in cells.

Caption: Experimental workflow for assessing the specificity of this compound.

Conclusion and Recommendations

The evidence strongly suggests that this compound is not a direct inhibitor of GSDMD but rather an activator of the glycolytic enzyme PFKL[1][2]. This has profound implications for the interpretation of studies that have used this compound to probe GSDMD-dependent pathways. For researchers investigating GSDMD, Disulfiram represents a more specific and well-characterized inhibitor, albeit with potential for off-target effects at higher concentrations[7][8][11]. When studying the interplay between different cell death pathways, Necrosulfonamide could be a tool of interest, but its dual activity on both MLKL and GSDMD must be considered. Bay 11-7082 is not recommended for specific GSDMD inhibition due to its broad activity against the NF-κB pathway[12][15].

For future studies, it is imperative to:

  • Re-evaluate previous findings where this compound was used as a GSDMD inhibitor.

  • Employ multiple, well-characterized inhibitors to confirm phenotypes.

  • Utilize target engagement assays , such as CETSA, to confirm direct binding of novel inhibitors in a cellular context.

By adhering to these principles, researchers can ensure the robustness and accuracy of their findings in the complex and dynamic field of cell death and inflammation.

References

Independent Verification of LDC7559's Efficacy in Reducing Cerebral Edema: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of LDC7559's performance in reducing cerebral edema against other established and emerging therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying mechanisms.

This compound: A Novel Inhibitor of Pyroptosis for Cerebral Edema

This compound is a small molecule inhibitor of Gasdermin D (GSDMD), a key protein involved in the inflammatory cell death pathway known as pyroptosis. By blocking GSDMD, this compound has been shown to exert neuroprotective effects and reduce cerebral edema in preclinical models of brain injury.[1][2]

Comparative Efficacy in Reducing Brain Water Content

The following table summarizes the quantitative data on the efficacy of this compound and alternative treatments in reducing cerebral edema, primarily measured by brain water content.

TreatmentModelDosageKey FindingsReference
This compound Subarachnoid Hemorrhage (Mouse)20 mg/kg and 30 mg/kgSignificantly reduced brain water content compared to the vehicle group.[3][3]
This compound Traumatic Brain Injury (Mouse)Not specified in abstractAmeliorated cerebral edema.[1][1]
Hypertonic Saline Traumatic Brain Injury (Human)VariousMeta-analysis showed a 35.9% reduction in intracranial pressure.[4][4]
Mannitol Traumatic Brain Injury (Human)0.25-1 g/kgReduces brain water content and intracranial pressure.[5]
Glyburide Large Hemispheric Infarction (Human)IntravenousReduced lesional net water uptake and midline shift.[6][6]
Dexamethasone Brain Tumor (Rat Glioma Model)Twice daily dosingSubstantial reduction in vascular permeability and water content of tumor and peritumoral brain tissue.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Subarachnoid Hemorrhage (SAH) Mouse Model and this compound Administration
  • Model Induction: Cerebral edema is induced in mice via an endovascular perforation model of SAH. A sharpened filament is inserted through the external carotid artery to the internal carotid artery and advanced to perforate the anterior cerebral artery.

  • This compound Administration: this compound is dissolved in a vehicle solution (e.g., DMSO and polyethylene (B3416737) glycol) and administered intraperitoneally at doses of 20 mg/kg and 30 mg/kg at a specified time point after SAH induction (e.g., 2 hours).[3]

  • Brain Water Content Measurement: At a predetermined time point post-SAH (e.g., 24 or 72 hours), animals are euthanized. The brains are immediately removed, and the wet weight is recorded. The brains are then dried in an oven at a specific temperature (e.g., 100°C) for a set duration (e.g., 24 hours) until a constant dry weight is achieved. The brain water content is calculated as: [(wet weight - dry weight) / wet weight] x 100%.[8][9]

Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury (TBI)
  • Model Induction: Anesthesia is induced in the mouse, and the head is fixed in a stereotaxic frame. A craniotomy is performed over the desired cortical region. A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura.[10][11]

  • Treatment Administration: this compound or other therapeutic agents are administered at specified doses and time points post-TBI.

  • Edema Assessment: Brain water content is measured using the dry/wet weight method as described above.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

LDC7559_Mechanism_of_Action cluster_upstream Upstream Activation cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Pyroptosis Pathway cluster_inhibition Therapeutic Intervention Brain Injury Brain Injury DAMPs/PAMPs DAMPs/PAMPs Brain Injury->DAMPs/PAMPs NLRP3 NLRP3 DAMPs/PAMPs->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 GSDMD GSDMD Caspase-1->GSDMD GSDMD-N GSDMD-N GSDMD->GSDMD-N Pore Formation Pore Formation GSDMD-N->Pore Formation Cell Lysis & Inflammation Cell Lysis & Inflammation Pore Formation->Cell Lysis & Inflammation This compound This compound This compound->GSDMD Inhibits

Caption: this compound inhibits GSDMD, a key step in the pyroptosis pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Animal Model Selection Animal Model Selection Group Allocation Group Allocation Animal Model Selection->Group Allocation Induction of Cerebral Edema Induction of Cerebral Edema Treatment Administration Treatment Administration Induction of Cerebral Edema->Treatment Administration Behavioral Testing Behavioral Testing Treatment Administration->Behavioral Testing Euthanasia & Brain Collection Euthanasia & Brain Collection Behavioral Testing->Euthanasia & Brain Collection Brain Water Content Measurement Brain Water Content Measurement Euthanasia & Brain Collection->Brain Water Content Measurement Histological & Molecular Analysis Histological & Molecular Analysis Euthanasia & Brain Collection->Histological & Molecular Analysis Data Analysis & Interpretation Data Analysis & Interpretation Brain Water Content Measurement->Data Analysis & Interpretation Histological & Molecular Analysis->Data Analysis & Interpretation

Caption: A typical workflow for in vivo studies of cerebral edema.

References

Safety Operating Guide

Navigating the Safe Disposal of LDC7559: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of LDC7559, a potent Gasdermin D (GSDMD) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on its known properties and general best practices for laboratory chemical waste management.

Understanding this compound: Physical and Chemical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available quantitative data for this compound.

PropertyValue
Molecular Formula C₂₀H₁₉N₃O₃
Molecular Weight 349.38 g/mol
Appearance Solid
Color White to light yellow
Solubility Soluble in DMSO (70 mg/mL or 200.35 mM)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (Solvent) -80°C for 2 years; -20°C for 1 year[2]

Step-by-Step Disposal Protocol for this compound

In the absence of a specific SDS, the following procedures are based on established guidelines for the disposal of laboratory chemical waste.[3][4][5][6] These steps are designed to minimize risk and ensure regulatory compliance.

1. Waste Identification and Classification:

  • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.

  • Due to its nature as a bioactive small molecule, it should not be disposed of down the drain or in regular trash.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • Laboratory coat

3. Segregation of Waste:

  • Solid Waste: Collect solid this compound powder and contaminated materials in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions of this compound in a separate, leak-proof, and compatible liquid waste container.

    • Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be collected separately.[7]

    • Aqueous waste should be collected separately from organic solvent waste.[7]

4. Containerization and Labeling:

  • Use containers that are in good condition and have a secure, tight-fitting lid.[3]

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] The label should also indicate the associated hazards (e.g., "Toxic," "Handle with Care").

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]

  • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.[5]

  • Ensure that the storage area is secure and that incompatible wastes are segregated to prevent accidental mixing.[3]

6. Arranging for Professional Disposal:

  • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]

  • Follow your institution's specific procedures for requesting a waste pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

LDC7559_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Storage & Disposal A Identify this compound Waste (Solid & Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste in Designated Container B->C D Collect Liquid Waste in Designated Container B->D E Securely Cap Containers C->E D->E F Label with 'Hazardous Waste', Chemical Name, and Hazards E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Professional Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Handling Guide for L.D.C.7559

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling LDC7559. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes Safety Goggles with side-shieldsMust be worn at all times in the laboratory. Provides protection from splashes and airborne particles.
Hands Chemical-resistant gloves (Nitrile)Inspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn. Avoid skin contact.
Body Laboratory CoatA buttoned lab coat provides a barrier against spills and contamination. Ensure the material is appropriate for the chemicals being handled.
Respiratory Use in a well-ventilated area. A fume hood is recommended.For operations that may generate dust or aerosols, a properly fitted respirator may be necessary. Consult your institution's safety officer.

Operational Plan: Safe Handling and Storage

Proper handling and storage are paramount to maintaining the stability and purity of this compound, as well as ensuring the safety of laboratory personnel.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and batch number on the container match the order details.

  • Wear appropriate PPE during the receiving and inspection process.

Storage
  • This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]

  • For shorter periods, it can be stored at 4°C for up to 2 years.[1]

  • Once in solvent, the solution should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[1]

  • To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[1]

Preparation of Solutions
  • All work with this compound powder and solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

  • This compound is soluble in DMSO.[2]

  • For in vivo experiments, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Ensure all glassware is clean and dry before use to prevent contamination.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of in a designated hazardous chemical waste container. Do not discard down the drain or in regular trash.
Contaminated Labware Disposable items (e.g., pipette tips, vials) should be placed in a sealed, labeled hazardous waste bag or container.
Contaminated PPE Used gloves and other disposable PPE should be disposed of as hazardous waste.

Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure or spillage.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

In the event of a spill, evacuate the area and prevent access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.

This compound Signaling Pathway and Experimental Workflow

This compound is an inhibitor of Gasdermin D (GSDMD), a key protein in the pyroptosis signaling pathway.[2] Understanding this pathway is crucial for designing experiments and interpreting results.

LDC7559_Pathway cluster_inflammasome Inflammasome Activation cluster_pyroptosis Pyroptosis Pathway cluster_inhibition Inhibition by this compound Pathogen/Danger Signals Pathogen/Danger Signals Inflammasome Assembly Inflammasome Assembly Pathogen/Danger Signals->Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 Inflammasome Assembly->Pro-caspase-1 Activated Caspase-1 Activated Caspase-1 Pro-caspase-1->Activated Caspase-1 Cleavage GSDMD GSDMD Activated Caspase-1->GSDMD Cleavage Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Activated Caspase-1->Pro-IL-1β / Pro-IL-18 Cleavage GSDMD-N Terminal Domain GSDMD-N Terminal Domain GSDMD->GSDMD-N Terminal Domain Forms pore in cell membrane Cell Lysis (Pyroptosis) Cell Lysis (Pyroptosis) GSDMD-N Terminal Domain->Cell Lysis (Pyroptosis) Mature IL-1β / IL-18 Mature IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->Mature IL-1β / IL-18 Release This compound This compound This compound->GSDMD-N Terminal Domain Blocks pore formation

Caption: this compound inhibits pyroptosis by blocking the pore-forming activity of the GSDMD N-terminal domain.

Experimental Workflow: Investigating this compound Efficacy

A typical in vitro experiment to assess the efficacy of this compound would involve the following steps.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Data Analysis cluster_outcome Expected Outcome A 1. Seed cells (e.g., macrophages) B 2. Prime cells with LPS A->B C 3. Treat with this compound (various concentrations) B->C D 4. Induce pyroptosis (e.g., with Nigericin) C->D E 5. Collect supernatant and cell lysate D->E F 6. Measure LDH release (cell lysis) E->F G 7. Measure IL-1β release (ELISA) E->G H 8. Western blot for GSDMD cleavage E->H I Decreased LDH and IL-1β release with increasing this compound concentration F->I G->I H->I

Caption: A generalized workflow for evaluating the inhibitory effect of this compound on pyroptosis in vitro.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.